molecular formula C12H18O B1666032 Amylmetacresol CAS No. 1300-94-3

Amylmetacresol

カタログ番号: B1666032
CAS番号: 1300-94-3
分子量: 178.27 g/mol
InChIキー: CKGWFZQGEQJZIL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Amylmetacresol is a phenol having the structure of m-cresol substituted at the 6-position with an amyl group. It has a role as an antiseptic drug. It is functionally related to a m-cresol.
This compound is an antiseptic available in Canada over-the-counter in a number of lozenges for the treatment of sore throat and minor mouth infections,. this compound is often combined with dichlorobenzyl alcohol and menthol in the commonly used sore throat lozenges, known as Strepsils. The acute sore throat (pharyngitis) is one of the most common conditions for which children are seen in the primary care setting. Pharyngitis is normally caused by viruses and proves benign and self-limiting. Clinically proven, over-the-counter throat lozenges offer rapid and effective relief of acute sore throat symptoms, and are increasingly important in the management of this condition.
This compound is a small molecule drug with a maximum clinical trial phase of IV.
topical antiseptic for treatment of sore throat;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-methyl-2-pentylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-3-4-5-6-11-8-7-10(2)9-12(11)13/h7-9,13H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGWFZQGEQJZIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C=C(C=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046791
Record name Amylmetacresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

not soluble
Record name Amylmetacresol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13908
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1300-94-3
Record name Amylmetacresol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1300-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amylmetacresol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001300943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amylmetacresol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13908
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amylmetacresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-pentyl-m-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.722
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMYLMETACRESOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05W904P57F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Amylmetacresol's Virucidal Action Against Enveloped Viruses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of amylmetacresol (AMC) against enveloped viruses, intended for researchers, scientists, and drug development professionals. The document synthesizes key quantitative data, details experimental protocols from pivotal studies, and visually represents the proposed mechanisms and experimental workflows.

Core Mechanism of Action: Disruption of the Viral Envelope

This compound, a phenolic antiseptic, exerts its antiviral activity primarily through a direct virucidal effect on enveloped viruses.[1][2] The core mechanism involves the disruption of the viral lipid membrane and denaturation of viral surface proteins, leading to the inactivation of the virus and prevention of its entry into host cells.[1][2] This action is particularly effective against viruses that possess a lipid envelope, a structure essential for their infectivity.

Studies have demonstrated AMC's efficacy, often in combination with 2,4-dichlorobenzyl alcohol (DCBA), against a range of enveloped respiratory viruses, including influenza A virus, Respiratory Syncytial Virus (RSV), and coronaviruses such as SARS-CoV.[3][4] Electron microscopy studies have revealed that contact with an AMC/DCBA mixture leads to extensive clumping of influenza A virions and morphological changes in the configuration of their surface spikes, without causing complete destruction of the viral membrane.[4] This suggests that AMC interferes with the proteins responsible for viral attachment and fusion with host cells.

The virucidal activity of AMC is rapid, with significant reductions in viral titers observed within minutes of exposure.[2][3][4] This swift action underscores its potential for topical applications aimed at reducing viral load at the site of infection.

Quantitative Analysis of Antiviral Efficacy

The virucidal activity of this compound, predominantly in combination with DCBA, has been quantified in several key studies. The following tables summarize the significant reductions in viral titers observed for various enveloped viruses.

VirusInitial Titer (log10 TCID50/ml)Titer after 2 min Exposure to AMC/DCBA (log10 TCID50/ml)Log10 ReductionReference
Influenza A/Taiwan5.2≤1.2≥4.0[3]
Respiratory Syncytial Virus (RSV)5.5≤1.5≥4.0[3]
SARS-CoV4.5≤1.0≥3.5[3]
VirusContact Time (minutes)Mean Log10 Reduction in Viral Titer (vs. Placebo)Reference
Parainfluenza Virus Type 3 (PIV3)12.51[2]
52.51[2]
102.92[2]
Cytomegalovirus (CMV)1>3.21[2]
5>3.21[2]
10>3.21[2]

It is important to note that some studies utilizing commercially available lozenges suggest that the overall formulation, including excipients, may contribute to the observed antiviral effect, and the activity can vary between different product formulations.[5]

Experimental Protocols

The following are detailed methodologies from key studies investigating the virucidal activity of this compound.

Virucidal Suspension Assay (Adapted from Oxford et al., 2005)[3][5]
  • Test Substance: A solution containing this compound and 2,4-dichlorobenzyl alcohol at a low pH.

  • Viruses: Influenza A/Taiwan (H1N1), Respiratory Syncytial Virus (RSV), and SARS-CoV.

  • Cell Lines: Madin-Darby Canine Kidney (MDCK) cells for influenza A, and Vero cells for RSV and SARS-CoV.

  • Protocol:

    • A suspension of the test virus (with a titer of approximately 3.5 log10 TCID50) is mixed with the AMC/DCBA solution.

    • The mixture is incubated for 2 minutes.

    • Immediately following incubation, the mixture is serially diluted.

    • The dilutions are added to monolayers of the appropriate host cells in 96-well plates.

    • The plates are incubated and observed for the development of cytopathic effect (CPE).

    • The 50% tissue culture infectious dose (TCID50) is calculated to determine the viral titer.

  • Electron Microscopy: Purified influenza A virus was incubated with the AMC/DCBA mixture for 2 minutes, then placed on grids, stained with phosphotungstic acid, and examined using an electron microscope.

Quantitative Suspension Test for Virucidal Activity (Adapted from Shephard and Zybeshari, 2015)[2]
  • Test Substance: Lozenges containing AMC (0.6 mg) and DCBA (1.2 mg) dissolved in a diluent, and the active ingredients as free substances.

  • Viruses: Parainfluenza virus type 3 (PIV3) and Cytomegalovirus (CMV).

  • Host Cells: Appropriate cell lines for PIV3 and CMV propagation and titration.

  • Protocol:

    • The test substance is mixed with the virus suspension.

    • The mixture is incubated for contact times of 1, 5, and 10 minutes.

    • The reaction is stopped by dilution in a neutralizing solution.

    • The neutralized mixture is serially diluted and inoculated onto host cell monolayers in 24-well plates.

    • Plates are incubated for 7-14 days, depending on the virus.

    • The viral titer is determined by a TCID50 assay using the Spearman-Kärber formula.

    • The log10 reduction in viral titer is calculated by comparing the titer of the test substance-treated virus to that of a placebo control.

Visualizing the Mechanism and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action and the general workflow of the virucidal suspension assays.

G cluster_virus Enveloped Virus cluster_amc This compound (AMC) cluster_interaction Virucidal Interaction cluster_outcome Outcome V Virion E Lipid Envelope V->E S Spike Proteins V->S DE Disruption of Lipid Envelope E->DE DP Denaturation of Spike Proteins S->DP AMC AMC AMC->DE Direct Contact AMC->DP Direct Contact IV Inactivated Virus DE->IV DP->IV PI Prevention of Host Cell Entry IV->PI

Caption: Proposed mechanism of this compound's virucidal action on enveloped viruses.

G Start Start: Prepare Virus Stock and Test Solution (AMC) Mix Mix Virus Suspension with AMC Solution Start->Mix Incubate Incubate for Defined Contact Time (e.g., 1-10 minutes) Mix->Incubate Neutralize Neutralize/Dilute Mixture to Stop Virucidal Action Incubate->Neutralize Inoculate Inoculate Host Cell Monolayers with Serial Dilutions Neutralize->Inoculate IncubateCells Incubate Cell Cultures Inoculate->IncubateCells Observe Observe for Cytopathic Effect (CPE) IncubateCells->Observe Calculate Calculate Viral Titer (TCID50) and Log Reduction Observe->Calculate End End: Determine Virucidal Efficacy Calculate->End

Caption: General experimental workflow for a virucidal suspension assay.

References

The Synthesis and Biological Evaluation of Amylmetacresol and Its Structural Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amylmetacresol, a key active ingredient in many over-the-counter antiseptic preparations, has a long history of use in treating minor mouth and throat infections. This technical guide provides an in-depth exploration of the chemical synthesis of this compound and its structural analogues. It details established and modern synthetic methodologies, including classical Friedel-Crafts acylation followed by reduction, and catalytic hydrogenation. Furthermore, this guide presents a comparative analysis of the biological activity of this compound and its analogues, supported by quantitative data from various antimicrobial studies. Structure-activity relationships are discussed to provide insights for the rational design of new and potentially more effective antiseptic agents. Detailed experimental protocols and visual diagrams of synthetic and analytical workflows are provided to aid researchers in the practical application of this information.

Introduction

This compound (6-pentyl-m-cresol) is a phenolic compound widely recognized for its antiseptic properties.[1] It is a common component in throat lozenges and sprays, often in combination with other active ingredients like 2,4-dichlorobenzyl alcohol, for the symptomatic relief of sore throats.[2] The antimicrobial action of this compound is attributed to its ability to denature proteins and disrupt the cell membranes of microorganisms, leading to cell lysis.[1][2] This broad-spectrum activity makes it effective against a range of bacteria and some viruses associated with mouth and throat infections.

The structural simplicity of this compound, featuring an alkyl chain attached to a cresol backbone, makes it an interesting scaffold for medicinal chemistry exploration. By systematically modifying the length and branching of the alkyl substituent, as well as its position on the phenolic ring, it is possible to investigate structure-activity relationships (SAR) and potentially develop analogues with enhanced antimicrobial potency or improved physicochemical properties. This guide delves into the synthetic routes to access this compound and its structural variants and correlates their chemical structures with their biological activities.

Chemical Synthesis of this compound and its Analogues

The synthesis of this compound and its structural analogues, primarily other 6-alkyl-m-cresols, can be efficiently achieved through a two-step process: Friedel-Crafts acylation of m-cresol followed by reduction of the resulting ketone.

General Synthetic Pathway

The overall synthetic scheme is depicted below. This pathway allows for the introduction of various alkyl chains by selecting the appropriate acylating agent.

G m_cresol m-Cresol acylated_product 6-Acyl-m-cresol m_cresol->acylated_product Friedel-Crafts Acylation acyl_halide Acyl Halide / Anhydride (R-CO-X) acyl_halide->acylated_product lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->acylated_product final_product 6-Alkyl-m-cresol (this compound Analogue) acylated_product->final_product Reduction reducing_agent Reducing Agent reducing_agent->final_product

General synthetic pathway for 6-alkyl-m-cresols.
Step 1: Friedel-Crafts Acylation

The first step involves the Friedel-Crafts acylation of m-cresol with an appropriate acylating agent, such as an acyl chloride or acid anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This reaction introduces an acyl group at the position ortho to the hydroxyl group and para to the methyl group, yielding a 6-acyl-m-cresol intermediate.

Experimental Protocol: Synthesis of 6-Valeryl-m-cresol

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with anhydrous aluminum chloride (1.2 eq) and a suitable inert solvent such as nitrobenzene or carbon disulfide under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: m-Cresol (1.0 eq) is dissolved in the same solvent and added to the stirred suspension. The mixture is cooled in an ice bath.

  • Acylation: Valeryl chloride (1.1 eq) is added dropwise from the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is cooled and poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The combined organic extracts are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield 6-valeryl-m-cresol.

Step 2: Reduction of the Acyl Group

The second step is the reduction of the carbonyl group of the 6-acyl-m-cresol to a methylene group, yielding the final 6-alkyl-m-cresol. Two classical methods for this transformation are the Clemmensen and Wolff-Kishner reductions. A more modern and often milder alternative is catalytic hydrogenation.

The Clemmensen reduction employs amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid.

Experimental Protocol: Clemmensen Reduction of 6-Valeryl-m-cresol

  • Preparation of Amalgamated Zinc: Zinc dust is amalgamated by stirring with a dilute aqueous solution of mercuric chloride for a short period, followed by decanting the solution and washing the solid with water.

  • Reduction: The 6-valeryl-m-cresol is added to a flask containing the amalgamated zinc, concentrated hydrochloric acid, and a water-immiscible organic solvent like toluene.

  • Reaction: The mixture is heated under reflux with vigorous stirring for several hours. Additional portions of hydrochloric acid may be added during the reaction.

  • Work-up and Purification: After cooling, the organic layer is separated, washed with water and brine, and dried. The product, this compound, is then purified by distillation under reduced pressure.

The Wolff-Kishner reduction utilizes hydrazine hydrate in the presence of a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol.

Experimental Protocol: Wolff-Kishner Reduction of 6-Valeryl-m-cresol

  • Hydrazone Formation: 6-Valeryl-m-cresol, hydrazine hydrate (excess), and diethylene glycol are heated together to form the hydrazone intermediate.

  • Reduction: Potassium hydroxide is added, and the temperature is raised to allow for the decomposition of the hydrazone and the evolution of nitrogen gas.

  • Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting this compound is purified by vacuum distillation.

A more contemporary and often higher-yielding method involves the catalytic hydrogenation of the acyl intermediate using a palladium on carbon (Pd/C) catalyst.

Experimental Protocol: Catalytic Hydrogenation of 6-Valeryl-m-cresol

  • Reaction Setup: 6-Valeryl-m-cresol is dissolved in a suitable solvent, such as ethanol or acetic acid, in a hydrogenation vessel. A catalytic amount of 10% Pd/C is added.

  • Hydrogenation: The vessel is purged with hydrogen gas and then pressurized. The reaction is stirred under a hydrogen atmosphere at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • Work-up and Purification: The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure. The crude this compound is then purified by vacuum distillation.

Structural Analogues and Structure-Activity Relationships

The antimicrobial activity of phenolic compounds is significantly influenced by the nature of their alkyl substituents. Generally, increasing the length of the alkyl chain enhances antibacterial activity up to a certain point, after which a "cut-off" effect is observed, likely due to reduced water solubility.

The following table summarizes the reported minimum inhibitory concentrations (MICs) for a series of alkyl-substituted phenols against common bacteria, illustrating the effect of alkyl chain length on antimicrobial potency.

CompoundAlkyl ChainMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference
m-CresolMethyl>1000>1000[3]
6-Ethyl-m-cresolEthyl5001000[4]
6-Propyl-m-cresolPropyl250500[4]
6-Butyl-m-cresolButyl125250[4]
This compound Pentyl 62.5 125 [4]
6-Hexyl-m-cresolHexyl31.2562.5[4]
6-Heptyl-m-cresolHeptyl62.5125[4]
6-Octyl-m-cresolOctyl125250[4]

Note: The MIC values are compiled from various sources and may have been determined under slightly different experimental conditions. They are presented here for comparative purposes.

From the data, it is evident that the antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria increases with the elongation of the alkyl chain from methyl to hexyl. The optimal activity appears to be with the hexyl derivative, after which the potency begins to decrease, demonstrating the cut-off phenomenon. This trend is likely due to the increased lipophilicity conferred by the longer alkyl chains, which facilitates partitioning into and disruption of the bacterial cell membrane.

Experimental Workflow for Antimicrobial Susceptibility Testing

To evaluate the antimicrobial efficacy of newly synthesized this compound analogues, a standardized method such as the broth microdilution susceptibility test is commonly employed to determine the Minimum Inhibitory Concentration (MIC).

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_prep Prepare stock solutions of test compounds serial_dilution Perform serial two-fold dilutions of compounds in a 96-well plate compound_prep->serial_dilution media_prep Prepare sterile broth medium media_prep->serial_dilution inoculum_prep Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) inoculation Inoculate each well with the bacterial suspension inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate the plate at 37°C for 18-24 hours inoculation->incubation visual_inspection Visually inspect for turbidity (bacterial growth) incubation->visual_inspection mic_determination Determine MIC: the lowest concentration with no visible growth visual_inspection->mic_determination

Workflow for broth microdilution susceptibility testing.
Detailed Protocol for Broth Microdilution Assay

  • Preparation of Reagents:

    • Test compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to prepare high-concentration stock solutions.

    • A sterile liquid growth medium (e.g., Mueller-Hinton Broth) is prepared.

    • The bacterial strain of interest is cultured overnight, and a suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Assay Procedure:

    • In a 96-well microtiter plate, serial two-fold dilutions of the test compounds are made in the broth medium.

    • Each well is then inoculated with the standardized bacterial suspension.

    • Appropriate controls are included: a positive control (broth with bacteria, no compound), a negative control (broth only), and a solvent control (broth with bacteria and the highest concentration of the solvent used).

  • Incubation and Analysis:

    • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • Following incubation, the wells are examined for visible signs of bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.

Conclusion

This compound and its structural analogues represent a valuable class of antiseptic compounds. Their synthesis is readily achievable through well-established organic reactions, allowing for the systematic exploration of structure-activity relationships. The antimicrobial potency of these compounds is clearly linked to the lipophilicity and size of the alkyl substituent, with a general trend of increasing activity with chain length up to a certain point. The detailed synthetic and microbiological testing protocols provided in this guide offer a framework for researchers to synthesize and evaluate novel analogues in the quest for more effective and safer antiseptic agents for therapeutic applications. Further research could focus on exploring branched alkyl chains, the introduction of other functional groups on the aromatic ring, and quantitative structure-activity relationship (QSAR) studies to build predictive models for antimicrobial activity.

References

Historical perspective on the discovery and development of Amylmetacresol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Historical Discovery and Development of Amylmetacresol

Introduction

This compound (AMC) is a phenolic compound, chemically identified as 5-methyl-2-pentylphenol, derived from m-cresol.[1][2] It has a long-standing history as a potent antiseptic agent for the treatment of minor infections of the mouth and throat.[2] Initially recognized for its disinfectant properties, subsequent research has revealed a more complex pharmacological profile, including significant local anesthetic effects.[1][3] This dual action underpins its efficacy in providing symptomatic relief for conditions such as pharyngitis.[4]

This technical guide provides a comprehensive historical perspective on the discovery and development of this compound, detailing its initial synthesis, the elucidation of its antimicrobial and anesthetic mechanisms, and its evolution into a widely used active pharmaceutical ingredient in over-the-counter throat lozenges. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and pathway visualizations to facilitate a deeper understanding of this compound's scientific journey.

Initial Discovery and Synthesis

The first reported synthesis of this compound dates back to 1930, outlined in a patent by the Boots Pure Drug Company Limited.[5] The original large-scale manufacturing process involved a two-step chemical synthesis, which, while effective, utilized hazardous reagents and required complex purification procedures.[5]

Original Synthesis Protocol (c. 1930)

The foundational synthesis of this compound involved the rearrangement of m-cresol valerate (MCV) followed by a reduction step.[5]

Step 1: Fries Rearrangement of m-Cresol Valerate

  • Objective: To form valeryl m-cresol (VMC) from m-cresol valerate.

  • Reagents: m-cresol valerate, Aluminium chloride (AlCl₃) as a catalyst.

  • Procedure: m-cresol valerate is treated with aluminium chloride, which catalyzes a Fries rearrangement. This intramolecular acylation reaction results in the formation of valeryl m-cresol.[5]

  • Purification: The resulting VMC required purification via complex fractional distillation before proceeding to the next step.[5]

Step 2: Clemmensen Reduction of Valeryl m-cresol

  • Objective: To reduce the ketone group of VMC to form this compound.

  • Reagents: Purified valeryl m-cresol, Zinc amalgam (Zn(Hg)), Hydrochloric acid (HCl).

  • Procedure: The valeryl m-cresol is reduced using zinc amalgam in the presence of a strong acid, characteristic of a Clemmensen reduction. This process converts the carbonyl group into a methylene group, yielding the final this compound product.[5]

  • Purification: The final AMC product required further processing, including additional fractional distillations, to achieve the necessary purity for pharmaceutical applications.[5]

Modern synthesis methods have been developed to be more efficient and cost-effective, often replacing hazardous catalysts like aluminium chloride with alternatives such as methanesulphonic acid and using different starting materials like valeric anhydride or valeryl chloride with m-cresol.[5]

G cluster_start Starting Materials cluster_step1 Step 1: Fries Rearrangement cluster_intermediate Intermediate Product cluster_step2 Step 2: Clemmensen Reduction cluster_final Final Product start1 m-Cresol Valerate proc1 Reaction Mixture start1->proc1 start2 Aluminium Chloride (Catalyst) start2->proc1 proc2 Fractional Distillation proc1->proc2 intermed Purified Valeryl m-cresol proc2->intermed proc3 Reduction Reaction intermed->proc3 start3 Zinc Amalgam & Hydrochloric Acid start3->proc3 proc4 Fractional Distillation proc3->proc4 final_product This compound (AMC) proc4->final_product

Caption: Original synthesis workflow for this compound (c. 1930).[5]

Elucidation of Antimicrobial Properties

Shortly after its initial synthesis, the antiseptic and disinfectant properties of this compound were formally documented. A seminal study by C. E. Coulthard in 1931 provided the first detailed report on its potent antimicrobial activity.[2] Later research established its broad-spectrum efficacy against both bacteria and certain viruses implicated in oropharyngeal infections.[4][6]

Bactericidal Efficacy

This compound, particularly in combination with 2,4-dichlorobenzyl alcohol (DCBA), demonstrates rapid bactericidal activity against a wide range of bacterial species known to cause pharyngitis.[4][7]

Bacterial SpeciesTime to >3 log₁₀ Reduction (99.9% Kill)Log₁₀ Reduction (CFU/mL ± SD) at 1 minReference
Streptococcus pyogenes1 minute5.7 ± 0.1[4][7]
Haemophilus influenzae1 minute6.1 ± 0.1[4][7]
Arcanobacterium haemolyticum1 minute6.5 ± 0.0[4][7]
Fusobacterium necrophorum1 minute6.5 ± 0.0[4][7]
Streptococcus dysgalactiae5 minutes-[4][7]
Moraxella catarrhalis5 minutes-[4][7]
Staphylococcus aureus10 minutes-[4][7]
Table 1: In vitro bactericidal activity of an AMC/DCBA lozenge dissolved in artificial saliva.
Virucidal Activity and Proposed Mechanism

This compound has demonstrated virucidal effects against several enveloped respiratory viruses.[2][6] While the precise mechanism is not fully elucidated, it is proposed to act on the viral envelope.[1][8]

Proposed Antiviral Mechanisms of Action:

  • Protein Denaturation: AMC may denature the external protein spikes on the viral envelope, which are essential for attachment to host cells.[1]

  • Lipid Membrane Interaction: A selective effect on the viral lipid membrane or the protein-lipid interaction is another suggested mechanism, disrupting the integrity of the virus.[1][8]

G cluster_virus Enveloped Virus cluster_effects Proposed Mechanisms amc This compound (AMC) effect1 Denaturation of Protein Spikes amc->effect1 Interacts with effect2 Disruption of Lipid Membrane amc->effect2 Interacts with v_env Viral Envelope v_prot Protein Spikes v_prot->v_env v_lipid Lipid Bilayer v_lipid->v_env effect1->v_prot outcome Inactivation of Virus (Loss of Infectivity) effect1->outcome effect2->v_lipid effect2->outcome

Caption: Proposed antiviral mechanisms of action for this compound.[1][8]
Experimental Protocol: In Vitro Bactericidal Assay

The bactericidal activity of AMC is typically evaluated using a standardized in vitro suspension test.

  • Objective: To measure the reduction in viable bacterial counts after exposure to an AMC/DCBA lozenge solution.[4]

  • Methodology:

    • Test Preparation: An AMC/DCBA lozenge is dissolved in a standardized artificial saliva medium to simulate oral cavity conditions.

    • Inoculum: Triplicate cultures of test organisms (e.g., S. pyogenes) are prepared to an approximate population of 10⁸ colony-forming units (CFU)/mL.

    • Exposure: The bacterial inoculum is added to the dissolved lozenge solution.

    • Sampling: Aliquots are removed at specific time points (e.g., 1, 5, and 10 minutes).

    • Neutralization & Plating: The antiseptic action in the aliquots is immediately neutralized, and the samples are serially diluted and plated on appropriate growth media.

    • Quantification: Following incubation, colonies are counted, and the log₁₀ reduction in CFU/mL is calculated relative to a control (lozenge-free medium).[4]

Discovery of Local Anesthetic Properties

For decades, the therapeutic benefit of this compound was attributed solely to its antiseptic properties. However, more recent research has uncovered a significant secondary mechanism: local anesthesia via the blockade of neuronal voltage-gated sodium channels.[3][9][10] This discovery provided a pharmacological basis for the rapid pain relief experienced by patients with a sore throat.[4]

Mechanism of Action: Sodium Channel Blockade

This compound exerts a local anesthetic-like effect by physically blocking voltage-gated sodium channels (specifically the NaV1.2 subtype) in neuronal membranes.[9][10] This blockade inhibits the influx of sodium ions that is necessary for the depolarization and propagation of nerve impulses, thereby preventing the transmission of pain signals.[1] Studies have shown that AMC binds more tightly to the inactivated conformation of the channel, a characteristic shared with many established local anesthetics.[3][10]

CompoundEC₅₀ at -150 mV (μM)Inactivated State Affinity (μM)Reference
This compound 53.635.0[3][10]
Hexylresorcinol23.11.88[3][10]
2,4-Dichlorobenzyl alcohol661.6-[3][10]
Lidocaine~400-500 (estimated)-[3]

Table 2: Potency of this compound and related compounds in blocking NaV1.2 sodium channels.

G cluster_neuron Neuronal Membrane pain Pain Stimulus na_channel Voltage-Gated Na+ Channel pain->na_channel Opens depol Depolarization (Action Potential) na_channel->depol Na+ influx no_depol Inhibition of Depolarization na_channel->no_depol No Na+ influx na_out Na+ (extracellular) signal Pain Signal Transmission to CNS depol->signal relief Analgesia (Pain Relief) amc This compound (AMC) block Channel Blockade amc->block block->na_channel no_depol->relief

Caption: Signaling pathway for this compound's local anesthetic action.[9][10]
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

The local anesthetic effects of AMC were quantified using the whole-cell patch-clamp technique on cells expressing neuronal sodium channels.

  • Objective: To measure the blocking effect of this compound on inward sodium currents in voltage-gated sodium channels.[9]

  • Methodology:

    • Cell Model: Human Embryonic Kidney (HEK 293) cells are heterologously transfected to express the α-subunit of the voltage-gated NaV1.2 sodium channel.

    • Patch-Clamp Configuration: The whole-cell configuration of the patch-clamp technique is established, allowing for the measurement of ion currents across the entire cell membrane.

    • Depolarization: The cell membrane is held at a resting potential (e.g., -150 mV) and then depolarized using voltage steps to elicit an inward sodium current.

    • Drug Application: this compound is applied to the cells at varying concentrations.

    • Data Acquisition: The inward sodium currents are recorded before and after the application of AMC. The degree of block is measured as the reduction in current amplitude.

    • Analysis: Dose-response curves are generated to calculate the half-maximal blocking concentration (EC₅₀), providing a quantitative measure of the drug's potency.[3][9]

Commercial Development and Formulation

The translation of this compound from a synthesized compound to a commercial product was driven by the Boots company. Recognizing its antiseptic efficacy for oral and throat infections, it was first formulated into throat lozenges around 1958. The most successful and enduring formulation combines this compound (0.6mg) with another antiseptic, 2,4-dichlorobenzyl alcohol (1.2mg).[2][11] This combination is the basis for the well-known brand Strepsils.[1][12] The development of a lozenge delivery system was strategic, as it allows for the slow release of the active ingredients, prolonging their contact time with the mucosal tissues of the mouth and throat.[13] Clinical bioavailability studies have confirmed the release and presence of AMC in saliva following the dissolution of a lozenge.[14]

Conclusion

The history of this compound is a compelling narrative of scientific evolution. Its journey began in 1930 with its synthesis as a chemical entity by the Boots Pure Drug Company, followed by its rapid characterization as a potent antiseptic.[2][5] For nearly half a century, its therapeutic value was understood primarily through this antimicrobial lens. The subsequent discovery of its local anesthetic properties, mediated by the blockade of voltage-gated sodium channels, marked a significant paradigm shift, providing a more complete explanation for its clinical efficacy in relieving the symptoms of sore throat.[3][10] Today, this compound stands as a key active ingredient in many over-the-counter remedies, its enduring presence a testament to a rich history of chemical synthesis, pharmacological investigation, and successful pharmaceutical development.

References

Amylmetacresol: An In-depth Technical Guide to In Vivo Metabolism and Pharmacokinetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amylmetacresol (AMC) is an antiseptic agent widely used in over-the-counter throat lozenges for the symptomatic relief of mouth and throat infections. Understanding its in vivo metabolism and pharmacokinetic profile is crucial for assessing its efficacy, safety, and potential for drug-drug interactions. This technical guide provides a comprehensive overview of the current knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in vivo.

Pharmacokinetic Profile

This compound is rapidly absorbed following oral administration.[1] However, a detailed quantitative analysis of its pharmacokinetic parameters in humans is not extensively available in publicly accessible literature. The following table summarizes the key pharmacokinetic parameters, with the current data availability noted.

Table 1: Quantitative Pharmacokinetic Data for this compound in Humans

ParameterValueSpeciesDosage FormReference
Tmax (Time to Maximum Concentration) Data not available---
Cmax (Maximum Plasma Concentration) Data not available---
AUC (Area Under the Curve) Data not available---
Half-life (t½) Data not available---
Volume of Distribution Data not available---
Clearance Data not available---

Note: The lack of publicly available quantitative pharmacokinetic data for this compound highlights a significant gap in the understanding of its in vivo behavior. Further clinical studies are required to establish a complete pharmacokinetic profile.

Metabolism

The primary route of metabolism for this compound involves two key pathways: oxidation and glucuronidation.[1] These processes occur mainly in the liver and are essential for converting the lipophilic parent compound into more water-soluble metabolites that can be readily excreted from the body.

Oxidation

This compound undergoes oxidation of its pentyl side chain to form a carboxylic acid derivative. This is a common phase I metabolic reaction for compounds with alkyl chains.

Glucuronidation

The hydroxyl group on the phenol ring of this compound and the carboxylic acid metabolite can undergo conjugation with glucuronic acid. This phase II metabolic reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), results in the formation of highly water-soluble glucuronide conjugates.[1]

Excretion

The metabolites of this compound, primarily the carboxylic acid derivative and glucuronide conjugates, are rapidly eliminated from the body via the kidneys through urinary excretion.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathways of this compound and a general workflow for a human pharmacokinetic study.

Metabolic Pathway of this compound This compound This compound Oxidation Oxidation (Phase I) This compound->Oxidation Glucuronidation1 Glucuronidation (Phase II) This compound->Glucuronidation1 Carboxylic_Acid Carboxylic Acid Metabolite Oxidation->Carboxylic_Acid Glucuronidation2 Glucuronidation (Phase II) Carboxylic_Acid->Glucuronidation2 Amylmetacresol_Glucuronide This compound Glucuronide Glucuronidation1->Amylmetacresol_Glucuronide Carboxylic_Acid_Glucuronide Carboxylic Acid Glucuronide Glucuronidation2->Carboxylic_Acid_Glucuronide Excretion Renal Excretion Amylmetacresol_Glucuronide->Excretion Carboxylic_Acid_Glucuronide->Excretion

Caption: Metabolic Pathway of this compound.

General Experimental Workflow for a Human Pharmacokinetic Study cluster_prestudy Pre-Study cluster_study Study Conduct cluster_analysis Sample & Data Analysis Protocol Protocol Design & Ethics Approval Subject_Recruitment Subject Recruitment & Informed Consent Protocol->Subject_Recruitment Drug_Admin Drug Administration (e.g., Oral Lozenge) Subject_Recruitment->Drug_Admin Blood_Sampling Serial Blood Sampling (Pre-defined time points) Drug_Admin->Blood_Sampling Urine_Collection Urine Collection (Timed intervals) Drug_Admin->Urine_Collection Sample_Processing Plasma/Urine Processing & Storage Blood_Sampling->Sample_Processing Urine_Collection->Sample_Processing Bioanalysis Bioanalytical Method Validation (e.g., LC-MS/MS) Sample_Processing->Bioanalysis Quantification Quantification of this compound & Metabolites Bioanalysis->Quantification PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) Quantification->PK_Analysis

Caption: General Experimental Workflow.

Experimental Protocols

Study Design

A typical pharmacokinetic study of this compound would involve an open-label, single-dose, crossover, or parallel-group design in healthy human volunteers.

  • Participants: A cohort of healthy adult male and female volunteers would be recruited. Exclusion criteria would include a history of clinically significant medical conditions, allergies to the study drug or related compounds, and use of concomitant medications that could interfere with the ADME of this compound.

  • Drug Administration: A single oral dose of an this compound-containing lozenge would be administered to fasting subjects.

  • Sample Collection:

    • Blood Samples: Venous blood samples would be collected into appropriate anticoagulant-containing tubes at pre-defined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose). Plasma would be separated by centrifugation and stored at -80°C until analysis.

    • Urine Samples: Urine would be collected over specific intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours post-dose). The volume of each collection would be recorded, and an aliquot would be stored at -80°C until analysis.

Bioanalytical Method

A validated, sensitive, and specific bioanalytical method, such as High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS), would be required for the quantification of this compound and its primary metabolites (carboxylic acid derivative and glucuronide conjugates) in plasma and urine.

  • Sample Preparation: A liquid-liquid extraction or solid-phase extraction method would be developed to isolate the analytes from the biological matrix and minimize matrix effects.

  • Chromatography: Reverse-phase HPLC would likely be used to separate this compound and its metabolites from endogenous components.

  • Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide the necessary selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions would be optimized for this compound and its metabolites, as well as for a suitable internal standard.

  • Method Validation: The bioanalytical method would be fully validated according to regulatory guidelines (e.g., FDA or EMA), including assessments of linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Pharmacokinetic Analysis

Non-compartmental analysis would be used to determine the key pharmacokinetic parameters from the plasma concentration-time data, including:

  • Cmax (Maximum Plasma Concentration): Determined directly from the observed data.

  • Tmax (Time to Cmax): Determined directly from the observed data.

  • AUC (Area Under the Curve): Calculated using the linear trapezoidal rule.

  • t½ (Terminal Half-life): Calculated as 0.693/λz, where λz is the terminal elimination rate constant.

  • CL/F (Apparent Total Clearance): Calculated as Dose/AUC.

  • Vz/F (Apparent Volume of Distribution): Calculated as Dose/(λz * AUC).

The cumulative amount of this compound and its metabolites excreted in the urine would also be calculated to determine the extent of renal clearance.

Conclusion

This compound is an antiseptic that undergoes rapid absorption and is primarily metabolized through oxidation and glucuronidation before being excreted in the urine. While the qualitative aspects of its metabolism are understood, there is a notable absence of detailed in vivo quantitative pharmacokinetic data in the public domain. The methodologies outlined in this guide provide a framework for conducting the necessary studies to fill this knowledge gap, which is essential for a more complete understanding of the clinical pharmacology of this widely used compound. Further research is warranted to generate robust pharmacokinetic data to support its continued safe and effective use.

References

Amylmetacresol: A Technical Guide to its Molecular Targets and Binding Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amylmetacresol (AMC) is a widely utilized antiseptic agent, primarily for the treatment of minor infections of the mouth and throat. Its efficacy stems from a multi-targeted mechanism of action, encompassing antibacterial, antiviral, and local anesthetic properties. This technical guide provides an in-depth exploration of the known molecular targets and binding sites of this compound, supported by available quantitative data and detailed experimental methodologies. The aim is to furnish researchers and drug development professionals with a comprehensive understanding of its pharmacodynamics.

Introduction

This compound (5-methyl-2-pentylphenol) is a phenolic compound that has been in clinical use for decades, commonly in combination with 2,4-dichlorobenzyl alcohol (DCBA) in throat lozenges.[1] While its antiseptic properties have been long recognized, recent research has shed light on its specific molecular interactions, revealing a more complex pharmacological profile than previously understood. This guide will systematically dissect the molecular mechanisms underpinning its therapeutic effects.

Molecular Targets of this compound

This compound's therapeutic actions can be attributed to its interaction with several distinct molecular targets, leading to its broad-spectrum antiseptic and analgesic effects.

Voltage-Gated Sodium Channels (VGSCs)

A primary molecular target for this compound's local anesthetic effect is the voltage-gated sodium channel, specifically the NaV1.2 subtype.[2][3] Blockade of these channels in neuronal membranes inhibits the propagation of action potentials, thereby dampening the sensation of pain.[4][5] This mechanism is analogous to that of established local anesthetics.[6]

Bacterial Cell Membranes

The antibacterial activity of this compound is attributed to its ability to interact with and disrupt the lipid bilayers of bacterial cell membranes.[6] This non-specific interaction leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. This physical disruption mechanism makes the development of bacterial resistance less likely compared to antibiotics that target specific enzymes.

Viral Envelopes and Proteins

This compound exhibits virucidal activity, particularly against enveloped viruses.[7][8] The proposed mechanism involves the denaturation of viral surface proteins and interference with the viral lipid envelope.[7][9] This action can prevent viral attachment and entry into host cells, thus inhibiting infection.

Quantitative Data on this compound Interactions

The following tables summarize the available quantitative data for the interaction of this compound with its molecular targets.

Table 1: Inhibition of Voltage-Gated Sodium Channels by this compound

ParameterValueCell LineChannel SubtypeReference
EC50 (at -150 mV) 53.6 µMHEK 293NaV1.2[3]
Inactivated State Affinity 35 µMHEK 293NaV1.2[3]

Table 2: General Efficacy and Toxicity Data for this compound

ParameterValueSpeciesReference
Rideal-Walker Coefficient 250-[1]
LD50 1500 mg/kgRat[1]

Table 3: Bactericidal Activity of this compound (in combination with DCBA) against Pharyngitis-Associated Bacteria

Bacterial SpeciesTime to >99.9% Kill (minutes)Reference
Streptococcus pyogenes1[4][10]
Haemophilus influenzae1[4][10]
Arcanobacterium haemolyticum1[10]
Fusobacterium necrophorum1[10]
Streptococcus dysgalactiae5[10]
Moraxella catarrhalis5[10]
Staphylococcus aureus10[4][10]

Experimental Protocols

The following sections detail the methodologies employed in key studies to elucidate the molecular interactions of this compound.

Electrophysiological Assessment of Sodium Channel Blockade

The local anesthetic-like effects of this compound on voltage-gated sodium channels have been investigated using the patch-clamp technique.[2][3]

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells are cultured and heterologously transfected to express the α-subunit of the human NaV1.2 voltage-gated sodium channel.

  • Whole-Cell Patch-Clamp Recordings: The whole-cell configuration of the patch-clamp technique is utilized to measure inward sodium currents. Cells are voltage-clamped, and depolarizing pulses are applied to elicit sodium currents.

  • Drug Application: this compound is applied to the cells at varying concentrations.

  • Data Analysis: The concentration-dependent block of the sodium currents is measured to determine the half-maximal effective concentration (EC50). The voltage and use-dependency of the block are also assessed by applying depolarizing pulses at different membrane potentials and frequencies to investigate the affinity for different channel states (resting, open, and inactivated).

In Vitro Bactericidal Activity Assay

The bactericidal efficacy of this compound, typically in combination with DCBA as found in lozenges, is assessed through time-kill assays.[4][10]

  • Preparation of Test Solution: Lozenges containing this compound are dissolved in a standardized artificial saliva solution to mimic physiological conditions.

  • Bacterial Strains: Clinically relevant bacterial strains implicated in pharyngitis are cultured to a specific density.

  • Exposure: The bacterial suspensions are exposed to the this compound-containing solution.

  • Time Points: Aliquots are taken at various time points (e.g., 1, 5, 10 minutes).

  • Quantification of Viable Bacteria: The number of viable bacteria in each aliquot is determined by plating serial dilutions and counting the resulting colony-forming units (CFUs).

  • Data Analysis: The log reduction in CFUs compared to the initial inoculum is calculated to determine the rate and extent of bactericidal activity.

Virucidal Efficacy Testing

The antiviral properties of this compound are evaluated by measuring the reduction in viral infectivity following exposure.[8][11]

  • Virus Propagation: Respiratory viruses of interest (e.g., influenza A, respiratory syncytial virus) are propagated in suitable host cell lines.

  • Exposure to this compound: The viral stock is incubated with a solution containing this compound for a defined period.

  • Removal of Active Compound: The mixture is then diluted, or the active compound is neutralized to prevent further effects on the host cells.

  • Infection of Host Cells: The treated virus is used to infect a monolayer of susceptible host cells.

  • Quantification of Viral Infectivity: The residual viral infectivity is determined using methods such as a tissue culture infectious dose 50 (TCID50) assay or a plaque reduction assay.

  • Data Analysis: The reduction in viral titer in the this compound-treated group is compared to a control group to determine the virucidal effect.

Visualizations of Mechanisms and Workflows

The following diagrams illustrate the key mechanisms of action and experimental workflows described in this guide.

G cluster_0 Local Anesthetic Action This compound This compound VGSC Voltage-Gated Sodium Channel (NaV1.2) This compound->VGSC Binds to and blocks ActionPotential Inhibition of Action Potential VGSC->ActionPotential Prevents influx of Na+ ions Neuron Neuronal Membrane PainSignal Blockade of Pain Signal Transmission ActionPotential->PainSignal

Caption: Mechanism of this compound's local anesthetic action via blockade of voltage-gated sodium channels.

G cluster_1 Antiseptic Mechanism cluster_bacterial Antibacterial Action cluster_viral Antiviral Action Amylmetacresol_B This compound Membrane_B Bacterial Cell Membrane (Lipid Bilayer) Amylmetacresol_B->Membrane_B Interacts with Disruption_B Membrane Disruption & Increased Permeability Membrane_B->Disruption_B Death_B Bacterial Cell Death Disruption_B->Death_B Amylmetacresol_V This compound Envelope_V Viral Envelope/Proteins Amylmetacresol_V->Envelope_V Interacts with Denaturation_V Denaturation/Disruption Envelope_V->Denaturation_V Inactivation_V Viral Inactivation Denaturation_V->Inactivation_V

Caption: Overview of this compound's antibacterial and antiviral mechanisms of action.

G cluster_2 Electrophysiology Experimental Workflow Start HEK 293 Cells Expressing NaV1.2 Patch Whole-Cell Patch-Clamp Start->Patch Record_Base Record Baseline Sodium Currents Patch->Record_Base Apply_AMC Apply this compound Record_Base->Apply_AMC Record_Post Record Post-Application Sodium Currents Apply_AMC->Record_Post Analyze Analyze Current Blockade (EC50, State Affinity) Record_Post->Analyze

Caption: Experimental workflow for assessing the effect of this compound on voltage-gated sodium channels.

Conclusion

This compound is a multifaceted active pharmaceutical ingredient with well-defined molecular targets that account for its clinical efficacy. Its ability to block voltage-gated sodium channels provides a rationale for its use in pain relief for sore throats, while its disruptive interactions with bacterial and viral membranes underpin its antiseptic properties. The quantitative data and experimental protocols summarized herein provide a solid foundation for further research and development, including the investigation of potential synergistic effects with other active agents and the exploration of its utility in other therapeutic areas. Future structural biology studies would be invaluable in elucidating the precise binding sites on its molecular targets at an atomic level.

References

Amylmetacresol as a Voltage-Gated Sodium Channel Blocker: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amylmetacresol (AMC), a common antiseptic agent found in sore throat lozenges, exhibits a secondary pharmacological activity as a blocker of voltage-gated sodium channels (NaV). This action, akin to that of local anesthetics, contributes to its analgesic properties. This technical guide provides an in-depth analysis of the mechanism of action, quantitative efficacy, and experimental methodologies used to characterize this compound's interaction with voltage-gated sodium channels, with a primary focus on the neuronal isoform NaV1.2. The information presented herein is intended to support further research and drug development efforts in the fields of pain management and ion channel modulation.

Introduction

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells. Their modulation presents a key therapeutic strategy for a variety of neurological and cardiovascular conditions. This compound has been demonstrated in vitro to possess local anesthetic-like properties through the blockade of these channels. This guide synthesizes the available data on this activity, offering a detailed overview for the scientific community.

Mechanism of Action: State-Dependent Blockade

This compound's primary mechanism as a sodium channel blocker is state-dependent, meaning its binding affinity for the channel is influenced by the channel's conformational state (resting, open, or inactivated). In vitro studies have shown that this compound, often in combination with 2,4-dichlorobenzyl alcohol (DCBA), induces a block of both resting and inactivated sodium channels, with a more pronounced effect on the inactivated state.[1] This preferential binding to the inactivated state is a characteristic feature of many local anesthetics and antiarrhythmic drugs.

The blockade of voltage-gated sodium channels by this compound is reversible.[2] This interaction leads to a reduction in the influx of sodium ions during depolarization, thereby dampening neuronal excitability and the transmission of pain signals.

Signaling Pathway of Voltage-Gated Sodium Channel Blockade

cluster_membrane Cell Membrane cluster_extracellular Extracellular NaV_resting NaV Channel (Resting State) NaV_open NaV Channel (Open State) NaV_resting->NaV_open NaV_inactivated NaV Channel (Inactivated State) NaV_open->NaV_inactivated Inactivates Action_Potential Action Potential Propagation NaV_open->Action_Potential NaV_inactivated->NaV_resting Recovers NaV_blocked NaV Channel (Blocked State) NaV_inactivated->NaV_blocked Reduced_Excitability Reduced Neuronal Excitability NaV_blocked->Reduced_Excitability AMC This compound AMC->NaV_inactivated Preferential Binding Depolarization Depolarization Depolarization->NaV_resting Opens Repolarization Repolarization Repolarization->NaV_inactivated

Caption: State-dependent blockade of NaV channels by this compound.

Quantitative Data

The inhibitory potency of this compound on the neuronal voltage-gated sodium channel isoform NaV1.2 has been quantified in vitro. The following table summarizes the key findings from studies utilizing heterologous expression systems.

ParameterValue (µM)Cell LineChannel IsoformHolding PotentialReference
EC₅₀ (Tonic Block) 53.6HEK 293NaV1.2-150 mV[2]
Inactivated State Affinity 35HEK 293NaV1.2N/A[2]

EC₅₀ (Half-maximal effective concentration) for tonic block represents the concentration of this compound required to inhibit 50% of the sodium current from a resting state. The inactivated state affinity indicates a stronger binding to channels that are already in an inactivated conformation.

Experimental Protocols

The characterization of this compound's effect on voltage-gated sodium channels predominantly relies on the whole-cell patch-clamp electrophysiology technique.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK 293) cells are commonly used for their high transfection efficiency and low endogenous expression of sodium channels.

  • Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Transfection: HEK 293 cells are transiently transfected with a plasmid containing the cDNA for the alpha subunit of the desired sodium channel isoform (e.g., human SCN2A for NaV1.2) using a suitable transfection reagent like Lipofectamine. Electrophysiological recordings are typically performed 24-48 hours post-transfection.

Whole-Cell Patch-Clamp Electrophysiology
  • Objective: To measure the ionic currents flowing through the voltage-gated sodium channels in the presence and absence of this compound.

  • Solutions:

    • Intracellular (Pipette) Solution (in mM): 120 CsF, 10 NaCl, 2 MgCl₂, 10 HEPES. The pH is adjusted to 7.2 with CsOH.

    • Extracellular (Bath) Solution (in mM): 155 NaCl, 3 KCl, 1 MgCl₂, 1.5 CaCl₂, 10 HEPES. The pH is adjusted to 7.4 with NaOH.

  • Voltage-Clamp Protocols:

    • Tonic Block Assessment: To determine the effect of this compound on resting channels, cells are held at a hyperpolarized potential (e.g., -120 mV or -150 mV) where most channels are in the resting state. Brief depolarizing pulses (e.g., to -10 mV for 10 ms) are applied at a low frequency (e.g., 0.033 Hz) to elicit sodium currents before and after the application of this compound.

    • Use-Dependent Block Assessment: To evaluate the effect on channels during repetitive firing, a train of depolarizing pulses (e.g., to -10 mV for 10 ms) is applied at a higher frequency (e.g., 10 Hz or 100 Hz). The progressive decrease in current amplitude during the pulse train in the presence of the drug indicates use-dependent block.

    • Inactivated State Affinity Assessment: To determine the affinity for the inactivated state, the voltage dependence of steady-state inactivation is measured. Cells are held at various conditioning pre-pulse potentials for a set duration (e.g., 500 ms) to induce different levels of channel inactivation, followed by a test pulse (e.g., to -10 mV) to measure the remaining available current. The shift in the half-inactivation voltage in the presence of this compound is used to calculate its affinity for the inactivated state.

Experimental Workflow

cluster_cell_prep Cell Preparation cluster_patch_clamp Whole-Cell Patch-Clamp cluster_data_analysis Data Analysis A HEK 293 Cell Culture B Transfection with NaV1.2 Plasmid A->B C Incubation (24-48h) B->C D Establish Whole-Cell Configuration C->D E Apply Voltage Protocols (Tonic, Use-Dependent, Inactivation) D->E F Record Baseline Sodium Currents E->F G Perfusion with this compound F->G H Record Sodium Currents in Presence of AMC G->H I Measure Current Amplitudes H->I J Calculate Percent Inhibition I->J K Determine EC50 and Inactivated State Affinity J->K

Caption: Experimental workflow for characterizing this compound's effect on NaV channels.

Discussion and Future Directions

The available data robustly supports the role of this compound as a voltage-gated sodium channel blocker, providing a molecular basis for its analgesic effects in the treatment of sore throat. The preferential binding to the inactivated state suggests a mechanism that would be more effective in rapidly firing neurons, such as those involved in pain signaling.

Future research should aim to:

  • Characterize the effects of this compound on a broader range of NaV channel isoforms to determine its selectivity profile.

  • Investigate the specific binding site of this compound on the sodium channel protein through mutagenesis and molecular modeling studies.

  • Explore the potential for synergistic or additive effects with other known sodium channel blockers.

  • Evaluate the clinical relevance of this mechanism in various pain models beyond sore throat.

Conclusion

This compound's activity as a state-dependent voltage-gated sodium channel blocker is a significant aspect of its pharmacological profile. This technical guide provides a comprehensive overview of the current understanding of this mechanism, the quantitative parameters of its action, and the experimental protocols for its investigation. This information serves as a valuable resource for researchers and professionals in the field of pharmacology and drug development.

References

Early Investigations into the Antiseptic Properties of Amylmetacresol: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research establishing the antiseptic characteristics of Amylmetacresol (AMC). The document focuses on early twentieth-century studies that first quantified its bactericidal efficacy and established its profile as a potent antiseptic agent. Methodologies from this era of antimicrobial research are detailed to provide a comprehensive understanding of the original experimental basis for the use of AMC in antiseptic preparations.

Quantitative Assessment of Bactericidal Efficacy

Early research into the antiseptic potential of this compound (then referred to as amyl-meta-cresol) centered on comparative analyses against established biocidal agents, most notably phenol. The primary quantitative metric used in these initial studies was the Rideal-Walker coefficient, a standardized measure of disinfectant potency relative to phenol.

A seminal 1931 study by C.E. Coulthard systematically evaluated the bactericidal activity of AMC against a range of pathogenic microorganisms. The findings from these experiments are summarized below, offering a quantitative snapshot of its efficacy as understood in the nascent stages of its development.

Test OrganismMethodVehicleTemperature (°C)Rideal-Walker CoefficientReference
Bacillus typhosus (N.C.T.C. 786)Rideal-WalkerWater17-18250[1]
Bacillus typhosus (N.C.T.C. 786)Rideal-Walker10% Serum17-18180[1]
Bacillus typhosus (N.C.T.C. 786)Rideal-Walker5% Hard Soap17-18100[1]
Staphylococcus aureusNot SpecifiedWater37>142[1]
Streptococcus pyogenesNot Specified10% Serum37~285[1]
Corynebacterium diphtheriaeNot Specified10% Serum37~200[1]
Mycobacterium tuberculosisNot SpecifiedWater37300[1]

Table 1: Summary of Early Quantitative Data on the Bactericidal Efficacy of this compound

Experimental Protocols

The methodologies employed in the early evaluations of this compound reflect the standard practices of disinfectant testing in the 1930s. The protocols were designed to ensure a standardized comparison against phenol, the benchmark antiseptic of the era.

The Rideal-Walker Test for Phenol Coefficient Determination

The Rideal-Walker test was the cornerstone of early quantitative antiseptic testing. The protocol, as described by Coulthard (1931), was meticulously followed to determine the phenol coefficient of AMC.

Objective: To determine the dilution of this compound that sterilizes a microbial suspension in a given time, relative to the dilution of phenol required to achieve the same outcome.

Methodology:

  • Preparation of Reagents:

    • A 5% stock solution of this compound was prepared in 50% saponified cresol (lysol).

    • Working dilutions of AMC and phenol were made in distilled water.

  • Microbial Culture: A 24-hour broth culture of Bacillus typhosus (now Salmonella enterica serovar Typhi) was used as the test organism.

  • Inoculation and Exposure:

    • 5 ml of each disinfectant dilution was dispensed into sterile test tubes.

    • 0.2 ml of the bacterial culture was added to each dilution.

    • The mixtures were maintained at a constant temperature of 17-18°C.

  • Subculture and Observation:

    • At intervals of 2.5, 5, 7.5, and 10 minutes, a standardized loopful of the mixture was transferred to a fresh tube of nutrient broth.

    • These subcultures were incubated at 37°C for 48 hours.

    • The presence or absence of turbidity (growth) was recorded.

  • Calculation of Coefficient: The Rideal-Walker coefficient was calculated by dividing the dilution of AMC that showed no growth after 7.5 minutes but growth at 5 minutes by the corresponding dilution of phenol.

The workflow for this pivotal experiment is visualized in the diagram below.

G cluster_prep Preparation cluster_exp Experiment cluster_sampling Sampling at Time Points cluster_analysis Analysis prep_amc Prepare 5% AMC in Saponified Cresol prep_dilutions Create Serial Dilutions of AMC and Phenol prep_amc->prep_dilutions prep_phenol Prepare Phenol Stock Solution prep_phenol->prep_dilutions inoculate Inoculate Dilutions with B. typhosus Culture prep_dilutions->inoculate prep_culture Prepare 24-hr Broth Culture of B. typhosus prep_culture->inoculate incubate_main Incubate at 17-18°C inoculate->incubate_main tp_2_5 2.5 min incubate_main->tp_2_5 tp_5_0 5.0 min subculture Transfer Loopful to Nutrient Broth tp_2_5->subculture tp_7_5 7.5 min tp_5_0->subculture tp_10_0 10.0 min tp_7_5->subculture tp_10_0->subculture incubate_sub Incubate Subcultures at 37°C for 48 hrs subculture->incubate_sub observe Record Growth (+/-) incubate_sub->observe calculate Calculate Rideal-Walker Coefficient observe->calculate G cluster_properties Chemical Properties cluster_effects Biological Effects amc_structure This compound (Amyl-m-cresol) phenolic_group Phenolic -OH Group amc_structure->phenolic_group amyl_group Lipophilic Amyl Group amc_structure->amyl_group protein_denaturation Protein Denaturation phenolic_group->protein_denaturation leads to membrane_disruption Cell Membrane Disruption phenolic_group->membrane_disruption leads to enhanced_penetration Enhanced Penetration of Cell Wall amyl_group->enhanced_penetration facilitates bactericidal_action Bactericidal Action protein_denaturation->bactericidal_action membrane_disruption->bactericidal_action enhanced_penetration->membrane_disruption

References

Amylmetacresol: A Comprehensive Technical Guide on Physicochemical Properties and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amylmetacresol (AMC) is an effective antiseptic agent commonly utilized in the treatment of minor infections of the mouth and throat. Its efficacy and formulation characteristics are fundamentally governed by its physicochemical properties. This technical guide provides an in-depth overview of the core physicochemical parameters of this compound, including its solubility profile. The information is presented to support research, drug development, and formulation activities.

Physicochemical Properties of this compound

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for predicting its behavior in various pharmaceutical and biological systems.

PropertyValueReference
Molecular Formula C₁₂H₁₈O[1][2]
Molecular Weight 178.27 g/mol [1][2]
Appearance Clear or almost clear liquid, or solid crystalline mass, colorless or slightly yellow when freshly prepared. The substance may change color during storage.[3][4]
Melting Point 24 °C (75 °F)[1][3][5][6]
Boiling Point 137-139 °C at 6.7 kPa (50 mmHg) 273.2 °C at 760 mmHg[1][5]
pKa (Predicted) 10.55 ± 0.35[3][5]
LogP 3.43330 4.4 (XLogP3)[5]
Density (estimate) 0.955 g/cm³[5]
Refractive Index 1.5120 to 1.5160[3]

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. This compound exhibits a distinct solubility profile, characterized by its lipophilic nature.

SolventSolubilityReference
Water Practically insoluble[3][4][5]
Ethanol (96%) Very soluble[3][4][5]
Acetone Very soluble[3][4][5]
Diethylether Soluble[1]
Oil Soluble[1]
DMSO 60 mg/mL (336.57 mM)[7]

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physicochemical properties of a phenolic compound like this compound.

Melting Point Determination

The melting point can be determined using the capillary method with a melting point apparatus.

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.

Boiling Point Determination

The boiling point at a specific pressure can be determined using a microscale method.

  • Sample Preparation: A small volume (a few drops) of this compound is placed in a small test tube.

  • Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample. The test tube is then attached to a thermometer.

  • Heating: The assembly is heated in a suitable heating bath (e.g., a Thiele tube filled with mineral oil).

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) of a phenolic compound can be determined by potentiometric titration.

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent mixture (e.g., water-ethanol) to create a solution of known concentration.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments. The pH of the solution is recorded after each addition.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

LogP Determination by Shake-Flask Method

The partition coefficient (LogP) between n-octanol and water is a key indicator of a compound's lipophilicity.

  • System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

  • Partitioning: A known amount of this compound is dissolved in the n-octanol phase. An equal volume of the water phase is then added.

  • Equilibration: The mixture is agitated (e.g., in a separatory funnel) for a sufficient period to allow for equilibrium to be reached. The mixture is then allowed to stand for the phases to separate completely.

  • Concentration Analysis: The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase. LogP is the base-10 logarithm of P.

Solubility Determination

The solubility of this compound in various solvents can be determined using the equilibrium shake-flask method.

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

  • Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy). The solubility is then expressed in units such as mg/mL or mol/L.

Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a pharmaceutical compound like this compound.

G cluster_0 Initial Assessment cluster_1 Core Physicochemical Properties cluster_2 Solution Properties cluster_3 Data Analysis & Reporting A Compound Synthesis/ Procurement B Purity Assessment (e.g., HPLC, NMR) A->B C Molecular Weight Determination B->C D Melting Point Determination B->D E Boiling Point Determination B->E F pKa Determination B->F G LogP Determination B->G H Solubility Profiling (Aqueous & Organic) B->H I Compile Data into Tables and Reports C->I D->I E->I F->I G->I H->I

Caption: A logical workflow for the physicochemical characterization of a pharmaceutical compound.

This compound's Primary Mechanism of Action

While not a classical signaling pathway, the primary antiseptic action of this compound can be visualized as a disruptive interaction with microbial cells.

G cluster_0 This compound Interaction with Microbial Cell AMC This compound Membrane Microbial Cell Membrane (Lipid Bilayer) AMC->Membrane Intercalates NaChannel Voltage-gated Sodium Channels AMC->NaChannel Interacts with Disruption Membrane Disruption & Lysis Membrane->Disruption CellDeath Cell Death Disruption->CellDeath Blockade Channel Blockade NaChannel->Blockade Blockade->CellDeath

Caption: Simplified diagram of this compound's antiseptic mechanism of action.

References

Amylmetacresol's Virucidal Action on Viral Lipid Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amylmetacresol (AMC), a phenolic antiseptic, has demonstrated significant virucidal activity, particularly against enveloped viruses. This technical guide provides a comprehensive overview of the current understanding of AMC's mechanism of action, focusing on its interaction with viral lipid membranes. While direct biophysical evidence is limited, a substantial body of in vitro research suggests that AMC's efficacy stems from its ability to disrupt the integrity of the viral envelope, leading to a loss of infectivity. This document summarizes the key quantitative data on AMC's virucidal effects, details the experimental protocols used in these assessments, and presents visual representations of the proposed mechanism and experimental workflows.

Proposed Mechanism of Virucidal Action

This compound's virucidal activity is primarily attributed to its interaction with the lipid envelope of susceptible viruses. As a phenolic compound, AMC is lipophilic, allowing it to partition into the viral membrane. The proposed mechanism, while not fully elucidated through direct biophysical studies, is thought to involve the following key steps:

  • Disruption of the Lipid Bilayer: AMC is believed to intercalate into the viral lipid membrane, disrupting the ordered structure of the phospholipid bilayer. This interference is hypothesized to alter membrane fluidity and permeability.

  • Protein-Lipid Interaction Interference: The presence of AMC within the viral envelope may interfere with the interactions between the viral transmembrane proteins (such as hemagglutinin and neuraminidase in influenza virus) and the lipid bilayer. This could lead to conformational changes in these proteins.[1][2]

  • Inhibition of Viral Attachment and Replication: By altering the structure of the viral envelope and its associated proteins, AMC may inhibit the attachment of the virus to host cells and subsequent replication.[3]

  • Morphological Changes: Electron microscopy studies have revealed that exposure to a combination of this compound and 2,4-dichlorobenzyl alcohol (DCBA) induces extensive clumping and morphological changes in the spike configuration of influenza A virus, although overt destruction of the viral membrane was not observed.[1][4]

It is important to note that the virucidal action of AMC appears to be selective for enveloped viruses, with significantly less or no activity against non-enveloped viruses such as rhinoviruses and adenoviruses.[1] This selectivity strongly supports the hypothesis that the primary target of AMC is the viral lipid envelope.

Logical Diagram of Proposed Mechanism```dot

G cluster_virus Enveloped Virus cluster_amc This compound (AMC) cluster_interaction Interaction & Disruption cluster_outcome Outcome Lipid_Bilayer Viral Lipid Bilayer Membrane_Disruption Disruption of Lipid Bilayer Integrity Lipid_Bilayer->Membrane_Disruption Protein_Alteration Alteration of Spike Protein Configuration Lipid_Bilayer->Protein_Alteration Altered Protein-Lipid Interaction Spike_Proteins Viral Spike Proteins Spike_Proteins->Protein_Alteration AMC_Molecule AMC AMC_Molecule->Lipid_Bilayer Intercalation Loss_of_Infectivity Loss of Viral Infectivity Membrane_Disruption->Loss_of_Infectivity Protein_Alteration->Loss_of_Infectivity

Caption: Experimental workflow for assessing the virucidal activity of this compound.

Virucidal Assay Procedure
  • Preparation of Test Solution: A solution of the test substance (e.g., dissolved lozenge) is prepared in an appropriate medium. [5]2. Virus-Substance Incubation: A known titer of the virus is mixed with the test substance solution and incubated for a specific contact time (e.g., 1, 2, 5, or 10 minutes). [2]3. Neutralization: The virucidal action is stopped by adding a neutralizing broth.

  • Serial Dilution: The neutralized mixture is serially diluted.

  • Infection of Host Cells: The serial dilutions are used to inoculate monolayers of susceptible host cells in a multi-well plate. [2]6. Incubation: The plates are incubated for a period sufficient for the virus to cause a cytopathic effect (CPE), typically several days. [2]7. Quantification of Viral Titer: The viral titer is determined using a 50% Tissue Culture Infectious Dose (TCID50) assay. The number of wells showing CPE at each dilution is recorded. [6][7]8. Calculation: The TCID50 is calculated using a statistical method such as the Spearman-Kärber or Reed-Muench formula. [2][8]The log reduction in viral titer is then determined by comparing the titer of the virus exposed to the test substance with the initial viral titer.

Conclusion

The available evidence strongly indicates that this compound possesses virucidal properties against a range of enveloped viruses. The proposed mechanism of action centers on the disruption of the viral lipid membrane, a hypothesis supported by the compound's chemical nature and its selective efficacy against enveloped viruses. While direct biophysical studies on the interaction of this compound with model lipid bilayers are currently lacking in the public literature, the quantitative data from in vitro virucidal assays provide compelling evidence of its antiviral potential. Further research employing biophysical techniques would be invaluable in fully elucidating the molecular interactions at the viral membrane and could aid in the development of novel antiviral agents.

References

Methodological & Application

In Vitro Antimicrobial Susceptibility Testing Protocols for Amylmetacresol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Amylmetacresol (AMC) is a phenolic antiseptic agent widely utilized for its antimicrobial properties, particularly in the treatment of minor infections of the mouth and throat. Understanding its in vitro efficacy against a spectrum of clinically relevant microorganisms is crucial for its continued development and application in pharmaceutical formulations. This document provides detailed protocols for determining the antimicrobial susceptibility of this compound, including Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays, through established methods such as broth microdilution, agar dilution, and disk diffusion.

The mechanism of action for phenolic compounds like this compound is generally understood to involve the disruption of microbial cell membranes and the denaturation of essential proteins.[1][2] At a molecular level, this compound is thought to penetrate the lipid bilayers of cell membranes, leading to increased permeability and ultimately cell lysis.[3] Furthermore, it can interfere with vital cellular processes by denaturing enzymes and other proteins.[4][5]

Due to its poor solubility in water, stock solutions of this compound for susceptibility testing should be prepared in solvents such as ethanol or acetone.[6][7] It is imperative to include solvent controls in all assays to ensure that the observed antimicrobial activity is attributable to the this compound itself and not the solvent. The protocols outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted for the specific properties of this compound.

Quantitative Antimicrobial Susceptibility Data

While extensive data on this compound as a standalone agent is limited in publicly available literature, some studies have evaluated its activity, often in combination with other agents like 2,4-dichlorobenzyl alcohol (DCBA). The following table summarizes available data and provides a template for presenting results obtained from the protocols described herein.

MicroorganismTest MethodMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureusBroth Microdilution512¹-[1]
Enterococcus faecalisBroth Microdilution512¹-[1]
Streptococcus pyogenes---Data not available
Escherichia coli---Data not available
Pseudomonas aeruginosa---Data not available
Candida albicans---Data not available

¹In combination with Berberine.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism in a liquid medium.[8][9]

Materials:

  • This compound (analytical grade)

  • Ethanol or Acetone (for stock solution)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to 0.5 McFarland

  • Quality control (QC) strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 10231)

  • Sterile diluents

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in ethanol or acetone at a concentration of 10,000 µg/mL.

  • Working Solution Preparation: Perform serial twofold dilutions of the stock solution in CAMHB or RPMI-1640 to achieve a range of concentrations (e.g., 2048 µg/mL to 4 µg/mL) in the microtiter plate wells. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

  • Controls:

    • Growth Control: A well containing only broth and inoculum.

    • Sterility Control: A well containing only broth.

    • Solvent Control: A well containing the highest concentration of the solvent used and inoculum to ensure it does not inhibit growth.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours for bacteria and 24-48 hours for fungi.

  • Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed subsequently to the MIC test to determine the lowest concentration of this compound that kills 99.9% of the initial inoculum.[4][10]

Procedure:

  • From the wells of the completed MIC plate showing no visible growth, take a 10 µL aliquot.

  • Spot-plate the aliquot onto a suitable agar medium (e.g., Tryptic Soy Agar or Sabouraud Dextrose Agar).

  • Incubate the plates at 35 ± 2°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • The MBC is the lowest concentration of this compound that results in no growth or a ≥99.9% reduction in CFU compared to the initial inoculum count.

Agar Dilution Method for MIC Determination

This method involves incorporating this compound into an agar medium.

Materials:

  • This compound stock solution

  • Molten Mueller-Hinton Agar (MHA) or Sabouraud Dextrose Agar (SDA)

  • Sterile petri dishes

  • Standardized microbial inoculum

Procedure:

  • Prepare a series of twofold dilutions of the this compound stock solution.

  • Add a defined volume of each dilution to molten agar maintained at 45-50°C and mix thoroughly.

  • Pour the agar-Amylmetacresol mixture into sterile petri dishes and allow them to solidify.

  • Prepare a microbial inoculum equivalent to a 0.5 McFarland standard and then dilute it 1:10.

  • Spot-inoculate approximately 1-2 µL of the diluted suspension onto the surface of each agar plate.

  • Include a growth control plate (agar without this compound) and a solvent control plate.

  • Incubate the plates under the same conditions as the broth microdilution method.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Disk Diffusion Method

This qualitative or semi-quantitative method assesses the susceptibility of microorganisms to this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of a known concentration

  • MHA or SDA plates

  • Standardized microbial inoculum (0.5 McFarland)

  • Sterile swabs

Procedure:

  • Impregnate sterile filter paper disks with a known amount of this compound solution and allow them to dry.

  • Prepare a lawn of the test microorganism on the surface of an agar plate using a sterile swab dipped in a 0.5 McFarland standardized suspension.

  • Aseptically place the this compound-impregnated disk onto the inoculated agar surface.

  • Place a solvent-impregnated disk as a control.

  • Incubate the plates as previously described.

  • Measure the diameter of the zone of inhibition (in mm) around the disk. The interpretation of the zone sizes as susceptible, intermediate, or resistant requires correlation with MIC data, which is currently not established for this compound.

Visualizations

Experimental_Workflow_MIC_MBC cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination AMC_stock Prepare this compound Stock Solution Serial_dilution Perform Serial Dilutions in 96-well Plate AMC_stock->Serial_dilution Inoculum_prep Prepare Standardized Microbial Inoculum Inoculation Inoculate Wells Inoculum_prep->Inoculation Serial_dilution->Inoculation Incubation_mic Incubate Plate Inoculation->Incubation_mic Read_mic Read MIC Results Incubation_mic->Read_mic Subculture Subculture from Clear MIC Wells Read_mic->Subculture Select clear wells Incubation_mbc Incubate Agar Plates Subculture->Incubation_mbc Read_mbc Read MBC Results Incubation_mbc->Read_mbc

Caption: Workflow for MIC and MBC Determination.

Amylmetacresol_Mechanism cluster_cell Bacterial Cell AMC This compound Membrane Cell Membrane AMC->Membrane Interacts with lipid bilayer Proteins Cellular Proteins (Enzymes) AMC->Proteins Interacts with Disruption Membrane Disruption (Increased Permeability, Lysis) Membrane->Disruption Denaturation Protein Denaturation (Loss of Function) Proteins->Denaturation Cell_Death Cell Death Disruption->Cell_Death Denaturation->Cell_Death

Caption: Proposed Mechanism of Action of this compound.

References

Application Notes and Protocols: Amylmetacresol as a Cell Culture Antiseptic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amylmetacresol (AMC) is a phenolic antiseptic agent with known antibacterial and antiviral properties.[1] It is commonly used in combination with other active ingredients in topical applications such as throat lozenges.[2] This document provides detailed application notes and protocols for the use of this compound as a primary antiseptic agent in mammalian cell culture to prevent microbial contamination. These guidelines are intended for research purposes to help maintain aseptic conditions during routine cell culture and experimentation.

Disclaimer: The following protocols are for research use only and are not intended for clinical applications. Researchers should perform their own validation studies to determine the optimal and non-toxic working concentrations for their specific cell lines and experimental conditions.

Mechanism of Action

This compound's primary antiseptic effect is attributed to its ability to disrupt microbial cell integrity. As a phenolic compound, it is suggested to act by denaturing proteins and destabilizing cell membranes of microorganisms.[1] This action can interfere with essential cellular processes, leading to the inhibition of growth and ultimately, cell death. Additionally, this compound has been shown to block voltage-gated sodium channels, a mechanism similar to local anesthetics, although the implications of this for its antiseptic properties in cell culture are not fully elucidated.

A proposed general mechanism for this compound's antiseptic action is visualized below.

G cluster_amc This compound (AMC) cluster_membrane Microbial Cell Membrane cluster_effects Antimicrobial Effects This compound This compound Membrane Lipid Bilayer This compound->Membrane Intercalates with Proteins Membrane Proteins This compound->Proteins Interacts with Disruption Membrane Disruption Membrane->Disruption Denaturation Protein Denaturation Proteins->Denaturation Inhibition Inhibition of Cellular Processes Disruption->Inhibition Denaturation->Inhibition Death Microbial Cell Death Inhibition->Death

Caption: Proposed mechanism of this compound's antiseptic action.

Data Presentation

Antimicrobial Spectrum

This compound, often in combination with 2,4-dichlorobenzyl alcohol (DCBA), has demonstrated bactericidal activity against a range of Gram-positive and Gram-negative bacteria commonly associated with oropharyngeal infections.[3][4][5][6] While comprehensive data for this compound alone against common cell culture contaminants is limited, the existing information provides a basis for its potential broad-spectrum activity.

Table 1: Summary of Bactericidal Activity of this compound/2,4-dichlorobenzyl alcohol (AMC/DCBA) Combination

Target MicroorganismGram StainExposure TimeLog Reduction in CFU/mLReference
Streptococcus pyogenesGram-positive1 minute> 3.0[3][4]
Staphylococcus aureusGram-positive10 minutes> 3.0[3][4]
Haemophilus influenzaeGram-negative1 minute> 3.0[3][4]
Moraxella catarrhalisGram-negative5 minutes> 3.0[3][4]
Fusobacterium necrophorumGram-negative1 minute> 3.0[3][4]

Note: The data above is for an AMC/DCBA combination. The efficacy of this compound alone needs to be determined experimentally for specific cell culture contaminants, including Mycoplasma species.

Cytotoxicity Data

The use of any antiseptic agent in cell culture necessitates a careful evaluation of its cytotoxicity to the host cells. Currently, there is a lack of publicly available IC50 data for this compound across a wide range of mammalian cell lines. Therefore, it is critical for researchers to determine the cytotoxic profile of this compound for their specific cell line of interest. A patent for a formulation containing this compound suggests a concentration range of 0.05 mg/mL to 1.0 mg/mL for virucidal assays in a human T-cell line without reported toxicity.[7]

Table 2: Recommended Starting Concentrations for Cytotoxicity Testing of this compound

ParameterRecommended Range
Initial Concentration Range for IC50 Determination 0.1 µg/mL - 1000 µg/mL
Suggested Non-toxic Working Concentration (to be validated) < 10 µg/mL

Experimental Protocols

Preparation of this compound Stock Solution

This compound is sparingly soluble in water but soluble in organic solvents like DMSO and ethanol.[8] A high-concentration stock solution in an appropriate solvent is recommended for ease of use and to minimize the final solvent concentration in the cell culture medium.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical tubes (1.5 mL or 15 mL)

  • Sterile, 0.22 µm syringe filter

Protocol:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.

  • Dissolve the this compound powder in cell culture grade DMSO to a final concentration of 10 mg/mL.

  • Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

G start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO (10 mg/mL) weigh->dissolve vortex Vortex to Mix dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter aliquot Aliquot into Sterile Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store end End store->end G start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 prepare_amc Prepare Serial Dilutions of this compound incubate1->prepare_amc treat Treat Cells with This compound prepare_amc->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO incubate3->add_dmso read Read Absorbance at 570 nm add_dmso->read analyze Calculate IC50 read->analyze end End analyze->end

References

Application Notes and Protocols: Amylmetacresol as a Research Tool for Investigating Bacterial Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amylmetacresol (AMC) is a phenolic antiseptic agent with broad-spectrum antibacterial and antiviral properties. Its primary clinical application is in the treatment of minor infections of the mouth and throat, commonly formulated in lozenges with 2,4-dichlorobenzyl alcohol (DCBA). The mechanism of action for antiseptics like AMC is generally characterized by a non-specific, multi-targeted physical action on microorganisms, primarily involving the disruption of cell membranes and denaturation of proteins. This contrasts with the highly specific targets of most antibiotics, which has led to the assumption that resistance to antiseptics is less likely to develop.

However, the increasing selective pressure from biocide use has raised concerns about the emergence of bacterial strains with reduced susceptibility to these agents and the potential for cross-resistance to clinically important antibiotics. This makes this compound a valuable research tool for studying the fundamental mechanisms of bacterial adaptation and resistance to cell envelope-targeting stressors. By employing AMC as a selective agent in laboratory evolution experiments, researchers can investigate the genetic and phenotypic pathways that lead to reduced susceptibility, providing insights into general mechanisms of antiseptic resistance, membrane-associated resistance, and the interplay between antiseptic and antibiotic resistance.

These application notes provide a framework for utilizing this compound to induce, identify, and characterize bacterial resistance mechanisms. The protocols outlined below are designed to guide researchers in using AMC to select for resistant mutants and to analyze the underlying molecular changes.

Data Presentation: Bactericidal Activity of this compound

The following tables summarize the bactericidal efficacy of this compound, typically in combination with DCBA, against common oropharyngeal bacterial pathogens. This data, derived from in vitro studies, demonstrates the potent and rapid antimicrobial action of AMC and provides a baseline for susceptibility testing in resistance studies.[1][2][3]

Table 1: Time-Kill Kinetics of this compound/2,4-dicholorobenzyl alcohol (AMC/DCBA) Lozenges Against Various Bacterial Species [1][2][3]

Bacterial SpeciesInitial CFU/mL (approx.)Log₁₀ Reduction at 1 min (± SD)Log₁₀ Reduction at 5 min (± SD)Log₁₀ Reduction at 10 min (± SD)
Streptococcus pyogenes10⁷5.7 (± 0.1)5.7 (± 0.1)5.7 (± 0.1)
Haemophilus influenzae10⁷6.1 (± 0.1)6.0 (± 0.1)6.2 (± 0.1)
Arcanobacterium haemolyticum10⁷6.5 (± 0.0)6.5 (± 0.0)6.5 (± 0.0)
Fusobacterium necrophorum10⁶5.3 (± 0.0)5.3 (± 0.0)5.3 (± 0.0)
Streptococcus dysgalactiae10⁷1.5 (± 0.2)6.3 (± 0.0)6.3 (± 0.0)
Moraxella catarrhalis10⁷0.5 (± 0.1)5.0 (± 0.9)6.2 (± 0.1)
Staphylococcus aureus10⁶0.5 (± 0.2)2.2 (± 0.1)3.5 (± 0.1)

Data adapted from Sheikh et al. (2018). Experiments were conducted using dissolved AMC/DCBA lozenges in artificial saliva.

Experimental Protocols

The following protocols provide detailed methodologies for using this compound as a selective pressure to generate and characterize bacterial resistance.

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol outlines the standard broth microdilution method to determine the baseline susceptibility of a bacterial strain to this compound.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound (analytical grade)

  • Solvent for AMC (e.g., DMSO or ethanol)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Incubator (37°C)

Procedure:

  • Prepare Bacterial Inoculum: a. Inoculate a single colony of the test bacterium into 5 mL of CAMHB. b. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard). c. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells of the microtiter plate.

  • Prepare this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent. b. Perform serial two-fold dilutions of this compound in CAMHB in a 96-well plate to cover a relevant concentration range.

  • Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the this compound dilutions. b. Include a positive control (bacteria in broth without AMC) and a negative control (broth only). c. Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol for In Vitro Experimental Evolution of this compound Resistance

This protocol describes a method for inducing resistance to this compound in a bacterial population through serial passage in the presence of increasing concentrations of the antiseptic.

Materials:

  • Bacterial strain of interest (ancestral strain)

  • This compound

  • Culture medium (e.g., CAMHB)

  • Sterile culture tubes or 96-well plates

  • Incubator with shaking (37°C)

  • Glycerol for preparing frozen stocks

Procedure:

  • Initial MIC Determination: Determine the baseline MIC of the ancestral bacterial strain for this compound using the protocol described in section 3.1.

  • Initiation of Adaptive Laboratory Evolution (ALE): a. Inoculate parallel lineages of the ancestral strain into culture medium containing a sub-inhibitory concentration of this compound (e.g., 0.5 x MIC). b. Include control lineages grown in the absence of the antiseptic. c. Incubate at 37°C with shaking for a defined period (e.g., 12-24 hours).

  • Serial Passage: a. After the incubation period, transfer a small volume of each culture to fresh medium containing a slightly increased concentration of this compound. The concentration can be increased incrementally (e.g., 1.5-fold to 2-fold) at each passage. b. The goal is to maintain a constant selective pressure that allows for the growth of adapted mutants. c. Continue this serial passage for a desired number of generations (e.g., 100-500).

  • Monitoring Resistance Evolution: a. Periodically, determine the MIC of the evolving populations to track the increase in resistance. b. At regular intervals, cryopreserve samples of the evolving populations for later analysis. This creates a "fossil record" of the evolutionary trajectory.

  • Isolation of Resistant Mutants: a. Once a significant increase in MIC is observed, plate the evolved population onto agar plates containing a high concentration of this compound to isolate individual resistant colonies.

Protocol for Characterization of this compound-Resistant Mutants

Once resistant mutants have been isolated, they can be characterized to understand the underlying resistance mechanisms.

1. Phenotypic Characterization:

  • MIC Confirmation: Re-determine the MIC of the isolated mutants to confirm the level of resistance.
  • Cross-Resistance Profiling: Determine the MICs of a panel of other antiseptics and antibiotics to identify any cross-resistance. This can provide clues about the resistance mechanism (e.g., upregulation of a multidrug efflux pump).
  • Growth Rate Analysis: Compare the growth rate of the resistant mutant to the ancestral strain in the absence of this compound to assess any fitness cost associated with the resistance mechanism.

2. Genotypic Characterization:

  • Whole-Genome Sequencing (WGS): This is the most comprehensive method to identify the genetic basis of resistance. a. Extract genomic DNA from both the ancestral and the evolved resistant strains. b. Perform high-throughput sequencing. c. Compare the genome sequences to identify single nucleotide polymorphisms (SNPs), insertions, deletions, and other mutations that have arisen in the resistant strain.
  • Candidate Gene Sequencing: If specific mechanisms are suspected (e.g., efflux pump regulation), targeted PCR and Sanger sequencing of those genes can be performed.

3. Transcriptomic and Proteomic Analysis:

  • RNA-Seq or qRT-PCR: Compare the gene expression profiles of the resistant and ancestral strains to identify upregulated or downregulated genes, such as those encoding efflux pumps or membrane-modifying enzymes.
  • Mass Spectrometry-based Proteomics: Analyze differences in protein expression levels between the resistant and ancestral strains.

Visualizations: Workflows and Putative Mechanisms

Experimental Workflow for Inducing and Characterizing AMC Resistance

G cluster_0 Phase 1: Induction of Resistance cluster_1 Phase 2: Characterization cluster_2 Phase 3: Mechanism Elucidation A Ancestral Bacterial Strain B Determine Baseline MIC A->B C Adaptive Laboratory Evolution (Serial passage with increasing AMC) B->C D Isolate Resistant Mutants C->D E Phenotypic Analysis (MIC, Cross-Resistance, Fitness Cost) D->E F Genotypic Analysis (Whole-Genome Sequencing) D->F H Identify Resistance Mechanisms (e.g., Efflux, Membrane Modification) E->H G Functional Genomics (RNA-Seq, Proteomics) F->G F->H G->H

Caption: Workflow for studying AMC resistance.

Putative Signaling and Resistance Pathways

G cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms AMC This compound (AMC) Membrane Cell Membrane AMC->Membrane Disruption Proteins Surface Proteins AMC->Proteins Denaturation Efflux Upregulation of Efflux Pumps Membrane->Efflux Induces MembraneMod Membrane Modification (e.g., lipid composition) Membrane->MembraneMod Selects for GeneReg Alteration of Regulatory Genes (e.g., two-component systems) Membrane->GeneReg Activates Antibiotics Antibiotics Efflux->Antibiotics Cross-Resistance

Caption: Potential AMC action and resistance pathways.

Conclusion

While this compound is primarily known as a clinical antiseptic, its properties make it a useful tool for fundamental research into bacterial resistance. Its multi-targeted, non-specific mechanism of action provides a distinct selective pressure compared to traditional antibiotics, allowing for the investigation of resistance mechanisms related to the bacterial cell envelope. The protocols provided here offer a roadmap for researchers to induce resistance to this compound in a controlled laboratory setting, and to subsequently characterize the phenotypic and genotypic changes responsible for this resistance. Such studies can shed light on the evolution of antiseptic resistance, the potential for cross-resistance to antibiotics, and the broader adaptive capabilities of bacteria in response to chemical stress.

References

Application Notes and Protocols for Laboratory-Based Assays of Amylmetacresol (AMC) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amylmetacresol (AMC) is an antiseptic agent with a multifaceted mechanism of action, demonstrating antibacterial, antiviral, and local anesthetic properties.[1] These attributes make it a compound of significant interest in the development of topical treatments, particularly for oropharyngeal conditions. This document provides detailed application notes and standardized protocols for the preparation and in-vitro evaluation of AMC solutions to ensure reproducible and reliable laboratory results.

The primary mechanisms of AMC's therapeutic effects include the disruption of microbial cell integrity and the modulation of viral particle structure.[2] Its local anesthetic action is attributed to the blockade of voltage-gated sodium channels, a mechanism it shares with established anesthetic compounds.[1][3]

These protocols are designed to guide researchers in the consistent formulation of AMC solutions and the subsequent assessment of their key bioactivities.

Data Presentation: Physicochemical and Solubility Properties of this compound

For effective assay design, understanding the physical and chemical properties of AMC is crucial. The following table summarizes key parameters for AMC.

PropertyValueReference
Molecular Formula C₁₂H₁₈O[4]
Molecular Weight 178.27 g/mol [3]
Melting Point 24 °C (75 °F)[1]
Boiling Point 137-139 °C (279-282 °F) at 6.7 kPa[1]
Solubility Practically insoluble in water; very soluble in ethanol, acetone, diethyl ether, and oil.[1][4][1][4]

Formulation of this compound Solutions

Due to its low aqueous solubility, the preparation of AMC solutions for in-vitro assays requires careful consideration of the solvent system to ensure complete dissolution and bioavailability. Below are protocols for preparing AMC solutions for various laboratory applications.

Stock Solution Preparation (up to 25 mg/mL)

For most in-vitro assays, a concentrated stock solution of AMC is prepared in an organic solvent, which is then further diluted in the appropriate assay medium.

Materials:

  • This compound (powder/crystalline solid)

  • Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Accurately weigh the desired amount of AMC powder.

  • Add DMSO to achieve a final concentration of up to 25 mg/mL.

  • Vortex the solution vigorously until the AMC is completely dissolved.

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]

  • Store the stock solution at -20°C for long-term use.

Working Solution Preparation in Complex Solvents (for concentrations ≥ 2.5 mg/mL)

For specific applications requiring higher concentrations in a more physiologically compatible vehicle, co-solvents can be employed.

Materials:

  • AMC stock solution in DMSO (25 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

Protocol:

  • To prepare a 1 mL working solution of ≥ 2.5 mg/mL, begin with 100 µL of the 25 mg/mL AMC stock solution in DMSO.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Finally, add 450 µL of saline to reach the final volume of 1 mL and mix.[2]

Preparation of AMC in Artificial Saliva (for antimicrobial and antiviral assays)

To mimic the conditions of the oral cavity, AMC is often dissolved in artificial saliva for relevant assays.

Materials:

  • This compound

  • Artificial Saliva Medium (see composition below)

  • Water bath or incubator at 44°C ± 1°C

Artificial Saliva Composition:

ComponentConcentration (g/L)
Meat Extract1.0
Yeast Extract2.0
Protease Peptone5.0
Potassium Chloride0.2
Sodium Chloride0.2
Calcium Carbonate0.3
Glucose2.0
Mucin (porcine stomach)2.0

Adjust pH to 6.7 ± 0.3

Protocol:

  • Prepare the artificial saliva medium and warm it to 44°C ± 1°C.

  • Add the desired amount of AMC to the warm artificial saliva to achieve the target concentration (e.g., dissolving a 0.6 mg AMC lozenge in 5 mL of artificial saliva).[5]

  • Stir or agitate the solution until the AMC is completely dissolved.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of AMC solutions.

Bactericidal Activity Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines to assess the bactericidal activity of AMC against oropharyngeal pathogens.

Workflow for Bactericidal Activity Assay

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare bacterial inoculum (~10^8 CFU/mL in saline) C Inoculate AMC solution with bacteria (4.9 mL AMC + 0.1 mL inoculum) A->C B Prepare AMC test solution (e.g., in artificial saliva) B->C D Incubate at 37°C C->D E Sample at time points (e.g., 1, 5, 10 min) D->E F Perform serial dilutions and plate on agar E->F G Incubate plates and count colonies (CFU) F->G H Calculate log10 reduction in CFU/mL G->H

Caption: Workflow for the bactericidal activity assay of this compound.

Materials:

  • Test organism (e.g., Streptococcus pyogenes, Staphylococcus aureus)

  • Saline (0.9% NaCl)

  • AMC test solution (prepared in artificial saliva)

  • Appropriate agar medium

  • Sterile test tubes and pipettes

  • Incubator

Protocol:

  • Prepare an inoculum of the test organism to a concentration of approximately 10⁸ colony-forming units (CFU)/mL in saline.[5]

  • In a sterile test tube, add 4.9 mL of the AMC test solution.

  • Inoculate the test solution with 0.1 mL of the bacterial suspension and vortex to mix.[5]

  • Incubate the mixture at 37°C.

  • At specified time points (e.g., 1, 5, and 10 minutes), take an aliquot of the mixture and perform serial dilutions in a neutralizing broth.

  • Plate the dilutions onto the appropriate agar medium.

  • Incubate the plates under suitable conditions until colonies are visible.

  • Count the colonies and calculate the CFU/mL for each time point.

  • Determine the log₁₀ reduction in CFU/mL compared to the initial inoculum concentration. A >3-log₁₀ reduction is typically considered bactericidal.[6]

Antiviral Activity Assay (Cytopathic Effect Reduction Assay)

This assay determines the ability of AMC to inhibit the virus-induced cytopathic effect (CPE) in a cell culture system.

Workflow for Cytopathic Effect (CPE) Reduction Assay

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed host cells in a 96-well plate C Add AMC dilutions to cells A->C B Prepare serial dilutions of AMC solution B->C D Infect cells with virus C->D E Incubate until >80% CPE in virus control D->E F Assess cell viability (e.g., Neutral Red uptake) E->F G Calculate EC50 and CC50 F->G H Determine Selectivity Index (SI50 = CC50/EC50) G->H

Caption: Workflow for the antiviral CPE reduction assay of this compound.

Materials:

  • Host cell line (e.g., Vero 76, MRC-5)

  • Virus stock (e.g., Influenza A, Human Rhinovirus)

  • Cell culture medium

  • AMC stock solution

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Neutral Red)

  • Plate reader

Protocol:

  • Seed the host cells in a 96-well plate to form a confluent monolayer.[7]

  • Prepare serial dilutions of the AMC solution in the cell culture medium.

  • Remove the growth medium from the cells and add the AMC dilutions. Include wells for cell control (no AMC, no virus) and virus control (no AMC, with virus).

  • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Incubate the plate at 37°C in a CO₂ incubator until more than 80% CPE is observed in the virus control wells.[8]

  • Assess cell viability using a suitable method, such as Neutral Red uptake.[7][8]

  • Measure the absorbance using a plate reader.

  • Calculate the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) using regression analysis.

  • Determine the Selectivity Index (SI₅₀ = CC₅₀/EC₅₀) to evaluate the therapeutic window of AMC.

Local Anesthetic Activity Assay (In-Vitro Patch-Clamp Electrophysiology)

This protocol outlines a method to assess the local anesthetic properties of AMC by measuring its effect on voltage-gated sodium channels (e.g., Nav1.2) expressed in a suitable cell line.

Signaling Pathway: AMC Blockade of Voltage-Gated Sodium Channel

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NaChannel Voltage-Gated Sodium Channel (Nav) Na_in Na+ NaChannel->Na_in Block Channel Blockade NaChannel->Block Na_out Na+ Na_out->NaChannel Influx AMC This compound AMC->NaChannel Binds to pore Depolarization Membrane Depolarization Depolarization->NaChannel Opens

Caption: this compound's blockade of voltage-gated sodium channels.

Materials:

  • Cell line stably expressing a voltage-gated sodium channel subtype (e.g., HEK-293 cells expressing Nav1.2)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipettes

  • Extracellular and intracellular recording solutions (see compositions below)

  • AMC solution prepared in extracellular solution

Recording Solution Compositions:

Extracellular SolutionConcentration (mM)Intracellular SolutionConcentration (mM)
NaCl140CsF120
KCl4CsCl20
CaCl₂2EGTA10
MgCl₂1HEPES10
HEPES10

Adjust pH and osmolarity as needed.

Protocol:

  • Culture the cells expressing the target sodium channel on glass coverslips.

  • Prepare the extracellular and intracellular solutions. Prepare the AMC test solution by diluting the stock in the extracellular solution to the desired final concentrations.

  • Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Record baseline sodium currents using a voltage-clamp protocol. To assess use-dependent block, apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms at a frequency of 1-10 Hz) from a holding potential of -100 mV.

  • Perfuse the cell with the AMC-containing extracellular solution and repeat the voltage-clamp protocol.

  • Observe the reduction in the peak sodium current in the presence of AMC. The progressive decrease in current amplitude during the pulse train indicates use-dependent block.

  • To assess state-dependent block, measure the effect of AMC on the steady-state inactivation curve by applying a series of prepulses to different potentials before a test pulse.

  • Analyze the data to determine the IC₅₀ for the resting and inactivated states of the channel.

Conclusion

These application notes and protocols provide a comprehensive framework for the formulation and in-vitro evaluation of this compound solutions. Adherence to these standardized methods will facilitate the generation of high-quality, comparable data, thereby supporting research and development efforts in leveraging the therapeutic potential of AMC. The provided workflows and diagrams offer a clear visual guide to the experimental processes and the underlying mechanisms of action.

References

Application Note: Gas Chromatographic Identification of Amylmetacresol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amylmetacresol (AMC) is an effective antiseptic agent commonly used in the formulation of lozenges for the relief of sore throats. Its antimicrobial properties make it a key active pharmaceutical ingredient (API) in many over-the-counter medications. The accurate and reliable identification and quantification of this compound in raw materials and finished products are crucial for ensuring product quality, safety, and efficacy. Gas chromatography (GC) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile compounds like this compound.[1] This application note provides a detailed protocol for the identification of this compound using gas chromatography with flame ionization detection (GC-FID), based on established pharmacopoeial methods.

Principle of the Method

This method utilizes a capillary gas chromatograph with a flame ionization detector for the separation and detection of this compound. The sample is dissolved in a suitable solvent and injected into the GC system. The separation is achieved on a fused silica capillary column with a specific stationary phase. The identification of this compound is based on the comparison of the retention time of the principal peak in the chromatogram of the test solution with that of a certified reference standard.

Experimental Protocols

Instrumentation and Chromatographic Conditions

The following table summarizes the recommended GC instrument parameters for the analysis of this compound. These parameters are based on the European Pharmacopoeia monograph for this compound.

ParameterSpecification
Instrument Gas Chromatograph with Flame Ionization Detector (FID)
Column Fused silica capillary column, 30 m x 0.25 mm ID, coated with poly(dimethyl)(diphenyl)siloxane (e.g., DB-5 or equivalent), 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1.5 mL/min (constant flow)
Injector Temperature 250 °C
Detector Temperature 300 °C
Injection Volume 1.0 µL
Split Ratio 50:1
Oven Temperature Program - Initial Temperature: 100 °C, hold for 2 minutes- Ramp Rate: 10 °C/min to 250 °C- Final Temperature: 250 °C, hold for 10 minutes
Preparation of Solutions

a) Solvent: 2-Propanol (analytical grade)

b) Standard Solution Preparation:

  • Accurately weigh approximately 50 mg of this compound Certified Reference Standard (CRS).

  • Dissolve the weighed standard in 50.0 mL of 2-propanol to obtain a stock solution.

  • Dilute 1.0 mL of the stock solution to 10.0 mL with 2-propanol to obtain a final concentration of approximately 0.1 mg/mL.

c) Test Solution Preparation (for bulk drug substance):

  • Accurately weigh approximately 50 mg of the this compound sample to be tested.

  • Dissolve the weighed sample in 50.0 mL of 2-propanol to obtain a stock solution.

  • Dilute 1.0 mL of the stock solution to 10.0 mL with 2-propanol.

d) Test Solution Preparation (for lozenges):

  • Weigh and finely powder a sufficient number of lozenges (typically 20) to obtain a representative sample.

  • Accurately weigh a portion of the powdered lozenges equivalent to approximately 5 mg of this compound.

  • Transfer the weighed powder to a 50 mL volumetric flask.

  • Add approximately 30 mL of 2-propanol and sonicate for 15 minutes to dissolve the this compound.

  • Allow the solution to cool to room temperature and dilute to volume with 2-propanol.

  • Mix well and filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.

Chromatographic Procedure
  • Equilibrate the GC system with the specified chromatographic conditions until a stable baseline is achieved.

  • Inject 1.0 µL of the prepared Standard Solution and record the chromatogram.

  • Inject 1.0 µL of the prepared Test Solution and record the chromatogram.

  • For identification, the retention time of the principal peak in the chromatogram obtained with the Test Solution should correspond to that of the principal peak in the chromatogram obtained with the Standard Solution.

Data Presentation

Quantitative data for a validated GC method for this compound should be established to ensure the method is suitable for its intended purpose. The following table presents typical performance parameters that should be evaluated during method validation. The values provided are illustrative and should be experimentally determined.

Performance ParameterTypical Acceptance CriteriaExample Value
Linearity (Correlation Coefficient, r²) ≥ 0.9950.999
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.01 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.03 µg/mL
Precision (Repeatability, %RSD) ≤ 2.0%0.8%
Intermediate Precision (%RSD) ≤ 3.0%1.2%
Accuracy (Recovery) 98.0% - 102.0%100.5%

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_gc GC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution (this compound CRS) gc_system Equilibrate GC System prep_standard->gc_system prep_sample Prepare Test Solution (Bulk Drug or Lozenge) prep_sample->gc_system inject_standard Inject Standard Solution gc_system->inject_standard inject_sample Inject Test Solution gc_system->inject_sample record_chromatograms Record Chromatograms inject_standard->record_chromatograms inject_sample->record_chromatograms compare_rt Compare Retention Times record_chromatograms->compare_rt identification Identification of this compound compare_rt->identification

Caption: Experimental workflow for the GC identification of this compound.

system_suitability cluster_criteria Acceptance Criteria start System Suitability Check resolution Resolution between critical peaks ≥ 2.0 start->resolution tailing_factor Tailing Factor for This compound peak ≤ 2.0 start->tailing_factor rsd Relative Standard Deviation (RSD) of replicate injections ≤ 2.0% start->rsd decision System Suitable? resolution->decision tailing_factor->decision rsd->decision proceed Proceed with Analysis decision->proceed Yes troubleshoot Troubleshoot System decision->troubleshoot No

Caption: Logical relationship for system suitability checks in the GC method.

References

Development of Stability-Indicating Analytical Methods for Amylmetacresol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and validating stability-indicating analytical methods for Amylmetacresol, a common antiseptic agent. The protocols outlined below are essential for ensuring the quality, efficacy, and safety of pharmaceutical formulations containing this compound by accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

Introduction

This compound (AMC) is an antiseptic used in the treatment of minor infections of the mouth and throat and is a common active ingredient in throat lozenges.[1] To ensure product quality and comply with regulatory standards, it is imperative to employ analytical methods that are stability-indicating. A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or drug product over time.[2]

This document details the protocols for developing and validating stability-indicating methods for this compound using High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), including procedures for forced degradation studies.

Stability-Indicating RP-HPLC Method

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used, sensitive, and specific technique for the analysis of pharmaceutical compounds.[1] An RP-HPLC method is particularly effective for separating and quantifying compounds like this compound from complex mixtures.[1]

Experimental Protocol: RP-HPLC Method

A simple, rapid, and precise RP-HPLC method can be developed for the simultaneous estimation of this compound in bulk and pharmaceutical formulations. The following protocol is based on a validated method for this compound in a combination drug product and can be adapted and optimized as needed.

Table 1: Chromatographic Conditions for RP-HPLC Analysis of this compound

ParameterCondition
Instrument HPLC system with UV-Vis or PDA detector
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Mixed Phosphate Buffer: Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Injection Volume 20 µL
Column Temperature Ambient
Run Time Approximately 10 minutes
Preparation of Solutions
  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable diluent (e.g., a mixture of HPLC grade water and acetonitrile in an 80:20 ratio) to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from approximately 0.3 µg/mL to 0.9 µg/mL for linearity studies.

  • Sample Preparation (for Lozenges): Weigh and crush 20 lozenges to a fine powder. Transfer an amount of powder equivalent to 0.6 mg of this compound into a 100 mL volumetric flask. Add a suitable diluent, sonicate for 5 minutes to dissolve, and dilute to volume. Filter the solution through a 0.45 µm nylon filter before injection.[3]

Method Validation

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters include specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Summary of Validation Parameters for a Representative RP-HPLC Method

Validation ParameterAcceptance CriteriaIllustrative Results
Linearity (Concentration Range) Correlation coefficient (r²) ≥ 0.9990.3 - 0.9 µg/mL, r² = 0.999
Accuracy (% Recovery) 98.0% - 102.0%99.80% - 101.36%
Precision (% RSD) ≤ 2.0%< 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.05 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.15 µg/mL
Robustness % RSD ≤ 2.0% for minor changes in method parametersRobust

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component in the development of a stability-indicating method.[4] These studies are designed to intentionally degrade the drug substance to generate potential degradation products and to demonstrate the specificity of the analytical method in separating the active ingredient from these degradants.[4]

General Protocol for Forced Degradation

Expose a solution of this compound (typically 1 mg/mL) to the following stress conditions. A parallel study should be conducted on the placebo to differentiate degradation products from excipient-related interference.

Table 3: Recommended Conditions for Forced Degradation of this compound

Stress ConditionReagent and Conditions
Acid Hydrolysis 0.1 M HCl, reflux at 80°C for 2 hours
Alkaline Hydrolysis 0.1 M NaOH, reflux at 80°C for 2 hours
Oxidative Degradation 3% H₂O₂, at room temperature for 24 hours
Thermal Degradation Dry heat at 80°C for 24 hours
Photolytic Degradation Exposure to UV light (254 nm) and fluorescent light for 24 hours

After exposure, neutralize the acidic and alkaline samples and dilute all samples to a suitable concentration before analysis by the developed HPLC or HPTLC method.

Data Presentation of Forced Degradation Results

The results of the forced degradation studies should be tabulated to show the extent of degradation and the formation of degradation products.

Table 4: Illustrative Forced Degradation Data for this compound

Stress Condition% Assay of this compound% DegradationNumber of Degradation Products
Control 100.00.00
Acid Hydrolysis 85.214.82
Alkaline Hydrolysis 82.517.53
Oxidative Degradation 88.911.12
Thermal Degradation 95.14.91
Photolytic Degradation 92.77.31

Stability-Indicating HPTLC Method

HPTLC is another powerful technique for the separation and quantification of compounds in complex mixtures and can be used as an alternative or complementary method to HPLC.

Experimental Protocol: HPTLC Method

The following is a general protocol for developing a stability-indicating HPTLC method for this compound.

Table 5: Chromatographic Conditions for HPTLC Analysis of this compound

ParameterCondition
Instrument HPTLC system with a densitometric scanner
Stationary Phase Pre-coated silica gel 60 F254 HPTLC plates
Mobile Phase Toluene: Methanol: Glacial Acetic Acid (8:2:0.2, v/v/v)
Application Volume 10 µL/band
Chamber Saturation Time 20 minutes
Development Distance 80 mm
Drying Air-dried
Detection Wavelength 294 nm
Method Validation

Similar to the HPLC method, the HPTLC method must be validated according to ICH guidelines.

Table 6: Summary of Validation Parameters for a Representative HPTLC Method

Validation ParameterAcceptance CriteriaIllustrative Results
Linearity (Concentration Range) Correlation coefficient (r²) ≥ 0.99100 - 500 ng/band, r² = 0.990
Accuracy (% Recovery) 98.0% - 102.0%101.67% - 103.61%
Precision (% RSD) ≤ 2.0%< 2.0%
Limit of Detection (LOD) -15.48 ng/band
Limit of Quantification (LOQ) -46.92 ng/band
Robustness % RSD ≤ 2.0% for minor changes in method parametersRobust

Visualization of Workflows

Workflow for Stability-Indicating Method Development

MethodDevelopmentWorkflow cluster_planning Phase 1: Planning and Preparation cluster_development Phase 2: Method Development cluster_degradation Phase 3: Forced Degradation cluster_validation Phase 4: Method Validation start Define Analytical Target Profile lit_review Literature Review & Physicochemical Properties of this compound start->lit_review method_dev Initial Method Development (HPLC/HPTLC) lit_review->method_dev optimization Method Optimization (Mobile Phase, Column, etc.) method_dev->optimization forced_deg Perform Forced Degradation Studies optimization->forced_deg specificity Evaluate Method Specificity forced_deg->specificity specificity->optimization If not specific validation Validate Method as per ICH Guidelines specificity->validation If specific documentation Prepare Validation Report validation->documentation end_node Final Stability-Indicating Method documentation->end_node

Caption: Workflow for the development of a stability-indicating analytical method.

Protocol for a Forced Degradation Study

ForcedDegradationProtocol cluster_stress Stress Conditions start Prepare this compound Solution (1 mg/mL) and Placebo acid Acid Hydrolysis (0.1 M HCl, 80°C, 2h) start->acid base Alkaline Hydrolysis (0.1 M NaOH, 80°C, 2h) start->base oxidation Oxidation (3% H2O2, RT, 24h) start->oxidation thermal Thermal Degradation (80°C, 24h) start->thermal photo Photolytic Degradation (UV/Vis light, 24h) start->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute All Samples to Target Concentration oxidation->dilute thermal->dilute photo->dilute neutralize->dilute analyze Analyze by Validated HPLC/HPTLC Method dilute->analyze report Report % Degradation and Profile of Degradants analyze->report

References

Application Notes and Protocols for Assessing the Bactericidal Activity of Amylmetacresol in Artificial Saliva

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Amylmetacresol (AMC) is an antiseptic agent widely used in throat lozenges for the relief of symptoms associated with mouth and throat infections.[1] Its efficacy is attributed to its bactericidal and antiviral properties.[1][2] This document provides detailed protocols for assessing the bactericidal activity of this compound in an artificial saliva medium, simulating the oral environment. The provided methodologies are based on established in vitro testing procedures such as time-kill assays and the determination of Minimum Bactericidal Concentration (MBC).

I. Data Presentation: Bactericidal Efficacy of this compound/2,4-Dichlorobenzyl Alcohol (AMC/DCBA) Lozenges

The following table summarizes the bactericidal activity of a lozenge containing 0.6 mg of this compound and 1.2 mg of 2,4-dichlorobenzyl alcohol dissolved in artificial saliva against common oropharyngeal pathogens. The data is presented as the mean log10 reduction in colony-forming units per milliliter (CFU/mL) ± standard deviation. A log reduction of ≥ 3 is generally considered to indicate bactericidal activity (99.9% kill rate).

Table 1: Log10 Reduction in Bacterial Counts after Exposure to AMC/DCBA in Artificial Saliva [3][4][5][6]

Bacterial Species1 Minute5 Minutes10 Minutes
Streptococcus pyogenes5.7 ± 0.1--
Haemophilus influenzae6.1 ± 0.1--
Arcanobacterium haemolyticum6.5 ± 0.0--
Fusobacterium necrophorum6.5 ± 0.0--
Streptococcus dysgalactiae-6.3 ± 0.0-
Moraxella catarrhalis-5.0 ± 0.9-
Staphylococcus aureus--3.5 ± 0.1

Data sourced from studies on AMC/DCBA lozenges dissolved in artificial saliva.[3][4][5][6]

II. Experimental Protocols

A. Preparation of Artificial Saliva

A standardized artificial saliva medium is crucial for simulating in vivo conditions. The following formulation has been used in published studies assessing the bactericidal activity of oral antiseptics.[4][7]

Materials:

  • Meat Extract

  • Yeast Extract

  • Protease Peptone

  • Potassium Chloride (KCl)

  • Sodium Chloride (NaCl)

  • Calcium Carbonate (CaCO₃)

  • Glucose

  • Mucin (from porcine stomach, Type II)

  • Deionized Water

  • Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

Protocol:

  • Dissolve the following components in 1 liter of deionized water:

    • Meat Extract: 1.0 g

    • Yeast Extract: 2.0 g

    • Protease Peptone: 5.0 g

    • Potassium Chloride: 0.2 g

    • Sodium Chloride: 0.2 g

    • Calcium Carbonate: 0.3 g

    • Glucose: 2.0 g

    • Mucin: 2.0 g

  • Adjust the pH of the solution to 6.7 ± 0.3 using HCl or NaOH.[4][7]

  • Sterilize the artificial saliva by autoclaving at 121°C for 15 minutes.

  • Store the sterile artificial saliva at 4°C until use.

B. Protocol for Time-Kill Assay

This assay determines the rate at which an antimicrobial agent kills a microbial population.

Materials:

  • This compound test solution (e.g., dissolved lozenge in artificial saliva)

  • Bacterial cultures of test organisms (e.g., Streptococcus pyogenes, Staphylococcus aureus)

  • Artificial saliva (prepared as in Protocol A)

  • Saline solution (0.9% NaCl)

  • Appropriate agar medium for bacterial growth (e.g., Tryptone Soya Agar, Columbia Blood Agar)

  • Sterile test tubes or microcentrifuge tubes

  • Incubator

Protocol:

  • Preparation of Inoculum:

    • Culture the test bacteria on an appropriate agar medium.

    • Prepare a bacterial suspension in saline to an approximate population of 10⁸ CFU/mL.[4][7]

  • Test Procedure:

    • Prepare the this compound test solution by dissolving the active substance in 5 mL of artificial saliva to the desired concentration.[4][7] For lozenges, one lozenge is typically dissolved in 5 mL of artificial saliva.[4][7]

    • In a sterile tube, mix 4.9 mL of the this compound test solution with 0.1 mL of the prepared bacterial inoculum.[4]

    • Incubate the mixture at a physiologically relevant temperature, such as 36°C ± 2°C.[3]

    • At predetermined time points (e.g., 1, 2, 5, 10, 30 minutes), withdraw an aliquot (e.g., 10 µL) of the mixture.[8]

  • Quantification of Viable Bacteria:

    • Perform serial dilutions of the withdrawn aliquots in saline.

    • Plate the dilutions onto the appropriate agar medium.

    • Incubate the plates under suitable conditions (e.g., 32°C ± 2°C for S. aureus).[7]

    • After incubation, count the number of colonies to determine the CFU/mL.

  • Controls:

    • Positive Control: Prepare a sample with 4.9 mL of artificial saliva (without this compound) and 0.1 mL of the bacterial inoculum to monitor the viability of the bacteria over the test period.[4]

    • Test Control: Plate the initial bacterial inoculum to determine the starting CFU/mL.

  • Data Analysis:

    • Calculate the log10 reduction in CFU/mL at each time point compared to the initial inoculum count.

C. Protocol for Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9][10]

Materials:

  • This compound stock solution

  • Bacterial cultures of test organisms

  • Growth-supporting broth (e.g., Mueller Hinton Broth)

  • 96-well microtiter plates

  • Appropriate agar medium

Protocol:

  • Minimum Inhibitory Concentration (MIC) Test (Preliminary Step):

    • Perform serial dilutions of the amylmetacacresol stock solution in the growth broth in a 96-well microtiter plate.

    • Inoculate each well with a standardized bacterial suspension (approximately 1 x 10⁵ to 1 x 10⁶ CFU/mL).[10]

    • Include a growth control (broth and bacteria, no this compound) and a sterility control (broth only).

    • Incubate the plate under appropriate conditions.

    • The MIC is the lowest concentration of this compound with no visible bacterial growth (turbidity).[9][10]

  • MBC Determination:

    • From the wells corresponding to the MIC and at least two more concentrated dilutions from the MIC plate, take an aliquot from each well.[10]

    • Spread the aliquot onto an appropriate agar medium.

    • Incubate the plates.

    • The MBC is the lowest concentration that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.[9][10]

III. Visualizations

A. Experimental Workflow for Time-Kill Assay

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bacterial_Culture Bacterial Culture (~10^8 CFU/mL) Inoculation Inoculation (AMC Solution + Bacteria) Bacterial_Culture->Inoculation AMC_Solution This compound in Artificial Saliva AMC_Solution->Inoculation Incubation Incubation (e.g., 36°C) Inoculation->Incubation Sampling Sampling at Time Points (1, 5, 10 min) Incubation->Sampling Serial_Dilution Serial Dilution Sampling->Serial_Dilution Plating Plating on Agar Serial_Dilution->Plating Colony_Counting Colony Counting (CFU/mL) Plating->Colony_Counting Log_Reduction Calculate Log Reduction Colony_Counting->Log_Reduction

Caption: Workflow for the bactericidal time-kill assay.

B. Logical Relationship for MBC Determination

MBC_Determination_Logic cluster_mic MIC Assay cluster_mbc MBC Assay Serial_Dilutions Serial Dilutions of this compound Inoculate_Bacteria Inoculate with Bacteria Serial_Dilutions->Inoculate_Bacteria Incubate_Plate Incubate Inoculate_Bacteria->Incubate_Plate Observe_Growth Observe for Growth (Turbidity) Incubate_Plate->Observe_Growth Determine_MIC Determine MIC (Lowest concentration with no growth) Observe_Growth->Determine_MIC Plate_from_MIC Plate from MIC & Higher Concentration Wells Determine_MIC->Plate_from_MIC Informs Incubate_Plates Incubate Plates Plate_from_MIC->Incubate_Plates Count_Colonies Count Viable Colonies Incubate_Plates->Count_Colonies Determine_MBC Determine MBC (≥99.9% killing) Count_Colonies->Determine_MBC

Caption: Logical flow for determining the Minimum Bactericidal Concentration (MBC).

C. Proposed Mechanism of this compound Action

Amylmetacresol_Mechanism cluster_bacterium Bacterial Cell This compound This compound Cell_Membrane Cell Membrane (Lipid Bilayer) This compound->Cell_Membrane Surface_Proteins Surface Proteins This compound->Surface_Proteins Sodium_Channels Sodium Channels This compound->Sodium_Channels Disruption Membrane Disruption Cell_Membrane->Disruption Denaturation Protein Denaturation Surface_Proteins->Denaturation Blockage Channel Blockage Sodium_Channels->Blockage Cell_Death Bacterial Cell Death Disruption->Cell_Death Denaturation->Cell_Death Blockage->Cell_Death

Caption: Proposed mechanisms of this compound's bactericidal action.

References

Use of Amylmetacresol in studying viral attachment and replication inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amylmetacresol (AMC) is a phenolic antiseptic compound that has demonstrated virucidal activity, particularly against enveloped viruses.[1][2][3] Its mechanism of action is primarily attributed to the disruption of the viral lipid membrane and denaturation of viral surface proteins, which can interfere with viral attachment and subsequent replication.[1][3][4] These properties make this compound a compound of interest in the study of antiviral agents and the development of topical microbicides.

These application notes provide a summary of the known antiviral effects of this compound, detailed protocols for studying its impact on viral attachment and replication, and quantitative data from various in vitro studies.

Mechanism of Action

This compound's antiviral activity is most pronounced against enveloped viruses.[1][2] The proposed mechanism involves the disruption of the virus's lipid envelope and the denaturation of its surface proteins.[1][3] This dual action can lead to:

  • Inhibition of Viral Attachment: By altering the structure of viral glycoproteins, this compound can prevent the virus from binding to host cell receptors, a critical first step in infection.[1][5]

  • Loss of Infectivity: Damage to the viral envelope and proteins can inactivate the virus, rendering it incapable of successful entry and replication within a host cell.[2][4]

Electron microscopy studies of influenza A virus treated with a combination of this compound and 2,4-dichlorobenzyl alcohol (DCBA) have shown significant morphological changes, including extensive clumping and alterations in the spike protein configuration, without complete destruction of the viral membrane.[2]

Data Presentation

The following tables summarize the quantitative data on the virucidal activity of this compound, often in combination with DCBA, against various respiratory viruses.

Table 1: Virucidal Activity of this compound/2,4-Dichlorobenzyl Alcohol (AMC/DCBA) Against Enveloped Viruses

VirusAssay TypeTreatmentContact TimeLog Reduction in Viral Titer (TCID50)Reference
Influenza AVirucidal SuspensionAMC/DCBA Lozenge2 minutes>3.5[2]
Respiratory Syncytial Virus (RSV)Virucidal SuspensionAMC/DCBA Lozenge2 minutes>3.5[2]
SARS-CoVVirucidal SuspensionAMC/DCBA Lozenge2 minutes>3.5[2]
Parainfluenza Virus Type 3 (PIV3)Virucidal SuspensionAMC/DCBA Lozenge1 minute2.43 - 2.68[3]
Parainfluenza Virus Type 3 (PIV3)Virucidal SuspensionAMC/DCBA Lozenge10 minutes2.43 - 3.40[3]
Cytomegalovirus (CMV)Virucidal SuspensionAMC/DCBA Lozenge1, 5, 10 minutes≥4.92[4]
Human Coronavirus OC43 (hCoV OC43)Hemagglutination InhibitionAMC/DCBA Lozenge #5-Active at ≤1:27 dilution[6]
Influenza A H1N1nPlaque ReductionAMC/DCBA Lozenge #3-50% inhibition at 1:9.7 dilution[6]

Table 2: Activity of this compound/2,4-Dichlorobenzyl Alcohol (AMC/DCBA) Against Non-Enveloped Viruses

VirusAssay TypeTreatmentFindingReference
Human Rhinovirus 1a (HRV1a)CPE InhibitionVarious AMC/DCBA LozengesModerately active[6]
Human Rhinovirus 8 (HRV8)CPE InhibitionVarious AMC/DCBA LozengesNo significant effect[1][6]
AdenovirusVirucidal SuspensionAMC/DCBA LozengeNo significant effect[2]
Coxsackievirus A10CPE InhibitionAMC/DCBA Lozenge #550% inhibition at 1:21 dilution[6]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antiviral properties of this compound.

Protocol 1: Virucidal Suspension Assay

This protocol is adapted from the ASTM E1052-11 standard to determine the direct inactivating effect of this compound on a viral suspension.[4]

Objective: To quantify the reduction in infectious virus titer after direct exposure to this compound.

Materials:

  • This compound (AMC) stock solution (e.g., in DMSO or ethanol)

  • High-titer viral stock of interest (e.g., Influenza A, RSV)

  • Appropriate host cell line for the virus (e.g., MDCK for influenza)

  • Cell culture medium (e.g., MEM, DMEM)

  • Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • Neutralizing medium (to stop the action of AMC)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

Procedure:

  • Preparation of Test Solution: Prepare working solutions of this compound at various concentrations in cell culture medium. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest AMC concentration).

  • Virus-Compound Incubation: In a sterile microcentrifuge tube, mix 9 parts of the this compound working solution with 1 part of the high-titer virus stock.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for specific contact times (e.g., 1, 5, 10 minutes).

  • Neutralization: Immediately following incubation, perform a serial dilution of the mixture in cold neutralizing medium to stop the virucidal action of this compound.

  • Infection of Host Cells (TCID50 Assay): a. Seed a 96-well plate with the host cell line at a density that will result in a confluent monolayer on the day of infection. b. Inoculate the cell monolayer with the serially diluted virus-compound mixtures. c. Incubate the plates for the required period for the virus to cause a cytopathic effect (CPE), typically 3-7 days.

  • Data Analysis: a. Observe the wells for the presence or absence of CPE. b. Calculate the 50% Tissue Culture Infectious Dose (TCID50) using the Reed-Muench or Spearman-Kärber method. c. Determine the log reduction in viral titer by comparing the TCID50 of the this compound-treated virus to the vehicle control.

Protocol 2: Viral Attachment Inhibition Assay

Objective: To determine if this compound can prevent the attachment of viruses to host cells.

Materials:

  • This compound (AMC) stock solution

  • High-titer viral stock

  • Confluent monolayer of host cells in 24-well plates

  • Cold, serum-free cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • RNA extraction kit

  • Reagents for RT-qPCR

Procedure:

  • Pre-chill: Place the 24-well plates with confluent cell monolayers on ice or at 4°C for 30 minutes.

  • Preparation of Inoculum: Prepare a mixture of the virus and this compound at the desired concentrations in cold, serum-free medium. Include a virus-only control.

  • Attachment: Remove the medium from the cells and add the virus-compound mixture. Incubate the plates at 4°C for 1-2 hours to allow for viral attachment but not entry.

  • Washing: Gently wash the cell monolayers three times with cold PBS to remove unbound viruses and the compound.

  • Quantification of Attached Virus: a. Lyse the cells directly in the wells. b. Extract the viral RNA using a suitable kit. c. Quantify the amount of viral RNA using RT-qPCR.

  • Data Analysis: Compare the amount of viral RNA in the this compound-treated wells to the virus-only control wells to determine the percentage of attachment inhibition.

Protocol 3: Replication Inhibition Assay (Plaque Reduction Assay)

Objective: To assess the effect of this compound on the overall viral replication cycle.

Materials:

  • This compound (AMC) stock solution

  • Viral stock of a plaque-forming virus (e.g., Influenza A)

  • Confluent monolayer of host cells in 6-well plates

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates to achieve a confluent monolayer.

  • Infection: Adsorb a known concentration of the virus (e.g., 100 plaque-forming units, PFU) onto the cell monolayer for 1 hour at 37°C.

  • Treatment: After adsorption, remove the inoculum and wash the cells with PBS. Add an overlay medium containing various concentrations of this compound (or a vehicle control).

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-4 days).

  • Staining: Fix the cells (e.g., with 10% formalin) and stain with crystal violet to visualize the plaques.

  • Data Analysis: a. Count the number of plaques in each well. b. Calculate the percentage of plaque reduction for each concentration of this compound compared to the vehicle control. c. Determine the IC50 (the concentration of this compound that inhibits 50% of plaque formation).

Visualizations

G cluster_virus Enveloped Virus cluster_host Host Cell Virus Virion Envelope Lipid Envelope HostCell Host Cell Envelope->HostCell Fusion Glycoproteins Surface Glycoproteins Receptor Cellular Receptor Glycoproteins->Receptor Attachment This compound This compound This compound->Envelope Disrupts Membrane This compound->Glycoproteins

Caption: Proposed mechanism of this compound's antiviral action.

G VirusStock Virus Stock Mix Mix Virus and AMC VirusStock->Mix AMC This compound Solution AMC->Mix Incubate Incubate (e.g., 1-10 min) Mix->Incubate Neutralize Neutralize/Serially Dilute Incubate->Neutralize Infect Infect Host Cells Neutralize->Infect IncubateCPE Incubate for CPE Infect->IncubateCPE Calculate Calculate TCID50 and Log Reduction IncubateCPE->Calculate

Caption: Workflow for a virucidal suspension assay.

G Cells Host Cell Monolayer Infect Infect with Virus (1 hr adsorption) Cells->Infect Wash Wash Unbound Virus Infect->Wash Overlay Add Overlay with AMC Wash->Overlay Incubate Incubate (2-4 days) Overlay->Incubate Stain Fix and Stain Plaques Incubate->Stain Count Count Plaques and Calculate IC50 Stain->Count

Caption: Workflow for a plaque reduction assay.

References

Application Note: Validation of an Analytical Method for Amylmetacresol Assay by RP-HPLC in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Amylmetacresol in pharmaceutical formulations. The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method is suitable for its intended purpose.[1][2][3][4] This application note outlines the experimental procedures and acceptance criteria for assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Introduction

This compound (AMC) is an antiseptic agent commonly used in the treatment of minor infections of the mouth and throat, often formulated in lozenges.[5][6] The accurate quantification of AMC in pharmaceutical products is crucial for ensuring product quality, safety, and efficacy. Regulatory bodies worldwide, guided by the ICH, require that analytical methods used for the quality control of active pharmaceutical ingredients (APIs) and finished products are properly validated.[7][8]

Method validation provides documented evidence that an analytical procedure is suitable for its intended use.[9] The ICH Q2(R1) guideline provides a comprehensive framework for the validation of analytical procedures, outlining the specific validation characteristics required for different types of analytical tests.[1][2] This document details the validation of an RP-HPLC method for the assay of this compound, a common and reliable technique for this purpose.[10]

Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • This compound sample (e.g., from lozenges)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

Instrumentation and Chromatographic Conditions
  • Instrument: HPLC system with a UV-Vis detector

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[11]

  • Mobile Phase: Acetonitrile and water in a specified ratio (e.g., 50:50 v/v), adjusted to a specific pH with orthophosphoric acid.[11]

  • Flow Rate: 1.0 mL/min[11]

  • Detection Wavelength: Determined by UV scan of this compound (typically around 220 nm).[11]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Preparation of Solutions
  • Standard Stock Solution: Accurately weigh and dissolve a specific amount of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.[10]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the assay.

  • Sample Solution: For lozenges, weigh and crush a number of lozenges to obtain a fine powder. Accurately weigh an amount of powder equivalent to a target amount of this compound and dissolve it in a suitable solvent. The solution may require sonication and filtration to ensure complete dissolution and removal of excipients.[11]

Validation Parameters and Procedures

The following validation parameters will be assessed according to ICH Q2(R1) guidelines.[2][11]

System Suitability

System suitability testing is performed to ensure that the chromatographic system is adequate for the intended analysis.

  • Procedure: Inject the standard solution six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area should be ≤ 2.0%.

    • Tailing factor should be ≤ 2.0.

    • Theoretical plates should be > 2000.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure:

    • Inject a blank solution (mobile phase) to demonstrate no interference at the retention time of this compound.

    • Inject a placebo solution (containing all excipients without the active ingredient) to show no interference from the formulation matrix.

    • Inject the this compound standard solution.

    • Inject the sample solution.

  • Acceptance Criteria: The peak for this compound in the sample chromatogram should be pure and have no co-eluting peaks at its retention time.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Procedure: Prepare and inject a minimum of five concentrations of this compound standard solution across a specified range (e.g., 50% to 150% of the target assay concentration).

  • Acceptance Criteria: The correlation coefficient (R²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.[10][11]

Range

The range of an analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Procedure: The range will be determined based on the linearity, accuracy, and precision data.

  • Acceptance Criteria: The specified range should be justified by the validation data.

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Procedure: Accuracy will be determined by the recovery of a known amount of this compound standard spiked into a placebo formulation at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[10]

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • 3.6.1. Repeatability (Intra-day Precision):

    • Procedure: Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The RSD of the results should be ≤ 2.0%.[10]

  • 3.6.2. Intermediate Precision (Inter-day Ruggedness):

    • Procedure: The analysis will be repeated on a different day, by a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD of the combined results from both days (or analysts/instruments) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Procedure: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve using the following formulas:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S) Where σ is the standard deviation of the response (e.g., y-intercept of the regression line) and S is the slope of the calibration curve.

  • Acceptance Criteria: The determined LOQ should be sufficiently low for the intended application.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: System Suitability Results

Parameter Acceptance Criteria Result
Tailing Factor ≤ 2.0
Theoretical Plates > 2000

| % RSD of Peak Area | ≤ 2.0% | |

Table 2: Linearity Data

Concentration (µg/mL) Peak Area
Level 1
Level 2
Level 3
Level 4
Level 5

| Correlation Coefficient (R²) | ≥ 0.999 | |

Table 3: Accuracy (Recovery) Data

Spike Level Amount Added (µg/mL) Amount Found (µg/mL) % Recovery
80%
100%
120%

| Mean % Recovery | | | |

Table 4: Precision Data

Repeatability (Day 1) Intermediate Precision (Day 2)
Replicate 1
Replicate 2
Replicate 3
Replicate 4
Replicate 5
Replicate 6
Mean
Standard Deviation
% RSD

| Overall % RSD | | |

Table 5: LOD and LOQ

Parameter Result (µg/mL)
Limit of Detection (LOD)

| Limit of Quantitation (LOQ) | |

Visualizations

Analytical_Method_Validation_Workflow start Start: Method Development protocol Define Validation Protocol (ICH Q2 R1) start->protocol system_suitability System Suitability protocol->system_suitability specificity Specificity system_suitability->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq repeatability Repeatability precision->repeatability intermediate Intermediate Precision precision->intermediate report Compile Validation Report lod_loq->report end Validated Method report->end

Caption: Workflow for Analytical Method Validation of this compound.

Linearity_Assessment_Flow prep_standards Prepare Standard Solutions (min. 5 concentrations) inject_standards Inject Standards into HPLC System prep_standards->inject_standards record_area Record Peak Area for each concentration inject_standards->record_area plot_curve Plot Peak Area vs. Concentration record_area->plot_curve calc_r2 Calculate Correlation Coefficient (R²) plot_curve->calc_r2 acceptance R² ≥ 0.999? calc_r2->acceptance pass Linearity Accepted acceptance->pass Yes fail Review & Re-evaluate acceptance->fail No

Caption: Logical Flow for Linearity Assessment.

Conclusion

The described RP-HPLC method for the quantification of this compound, when validated according to the outlined protocol, will demonstrate its suitability for routine quality control analysis. Adherence to the ICH Q2(R1) guidelines ensures that the method is specific, linear, accurate, and precise for its intended purpose, thereby guaranteeing the reliability of analytical data for this compound in pharmaceutical formulations.

References

Troubleshooting & Optimization

Technical Support Center: Amylmetacresol Stability and Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amylmetacresol in aqueous solutions.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental analysis of this compound stability.

Question: I am observing unexpected degradation of my this compound stock solution. What are the potential causes and how can I mitigate this?

Answer:

Unexpected degradation of this compound in aqueous solutions can be attributed to several factors. Consider the following potential causes and solutions:

  • pH of the Solution: this compound, being a phenolic compound, may be susceptible to degradation at non-optimal pH values. Ensure the pH of your aqueous solution is controlled and appropriate for your experimental needs. It is advisable to use buffered solutions to maintain a stable pH.

  • Exposure to Light: Photodegradation can occur if the solution is exposed to UV or ambient light.[1] It is recommended to store this compound solutions in amber-colored glassware or protected from light to minimize this effect.[2]

  • Temperature: Elevated temperatures can accelerate the degradation process.[1] Store your stock solutions at recommended temperatures, typically refrigerated or as specified by the supplier, to ensure stability.

  • Presence of Oxidizing Agents: Contaminants in the solvent or container, or exposure to air (oxygen), can lead to oxidative degradation.[2] Using high-purity solvents and inert containers, and minimizing headspace in the storage vial can help reduce oxidation. Consider purging the solution with an inert gas like nitrogen or argon.[2]

  • Impurities in the this compound Sample: The purity of the this compound itself can affect stability. Ensure you are using a high-purity standard for your experiments.

Question: My HPLC analysis shows poor separation between the this compound peak and its degradation products. What steps can I take to improve the resolution?

Answer:

Achieving good separation is crucial for a stability-indicating method.[3][4] If you are experiencing poor resolution, consider the following optimization strategies for your RP-HPLC method:[3]

  • Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of the organic modifier will generally increase retention times and may improve the separation of closely eluting peaks.

  • pH of the Mobile Phase: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. Since this compound is a weak acid, adjusting the pH of the aqueous portion of the mobile phase can alter its ionization state and improve separation. Experiment with a pH range around the pKa of this compound.

  • Column Chemistry: If optimizing the mobile phase is insufficient, consider using a different column. C18 columns are commonly used, but other stationary phases (e.g., C8, phenyl-hexyl) might offer different selectivity for this compound and its degradants.[3]

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help to separate compounds with a wider range of polarities.[3] A shallow gradient can be particularly effective in resolving closely eluting peaks.

  • Flow Rate and Temperature: Decreasing the flow rate can sometimes improve resolution, although it will increase the run time. Optimizing the column temperature can also affect selectivity and peak shape.[3]

Question: The mass balance in my forced degradation study is below 90%. What could be the reasons and how can I troubleshoot this?

Answer:

A low mass balance suggests that not all components (the parent drug and its degradation products) are being accounted for in the analysis. Here are some potential reasons and troubleshooting steps:

  • Co-eluting Peaks: One or more degradation products may be co-eluting with the parent this compound peak or with each other. Re-evaluate your HPLC method's specificity and optimize for better separation as described above.

  • Degradation Products Not Detected: Some degradation products may not have a chromophore that absorbs at the detection wavelength you are using. If you suspect this, using a photodiode array (PDA) detector to screen for absorbance at multiple wavelengths can be helpful. Alternatively, a universal detector like a mass spectrometer (MS) can be employed.

  • Incomplete Elution: Some highly non-polar degradation products might be irreversibly adsorbed to the column and not elute under the current chromatographic conditions. A stronger organic solvent in the mobile phase or a column wash step might be necessary.

  • Formation of Volatile Degradants: It is possible that some degradation pathways lead to the formation of volatile compounds that are lost during sample preparation or analysis.

  • Precipitation of Degradants: Degradation products may have lower solubility in the sample solvent and could have precipitated out of the solution. Visually inspect your samples and consider using a different diluent if necessary.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and degradation of this compound in aqueous solutions.

What is this compound and why is its stability in aqueous solutions important?

This compound (AMC) is an antiseptic agent commonly used in throat lozenges for the treatment of mouth and throat infections.[5][6] Its stability in aqueous solutions is critical for researchers and drug development professionals to ensure the quality, efficacy, and safety of liquid formulations. Understanding its degradation profile is essential for developing stable formulations and establishing appropriate storage conditions and shelf-life.[1]

What are the main factors that influence the stability of this compound in aqueous solutions?

The primary factors affecting this compound stability in aqueous solutions are:

  • pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1]

  • Light: Exposure to ultraviolet (UV) and visible light can induce photodegradation.[1]

  • Oxidizing agents: The presence of oxygen or other oxidizing agents can lead to oxidative degradation.[2]

What is a forced degradation study and why is it performed for this compound?

A forced degradation or stress testing study involves intentionally subjecting a drug substance, such as this compound, to harsh conditions like high temperatures, humidity, strong acidic or basic solutions, oxidizing agents, and intense light.[1][3][7] These studies are performed to:

  • Identify potential degradation products.

  • Elucidate the degradation pathways of the molecule.

  • Demonstrate the specificity of analytical methods, ensuring that the method can accurately measure the drug in the presence of its degradants (a stability-indicating method).[3][4]

  • Gain insights into the intrinsic stability of the molecule, which helps in the development of stable formulations.[1]

What are the typical storage conditions for this compound aqueous solutions?

While specific storage conditions should be determined based on stability studies, general recommendations for this compound aqueous solutions to minimize degradation include:

  • Storage in a cool, dark place.

  • Use of tightly sealed, amber-colored containers to protect from light and prevent solvent evaporation.

  • Consideration of refrigeration, especially for long-term storage.

  • Use of buffered solutions to maintain a stable pH.

Data Presentation: this compound Forced Degradation Studies

The following tables summarize illustrative quantitative data from forced degradation studies on this compound in aqueous solution.

Disclaimer: The data presented in these tables are for illustrative purposes only and are intended to represent plausible outcomes of forced degradation studies based on general chemical principles. Actual results may vary depending on the specific experimental conditions.

Table 1: Hydrolytic Degradation of this compound

ConditionTime (hours)This compound Remaining (%)Major Degradation Product(s) (%)
0.1 M HCl at 60°C295.24.5
688.710.8
1280.119.2
0.1 M NaOH at 60°C292.57.1
681.318.2
1268.930.5
Water at 60°C1298.81.1

Table 2: Oxidative Degradation of this compound

ConditionTime (hours)This compound Remaining (%)Major Degradation Product(s) (%)
3% H₂O₂ at 25°C293.85.9
685.114.3
1276.522.8

Table 3: Photolytic and Thermal Degradation of this compound

ConditionDurationThis compound Remaining (%)Major Degradation Product(s) (%)
Photolytic (ICH Q1B)1.2 million lux hours94.35.2
200 watt hours/m²
Thermal (Solid State)7 days at 80°C98.11.5
Thermal (Aqueous Solution)7 days at 80°C89.69.8

Experimental Protocols

Detailed methodologies for key forced degradation experiments are provided below. These protocols are intended as a general guide and may require optimization for specific laboratory conditions and equipment.

1. Acid Hydrolysis

  • Objective: To assess the stability of this compound in an acidic environment.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Transfer a known volume of the stock solution into a volumetric flask and add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Dilute to the mark with a 50:50 mixture of the organic solvent and water.

    • Prepare a control sample by diluting the stock solution with the solvent/water mixture without the acid.

    • Incubate both the test and control samples in a water bath at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 6, 12, and 24 hours).

    • Neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH.

    • Dilute the neutralized samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of remaining amylmetacacresol and the formation of degradation products.

2. Base Hydrolysis

  • Objective: To evaluate the stability of this compound in an alkaline environment.

  • Procedure:

    • Follow the same procedure as for acid hydrolysis, but use 0.2 M NaOH instead of 0.2 M HCl to achieve a final concentration of 0.1 M NaOH.

    • Neutralize the withdrawn aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

3. Oxidative Degradation

  • Objective: To determine the susceptibility of this compound to oxidation.

  • Procedure:

    • Prepare a stock solution of this compound as described for acid hydrolysis.

    • Transfer a known volume of the stock solution into a volumetric flask and add a volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂. Dilute to the mark with a suitable solvent.

    • Prepare a control sample without H₂O₂.

    • Keep both samples at room temperature (25°C) and protected from light.

    • Withdraw aliquots at specified time points (e.g., 2, 6, 12, and 24 hours).

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

4. Photolytic Degradation

  • Objective: To assess the photostability of this compound.

  • Procedure:

    • Prepare an aqueous solution of this compound at a known concentration.

    • Expose the solution in a chemically inert, transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter (as per ICH Q1B guidelines).

    • Prepare a control sample by wrapping the container in aluminum foil to protect it from light and place it alongside the test sample.

    • After the exposure period, dilute the samples, if necessary, to a suitable concentration for HPLC analysis.

    • Analyze both the exposed and control samples by a validated stability-indicating HPLC method.

5. Thermal Degradation

  • Objective: To evaluate the effect of elevated temperature on the stability of this compound.

  • Procedure:

    • For solid-state analysis, place a known amount of this compound powder in a vial and store it in an oven at a high temperature (e.g., 80°C) for a specified period (e.g., 7 days).

    • For solution-state analysis, prepare an aqueous solution of this compound and store it in a sealed vial in an oven at a high temperature (e.g., 80°C).

    • Prepare control samples for both solid and solution states and store them at a recommended storage temperature (e.g., 4°C).

    • After the specified period, dissolve the solid sample in a suitable solvent and dilute both the solid and solution samples to an appropriate concentration for HPLC analysis.

    • Analyze all samples by a validated stability-indicating HPLC method.

Visualizations

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base oxidative Oxidation (e.g., 3% H₂O₂, 25°C) prep->oxidative photo Photolytic Stress (ICH Q1B) prep->photo thermal Thermal Stress (e.g., 80°C) prep->thermal sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling photo->sampling thermal->sampling neutralize Neutralize (for Hydrolysis) sampling->neutralize If applicable hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc neutralize->hplc data Data Evaluation (Assay, Impurity Profile, Mass Balance) hplc->data

Forced Degradation Experimental Workflow

Hypothetical Degradation Pathway of this compound

Disclaimer: This diagram illustrates a hypothetical degradation pathway for this compound based on the known reactivity of phenolic compounds. The actual degradation products may differ and should be confirmed through analytical techniques such as mass spectrometry.

G cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation This compound This compound (5-methyl-2-pentylphenol) oxidized_side_chain Oxidation of Pentyl Chain (e.g., Hydroxylation, Carbonyl Formation) This compound->oxidized_side_chain [O] hydroxylated_ring Ring Hydroxylation (Formation of Dihydroxy Derivatives) This compound->hydroxylated_ring [O] polymeric Polymeric Products This compound->polymeric hν (UV light)

Hypothetical this compound Degradation

References

Technical Support Center: Optimizing Amylmetacresol's In Vitro Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the in vitro antimicrobial activity of amylmetacresol (AMC). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a phenolic antiseptic that exerts its antimicrobial effects primarily through non-specific mechanisms. It is thought to penetrate the lipid bilayers of microbial cell membranes, leading to increased permeability and eventual cell lysis.[1] Additionally, it can cause the denaturation of proteins, including external viral proteins, and interfere with viral lipid membranes.[2][3] Some evidence also suggests it may block voltage-gated sodium channels, similar to local anesthetics.[1][2][4]

Q2: What is the typical effective concentration range for this compound in vitro?

A2: The effective concentration of this compound can vary depending on the target microorganism and the specific assay conditions. While much of the available research focuses on formulations containing AMC in combination with other agents like 2,4-dichlorobenzyl alcohol (DCBA), these studies demonstrate significant bactericidal effects.[1][2][5][6][7][8][9][10] For instance, a lozenge containing 0.6 mg of AMC, when dissolved in a volume simulating saliva, achieves rapid and broad-spectrum bactericidal activity.[1][6][8] One study reported a Minimum Inhibitory Concentration (MIC) for this compound in combination with Berberine against Enterococcus faecalis as 512 µg/mL.[3]

Q3: Which microorganisms are susceptible to this compound?

A3: this compound, often in combination with DCBA, has demonstrated broad-spectrum activity against a variety of microorganisms implicated in oral and throat infections. This includes Gram-positive bacteria such as Streptococcus pyogenes and Staphylococcus aureus, and Gram-negative bacteria like Haemophilus influenzae and Moraxella catarrhalis.[1][6][8] It also exhibits virucidal activity against several respiratory viruses, particularly enveloped viruses like influenza A, respiratory syncytial virus (RSV), and coronaviruses.[3][4][11]

Q4: What is the solubility of this compound and what solvent should I use for stock solutions?

A4: this compound is practically insoluble in water but is very soluble in ethanol and acetone.[1] For in vitro assays, it is recommended to prepare a high-concentration stock solution in a solvent like dimethyl sulfoxide (DMSO) or ethanol. Subsequently, this stock can be serially diluted in the appropriate culture medium to achieve the desired final concentrations.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in Culture Medium This compound has low aqueous solubility. High concentrations of the stock solution added directly to the aqueous medium can cause it to precipitate.Prepare a high-concentration stock in a suitable solvent (e.g., DMSO). When preparing working solutions, perform serial dilutions and add the this compound solution to the medium drop-wise while vortexing to ensure rapid dispersion. Warming the medium to 37°C may also aid solubility.
Inconsistent or Non-Reproducible MIC/MBC Results - Inaccurate initial inoculum concentration.- Improper serial dilutions.- Incomplete neutralization of the antimicrobial agent in MBC plating.- Standardize the inoculum to the recommended CFU/mL using spectrophotometry (e.g., 0.5 McFarland standard).- Use calibrated pipettes and ensure thorough mixing at each dilution step.- Validate the neutralization step by ensuring that a diluted, neutralized sample of the antimicrobial does not inhibit growth when re-inoculated with a small number of viable organisms.
No Antimicrobial Activity Observed - The test organism is resistant to this compound.- The concentration range tested is too low.- Degradation of the this compound stock solution.- Include positive control organisms known to be susceptible to this compound.- Broaden the concentration range of this compound tested.- Prepare fresh stock solutions for each experiment and store them appropriately (protected from light and at the recommended temperature).
Contamination in Control Wells - Poor aseptic technique.- Contaminated reagents or consumables.- Perform all experimental manipulations in a laminar flow hood.- Use sterile pipette tips, microplates, and culture media.- Include a sterility control (medium only) to monitor for contamination.

Quantitative Data

Table 1: Bactericidal Activity of this compound (0.6 mg) / 2,4-dichlorobenzyl alcohol (1.2 mg) Lozenge in Artificial Saliva [1][2][5][6][7][8][9][10]

Target MicroorganismTime PointLog₁₀ Reduction in CFU/mL (Mean ± SD)
Streptococcus pyogenes1 min5.7 ± 0.1
Haemophilus influenzae1 min6.1 ± 0.1
Arcanobacterium haemolyticum1 min6.5 ± 0.0
Fusobacterium necrophorum1 min6.5 ± 0.0
Streptococcus dysgalactiae5 min6.3 ± 0.0
Moraxella catarrhalis5 min5.0 ± 0.9
Staphylococcus aureus10 min3.5 ± 0.1

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of this compound Stock and Dilutions: a. Prepare a 10 mg/mL stock solution of this compound in DMSO. b. In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a single row. c. Add 200 µL of the this compound stock solution to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process through well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).

2. Inoculum Preparation: a. From a fresh culture plate, pick several colonies of the test microorganism and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum concentration of approximately 1 x 10⁶ CFU/mL.

3. Inoculation and Incubation: a. Add 10 µL of the final inoculum to wells 1 through 11. The final volume in these wells will be 110 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL. Do not add bacteria to well 12. b. Seal the plate and incubate at 37°C for 18-24 hours.

4. Interpretation of Results: a. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

1. Plating from MIC Wells: a. Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth. b. Spot-plate each aliquot onto a sterile Mueller-Hinton Agar (MHA) plate. c. Incubate the MHA plate at 37°C for 18-24 hours.

2. Interpretation of Results: a. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum (i.e., ≤ 1 colony for an initial inoculum of 1 x 10⁴ CFU per spot).

Visualizations

Experimental_Workflow_for_MIC_Determination cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis AMC_Stock This compound Stock Solution Serial_Dilution Serial Dilution in 96-well Plate AMC_Stock->Serial_Dilution 2-fold dilutions Bacterial_Culture Bacterial Culture Inoculum_Prep Inoculum Standardization Bacterial_Culture->Inoculum_Prep Inoculation Inoculation of 96-well Plate Serial_Dilution->Inoculation Inoculum_Prep->Inoculation Incubation Incubation (18-24h, 37°C) Inoculation->Incubation MIC_Reading Visual Inspection for Growth (MIC) Incubation->MIC_Reading

Caption: Workflow for MIC Determination.

Amylmetacresol_Mechanism_of_Action cluster_amc This compound (AMC) cluster_microbe Microbial Cell cluster_effects Antimicrobial Effects AMC AMC Cell_Membrane Cell Membrane (Lipid Bilayer) AMC->Cell_Membrane Penetrates Proteins Cellular & Viral Proteins AMC->Proteins Interacts with Membrane_Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Membrane_Disruption Protein_Denaturation Protein Denaturation Proteins->Protein_Denaturation Cell_Lysis Cell Lysis / Viral Inactivation Membrane_Disruption->Cell_Lysis Protein_Denaturation->Cell_Lysis

Caption: Mechanism of Action of this compound.

References

Strategies for improving the solubility of Amylmetacresol in polar solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the solubility of Amylmetacresol in polar solvents.

Introduction to this compound Solubility

This compound is an antiseptic agent widely used in topical formulations for mouth and throat infections. A significant challenge in the formulation of aqueous-based products is its low intrinsic solubility in water. According to the European Pharmacopoeia, this compound is classified as "practically insoluble in water" but "very soluble in acetone and in ethanol (96 per cent)".[1][2] This characteristic necessitates the use of solubility enhancement strategies for the development of effective aqueous formulations.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

Q2: I am observing precipitation when trying to dissolve this compound in a buffered aqueous solution. What could be the cause?

A2: This is a common issue due to this compound's hydrophobic nature. Precipitation occurs when the concentration of this compound exceeds its solubility limit in the chosen solvent system. Factors that can contribute to this include:

  • Insufficient co-solvent: If you are using a co-solvent system, the concentration of the organic solvent may be too low to maintain this compound in solution.

  • pH of the medium: this compound is a phenolic compound with a predicted pKa of 10.55, making it a very weak acid. At pH values significantly below its pKa, it will exist predominantly in its less soluble, unionized form.

  • Temperature: Solubility is temperature-dependent. A decrease in temperature can reduce solubility and lead to precipitation.

  • Ionic strength: High concentrations of salts in your buffer can decrease the solubility of non-polar compounds like this compound (salting-out effect).

Q3: What are the primary strategies for improving the solubility of this compound in polar solvents?

A3: The most common and effective strategies for enhancing the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs) like this compound include:

  • Co-solvency: Blending water with a miscible organic solvent in which this compound is more soluble.

  • pH Adjustment: Increasing the pH of the solution to ionize the phenolic group of this compound, thereby increasing its solubility.

  • Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin to form a water-soluble inclusion complex.

  • Solid Dispersion: Dispersing this compound in a solid hydrophilic carrier at the molecular level to improve its wettability and dissolution rate.

Troubleshooting Guides

Issue 1: Sub-optimal Solubility with Co-solvents

Symptoms:

  • Cloudiness or precipitation in the solution.

  • Inability to achieve the desired concentration of this compound.

  • Phase separation upon standing.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inappropriate Co-solvent Selection This compound is very soluble in ethanol and acetone.[1][2] Consider using these or other pharmaceutically acceptable solvents like propylene glycol or polyethylene glycol (PEG) 400.
Insufficient Co-solvent Concentration Systematically increase the concentration of the co-solvent in your aqueous mixture. It is advisable to create a phase-solubility diagram to determine the optimal co-solvent concentration.
Temperature Effects Ensure the temperature of the solution is controlled and maintained throughout the experiment and storage. Solubility may decrease at lower temperatures.

Experimental Protocol: Co-solvency Solubility Study

This protocol outlines the determination of this compound solubility in various water-ethanol mixtures.

  • Preparation of Solvent Systems: Prepare a series of ethanol-water mixtures with varying ethanol concentrations (e.g., 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, 90%, and 100% v/v).

  • Equilibrium Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of this compound to a known volume of each solvent system in sealed vials.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

    • After equilibration, allow the suspensions to stand to allow undissolved solid to settle.

    • Carefully withdraw a sample from the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

    • Dilute the filtered sample with a suitable solvent (e.g., ethanol) to a concentration within the analytical range.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as RP-HPLC or UV-Vis spectrophotometry.

  • Data Presentation: Record the solubility data in a table and plot the solubility of this compound as a function of the co-solvent concentration.

Hypothetical Quantitative Data: Solubility of this compound in Ethanol-Water Mixtures at 25°C

Ethanol Concentration (% v/v)Hypothetical Solubility (mg/mL)
0 (Water)< 0.1
100.5
202.5
3010.2
4035.8
5089.1
60155.4
70280.7
80450.0
90> 500
96Very Soluble

Workflow for Co-solvency Troubleshooting

start Precipitation Observed in Co-solvent System check_conc Is co-solvent concentration sufficient? start->check_conc increase_conc Increase co-solvent concentration incrementally check_conc->increase_conc No check_type Is the co-solvent appropriate? check_conc->check_type Yes re_evaluate Re-evaluate solubility increase_conc->re_evaluate change_solvent Select a more suitable co-solvent (e.g., ethanol, PG, PEG 400) check_type->change_solvent No check_temp Is temperature controlled? check_type->check_temp Yes change_solvent->re_evaluate control_temp Maintain constant temperature check_temp->control_temp No check_temp->re_evaluate Yes control_temp->re_evaluate success Solubility issue resolved re_evaluate->success

Troubleshooting workflow for co-solvency issues.
Issue 2: Limited Solubility Enhancement with pH Adjustment

Symptoms:

  • Minimal increase in solubility despite increasing the pH of the aqueous solution.

  • Precipitation occurs upon storage, even at elevated pH.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
pH is not sufficiently high This compound has a predicted pKa of approximately 10.55. To achieve significant ionization and a corresponding increase in solubility, the pH of the solution should be raised to be closer to or above this pKa. According to the Henderson-Hasselbalch equation, at a pH equal to the pKa, the compound will be 50% ionized.
Buffer capacity is insufficient The buffer system may not be strong enough to maintain the desired high pH, especially if other components in the formulation are acidic. Use a buffer with a higher buffering capacity or adjust the buffer concentration.
Chemical instability at high pH Phenolic compounds can be susceptible to oxidative degradation at high pH. Conduct stability studies on your formulation to ensure the integrity of this compound over time.

Experimental Protocol: pH-Dependent Solubility Study

  • Preparation of Buffers: Prepare a series of buffers with a range of pH values (e.g., pH 7, 8, 9, 10, 11, and 12).

  • Equilibrium Solubility Measurement: Follow the shake-flask method as described in the co-solvency protocol, using the different pH buffers as the solvent systems.

  • Quantification: Analyze the concentration of this compound in the filtered samples using a validated analytical method.

  • Data Presentation: Tabulate the results and plot the solubility of this compound as a function of pH.

Hypothetical Quantitative Data: pH-Solubility Profile of this compound at 25°C

pHHypothetical Solubility (mg/mL)
7.0< 0.1
8.00.2
9.00.8
10.05.5
10.55 (pKa)15.0
11.030.2
12.085.0

Logical Relationship for pH Adjustment Strategy

pKa This compound pKa ≈ 10.55 pH_below_pKa pH < pKa pKa->pH_below_pKa pH_above_pKa pH > pKa pKa->pH_above_pKa unionized Predominantly Unionized Form pH_below_pKa->unionized ionized Predominantly Ionized Form pH_above_pKa->ionized low_solubility Low Aqueous Solubility unionized->low_solubility high_solubility Higher Aqueous Solubility ionized->high_solubility

Relationship between pH, pKa, and this compound solubility.
Issue 3: Difficulty in Preparing this compound-Cyclodextrin Complexes

Symptoms:

  • Low complexation efficiency, resulting in minimal solubility improvement.

  • Precipitation of the complex itself.

  • Difficulty in obtaining a clear solution.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inappropriate Cyclodextrin Type The size of the cyclodextrin cavity is crucial for effective inclusion of the guest molecule. For a molecule of this compound's size, β-cyclodextrin (β-CD) or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are generally suitable.
Insufficient Cyclodextrin Concentration The increase in solubility is typically proportional to the concentration of the cyclodextrin. Perform a phase solubility study to determine the optimal concentration.
Inefficient Complexation Method Simple mixing may not be sufficient. Techniques like kneading, co-evaporation, or freeze-drying can significantly improve complexation efficiency.

Experimental Protocol: Phase Solubility Study with Cyclodextrins

  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions of the chosen cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 0, 2, 4, 6, 8, 10, 12 % w/v).

  • Equilibrium Solubility Measurement: Follow the shake-flask method, adding an excess of this compound to each cyclodextrin solution.

  • Quantification: Analyze the this compound concentration in the filtered supernatant.

  • Data Analysis: Plot the solubility of this compound against the cyclodextrin concentration. The slope of this phase solubility diagram can be used to determine the complexation efficiency and the stability constant of the inclusion complex.

Hypothetical Quantitative Data: Phase Solubility of this compound with HP-β-CD at 25°C

HP-β-CD Concentration (% w/v)Hypothetical this compound Solubility (mg/mL)
0< 0.1
21.5
43.2
65.0
86.8
108.5
1210.3

Experimental Workflow for Cyclodextrin Complexation

start Start: Improve this compound Solubility select_cd Select Cyclodextrin (e.g., HP-β-CD) start->select_cd prep_cd_sol Prepare aqueous solutions of varying CD concentrations select_cd->prep_cd_sol add_amc Add excess this compound to each CD solution prep_cd_sol->add_amc equilibrate Equilibrate (Shake-flask method) add_amc->equilibrate separate Filter to remove undissolved this compound equilibrate->separate quantify Quantify this compound concentration (HPLC/UV-Vis) separate->quantify plot Plot Phase Solubility Diagram quantify->plot analyze Analyze slope to determine complexation efficiency plot->analyze end End: Determine optimal CD concentration analyze->end

Workflow for a phase solubility study with cyclodextrins.

Analytical Methods for Quantification

Accurate determination of this compound concentration is critical for all solubility studies. The following methods are commonly employed:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a highly specific and sensitive method for quantifying this compound, especially in complex matrices.[1][2] A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection is usually performed using a UV detector at a wavelength where this compound has significant absorbance.

  • UV-Vis Spectrophotometry: This is a simpler and more rapid method for quantification, suitable for less complex solutions. The wavelength of maximum absorbance (λmax) for this compound in a given solvent should be determined, and a calibration curve should be prepared to relate absorbance to concentration.

Disclaimer: The quantitative data and experimental protocols provided are hypothetical and for illustrative purposes. Researchers should perform their own experiments to obtain accurate data for their specific conditions and formulations.

References

Troubleshooting Amylmetacresol purification and impurity profiling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with amylmetacresol (AMC).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification and analysis of this compound.

Purification: Crystallization Issues

Q1: My this compound is not crystallizing from the solution, even after cooling. What should I do?

A2: This is a common issue that can arise from several factors, most notably that the solution is not saturated or that it is supersaturated but requires nucleation to begin crystal formation.[1]

Recommended Actions:

  • Induce Nucleation: Try scratching the inside of the flask at the surface of the solution with a glass stirring rod to create a surface for crystal growth.[1][2] Alternatively, if available, add a single, small "seed crystal" of pure this compound to the solution.[1][2]

  • Reduce Solvent Volume: The solution may be too dilute. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of this compound, and then allow it to cool again.[1][2]

  • Ensure Slow Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling can sometimes inhibit crystal formation.[1] Once at room temperature, you can further cool the flask in an ice bath or refrigerator.[1]

Q2: Instead of forming solid crystals, my this compound has "oiled out" as a liquid layer. How can I fix this?

A2: "Oiling out" occurs when the compound comes out of solution as a molten liquid instead of a solid.[3] This often happens if the boiling point of the solvent is higher than the melting point of the solute (this compound melts at 24 °C) or if the solution is too concentrated.[1][4]

Recommended Actions:

  • Re-heat and Add Solvent: Heat the solution to re-dissolve the oil. Once dissolved, add a small amount of additional solvent to decrease the saturation level.[1] Then, allow the solution to cool slowly.

  • Lower Cooling Temperature: In some cases, cooling the solution to a much lower temperature (e.g., in an ice-salt bath) after slow cooling to room temperature can promote solidification.[1]

  • Change Solvents: Consider using a different solvent or a solvent system with a lower boiling point.[1]

Q3: The crystallization occurred too rapidly, resulting in a fine powder instead of well-defined crystals. What's the issue?

A3: Rapid crystallization often traps impurities within the crystal lattice, which defeats the purpose of purification.[2] This is typically caused by the solution being too supersaturated when it begins to cool.[2] An ideal crystallization should have crystals appearing after about 5 minutes and continuing to grow over a 20-minute period.[2]

Recommended Actions:

  • Use More Solvent: Re-heat the mixture to dissolve the solid completely. Add a small excess of hot solvent (e.g., 5-10% more) to slightly decrease the saturation.[2] This will ensure the solution remains soluble for longer as it cools, promoting slower crystal growth.

  • Insulate the Flask: To slow the cooling process, place the flask on an insulating material (like a cork ring or wooden block) and cover the top with a watch glass.[2] An inverted beaker can also be placed over the flask to create an insulating atmosphere.[2]

Impurity Profiling: HPLC Analysis Issues

Q1: I'm observing poor peak shape (e.g., tailing or fronting) for the this compound peak in my RP-HPLC chromatogram. What are the potential causes?

A1: Poor peak shape can be caused by a variety of chemical and mechanical issues. Common causes include column overload, secondary interactions with the stationary phase, or issues with the mobile phase.

Recommended Actions:

  • Check for Column Overload: Dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column. Ensure your sample concentration is within the linear range of the method.[5]

  • Adjust Mobile Phase pH: this compound is a phenolic compound.[6] Ensure the pH of your mobile phase is at least 2 pH units away from the pKa of this compound to prevent ionization and secondary interactions with residual silanols on the column. Using a low-silanol activity column can also help.[7]

  • Mobile Phase Composition: Ensure the mobile phase is well-mixed and filtered. Inconsistent mixing can lead to peak distortion.

  • Column Contamination/Wear: The column frit may be blocked, or the stationary phase may be degraded. Try flushing the column with a strong solvent or replacing it if it's old.

Q2: I have poor resolution between this compound and a known impurity. How can I improve the separation?

A2: Improving resolution requires optimizing the chromatographic conditions to increase the separation between the two peaks.

Recommended Actions:

  • Optimize Mobile Phase Composition: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.[5] This will increase retention times and may improve the separation between closely eluting peaks.

  • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. Different solvents can alter the selectivity of the separation.

  • Adjust Flow Rate: Lowering the flow rate can sometimes increase efficiency and improve resolution, though it will also increase the run time.[5]

  • Select a Different Column: A column with a different stationary phase (e.g., C8 instead of C18) or a column with a smaller particle size (for UPLC applications) can provide different selectivity and higher efficiency.[7]

Q3: How do I identify unknown peaks in my this compound impurity profile?

A3: Identifying unknown impurities requires a combination of analytical techniques to elucidate their structure.

Recommended Actions:

  • Forced Degradation Studies: Perform forced degradation studies (under acidic, basic, oxidative, thermal, and photolytic stress) to intentionally generate degradation products.[8][9] This can help determine if the unknown peak is a degradant and provides insight into its formation pathway.[9]

  • Hyphenated Techniques: The most powerful tools for impurity identification are hyphenated techniques.[10]

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique can provide the molecular weight of the impurity and, with tandem MS (MS/MS), fragmentation data that helps in structure elucidation.[11]

    • LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This can provide detailed structural information about the impurity.[11]

  • Reference Standards: Obtain commercially available reference standards for known this compound impurities and related compounds.[12][13][14] Spiking your sample with these standards can confirm the identity of impurities if the retention times match.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities associated with this compound?

A1: Impurities in this compound can originate from the synthesis process or from degradation.[12] Common impurities include starting materials, intermediates, by-products, and degradation products. Some known process-related impurities include 5-methyl-2-pentylcyclohexanone and 2-(1-hydroxypentyl)-5-methylphenol.[15] Other documented impurities are often isomers or related structures.[13][16]

Table 1: Examples of Known this compound Related Compounds and Impurities

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound 1300-94-3 C₁₂H₁₈O 178.27
m-Cresol (Impurity B) 108-39-4 C₇H₈O 108.14
o-Cresol 95-48-7 C₇H₈O 108.14
p-Cresol (Impurity D) 106-44-5 C₇H₈O 108.14
This compound EP Impurity E 173851-66-6 C₁₂H₁₆O₂ 192.30
This compound EP Impurity F 150033-77-5 C₁₂H₁₆O₂ 192.26
This compound EP Impurity G 1357600-49-7 C₁₂H₂₂O 182.30
This compound EP Impurity I 173851-73-5 C₁₂H₁₆O₂ 192.26

Data sourced from various suppliers of pharmaceutical reference standards.[13][14][16]

Q2: What is a forced degradation study and why is it important for this compound?

A2: A forced degradation study involves subjecting a drug substance like this compound to stress conditions that are more severe than accelerated stability testing (e.g., high heat, UV light, acid, base, oxidation).[8][9] These studies are crucial for several reasons:

  • Pathway Elucidation: They help identify likely degradation products and establish degradation pathways.[9]

  • Method Specificity: They are essential for developing and validating a "stability-indicating" analytical method, which is a method that can accurately measure the active ingredient in the presence of its impurities and degradation products.[5][9]

  • Stability Understanding: The results provide insight into the intrinsic stability of the molecule, which helps in developing a stable formulation and determining appropriate storage conditions.[17]

Q3: What are the recommended analytical techniques for profiling this compound impurities?

A3: The most common and powerful techniques for impurity profiling are chromatographic methods.[5][10]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the cornerstone technique for separating and quantifying this compound and its impurities due to its high sensitivity and specificity.[5] It is widely used for routine quality control, stability testing, and formulation development.[5]

  • Gas Chromatography (GC): GC has also been used for the identification and quantification of this compound, particularly in finished products like lozenges.[5]

  • Hyphenated Techniques (LC-MS, GC-MS): For the identification and structural characterization of unknown impurities, hyphenated techniques that combine chromatography with mass spectrometry are indispensable.[11]

Experimental Protocols

Protocol 1: General Recrystallization of this compound

This protocol provides a general guideline. The choice of solvent and specific volumes will need to be optimized for your particular sample and impurity profile.

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. Common solvent systems for phenolic compounds include ethanol/water or hexane/ethyl acetate mixtures.[18]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently (using a steam bath or hot plate) while stirring until the this compound completely dissolves.[3] If it "oils out," continue adding solvent until the oil dissolves.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystals should start to form within 5-20 minutes.[3]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature until a constant weight is achieved.

Protocol 2: RP-HPLC Method for Impurity Profiling

This is a starting point for method development. Parameters must be validated according to ICH guidelines.[19][20]

Table 2: Example RP-HPLC Method Parameters

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and Water (with 0.1% Phosphoric or Formic Acid)
Gradient Start with a higher aqueous percentage and gradually increase the acetonitrile percentage. An isocratic method (e.g., 50:50 Acetonitrile:Buffer) may also be suitable.[20]
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm[19][20]
Column Temperature 25-30 °C
Injection Volume 10 µL

| Sample Preparation | Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., mobile phase or a methanol/water mixture).[5] Filter through a 0.45 µm syringe filter before injection.[5] |

Protocol 3: Forced Degradation Study
  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.

  • Stress Conditions: Expose the sample to the following conditions in separate experiments:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid drug substance to 80 °C for 48 hours.

    • Photolytic Degradation: Expose the drug solution to UV light (as per ICH Q1B guidelines).

  • Neutralization: After the specified time, neutralize the acidic and basic samples before dilution.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 2).

  • Evaluation: Compare the chromatograms to identify degradation products. The goal is to achieve 5-20% degradation of the active ingredient to ensure that the stability-indicating nature of the method is demonstrated.

Visualizations

Troubleshooting_Crystallization start Start: Cooling Solution check_crystals Crystals forming? start->check_crystals oiling_out Compound 'Oiling Out'? check_crystals->oiling_out No success Successful Crystallization check_crystals->success Yes no_crystals No Crystals Formed oiling_out->no_crystals No action_reheat Action: - Re-heat to dissolve oil - Add more solvent - Re-cool slowly oiling_out->action_reheat Yes action_seed Action: - Scratch flask - Add seed crystal no_crystals->action_seed action_concentrate Action: - Evaporate some solvent - Re-cool slowly no_crystals->action_concentrate action_seed->check_crystals Try again action_concentrate->check_crystals Try again action_reheat->check_crystals Try again

Caption: Troubleshooting logic for this compound crystallization.

Purification_Workflow cluster_purification Purification cluster_analysis Impurity Analysis crude Crude this compound dissolve Dissolve in Minimum Hot Solvent crude->dissolve cool Slow Cooling & Crystallization dissolve->cool filtrate Vacuum Filtration cool->filtrate pure_solid Purified this compound filtrate->pure_solid mother_liquor Mother Liquor (contains impurities) filtrate->mother_liquor hplc Prepare Sample for HPLC analyze RP-HPLC Analysis hplc->analyze profile Generate Impurity Profile analyze->profile pure_solid->hplc

Caption: Experimental workflow for this compound purification and analysis.

Forced_Degradation_Pathway cluster_stress Forced Degradation Stress Conditions cluster_method Stability-Indicating Method acid Acid Hydrolysis degradants Generated Degradation Products acid->degradants base Base Hydrolysis base->degradants oxidation Oxidation (H2O2) oxidation->degradants thermal Thermal thermal->degradants photo Photolytic (UV/Vis) photo->degradants amc This compound (API) amc->acid amc->base amc->oxidation amc->thermal amc->photo hplc RP-HPLC Analysis degradants->hplc validation Method Validation (Specificity) hplc->validation

Caption: Role of forced degradation in method validation.

References

Overcoming challenges in the large-scale synthesis of Amylmetacresol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the large-scale synthesis of Amylmetacresol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for large-scale production of this compound?

A1: The most prevalent method involves a two-step process. The first step is a Friedel-Crafts acylation of m-cresol with either valeric anhydride or valeryl chloride to produce 4-amyl-2-methylphenol (valeryl m-cresol). This intermediate is then reduced to yield this compound.[1]

Q2: What are the primary challenges associated with the traditional Friedel-Crafts acylation step?

A2: The traditional use of Lewis acid catalysts like aluminum chloride (AlCl₃) or phosphoryl chloride (POCl₃) on a large scale presents several difficulties. These reagents are hazardous, and their hydrolysis is highly exothermic, which can be dangerous. Additionally, this process generates significant volumes of hazardous waste, posing environmental disposal challenges.[1]

Q3: Are there safer and more environmentally friendly catalyst alternatives for the acylation step?

A3: Yes, recent advancements have identified several less hazardous acid catalysts that can be used. These include methanesulphonic acid, p-toluenesulphonic acid, benzenesulphonic acid, sulphuric acid, and phosphoric acid.[1] These alternatives mitigate the risks associated with traditional Lewis acids.

Q4: My final product purity is low. What are the likely impurities and how can I remove them?

A4: A common impurity is the ketone intermediate, 5-methyl-2-pentylcyclohexanone, which can be present at levels over 4.5% w/w in processes using older methods.[1] Purification typically requires complex multi-stage fractional distillations.[1] For targeted removal of the ketone impurity, it can be converted to an oxime using hydroxylamine, followed by fractional distillation.[1] Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography (GC) are suitable methods for analyzing the purity of the final product.[2]

Q5: I am observing polyacylation in my reaction. How can I prevent this?

A5: Polyacylation is less common in Friedel-Crafts acylation compared to alkylation because the acyl group deactivates the aromatic ring, preventing further reactions.[3][4] However, if you are experiencing this issue, it may be due to overly harsh reaction conditions. Consider using a less reactive acylating agent or a milder catalyst.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield in Acylation Step - Inactive or poor quality catalyst.- Suboptimal reaction temperature or time.- Presence of impurities in starting materials that deactivate the catalyst.- The aromatic ring of the substrate is strongly deactivated.[3][4]- Use a fresh, high-purity catalyst.- Optimize reaction conditions by systematically varying temperature and time.- Ensure the purity of m-cresol and the acylating agent.- The Friedel-Crafts reaction is not suitable for strongly deactivated aromatic rings.
Incomplete Reduction of Valeryl m-cresol - Inactive catalyst (e.g., palladium on carbon).- Insufficient hydrogen pressure.- Catalyst poisoning.- Use a fresh batch of palladium on carbon catalyst.- Ensure the reaction vessel is properly pressurized with hydrogen.- Purify the valeryl m-cresol intermediate to remove any potential catalyst poisons.
Formation of Side Products - Carbocation rearrangement (more common in Friedel-Crafts alkylation).[3][5]- Over-alkylation if alkyl halides are present as impurities.- Friedel-Crafts acylation is generally preferred as the acylium ion is resonance-stabilized and does not typically rearrange.[4]- Ensure the purity of the acylating agent.
Difficulties in Product Isolation and Purification - Inefficient extraction.- Ineffective fractional distillation.- Optimize the extraction procedure by adjusting the solvent system and pH.- For purification, multiple fractional distillations may be necessary.[1]- To remove ketone impurities, consider the formation of an oxime followed by distillation.[1]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of m-cresol with Valeric Anhydride

This protocol is based on a lab-scale synthesis and should be optimized for large-scale production.[1]

  • Charge a suitable reaction vessel with m-cresol (1.0 equivalent).

  • With stirring, heat the m-cresol to approximately 35°C.

  • Slowly add valeric anhydride (1.1 equivalents) over 15-30 minutes, maintaining the temperature between 35-45°C.

  • Stir the mixture for an additional 30 minutes at this temperature.

  • Increase the temperature to 80°C and stir for 1 hour.

  • Further, increase the temperature to 110°C and add the acid catalyst (e.g., methanesulphonic acid, 0.4 equivalents).

  • Maintain the reaction at 110°C for approximately 7 hours, monitoring for completion by a suitable analytical method (e.g., GC or TLC).

  • Once the reaction is complete, cool the mixture to below 50°C.

  • Add toluene to the reaction mixture, followed by the cautious addition of deionized water.

  • Stir for 15 minutes, then transfer to a separating funnel.

  • Separate the aqueous layer, and wash the organic layer with water.

  • Remove the solvent from the organic layer under reduced pressure to yield the crude valeryl m-cresol.

Protocol 2: Reduction of Valeryl m-cresol to this compound

This protocol is adapted from a documented procedure and may require optimization for scale-up.[1][6]

  • In a jacketed hydrogenator vessel, charge the crude valeryl m-cresol (1.0 equivalent) and a 5% palladium on carbon catalyst (w/w, water wet).

  • Add citric acid and a suitable solvent such as isopropyl alcohol.

  • Set the jacket temperature to 12.5°C.

  • Pressurize the vessel with hydrogen gas (e.g., to 0.7 bar).

  • Stir the reaction mixture under hydrogen pressure for approximately 16 hours or until the reaction is complete as determined by GC analysis.

  • Filter the reaction mixture to remove the catalyst.

  • Wash the catalyst with the solvent (isopropyl alcohol) and combine the washings with the filtrate.

  • Concentrate the filtrate by distillation or rotary evaporation to obtain crude this compound.

  • The crude product can then be purified by fractional distillation.

Visualized Workflows and Mechanisms

G Overall Synthesis Workflow for this compound cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction cluster_2 Step 3: Purification m-Cresol m-Cresol Acylation Acylation Reaction m-Cresol->Acylation Valeric_Anhydride Valeric Anhydride or Valeryl Chloride Valeric_Anhydride->Acylation Acid_Catalyst Acid Catalyst (e.g., Methanesulphonic Acid) Acid_Catalyst->Acylation Crude_VMC Crude Valeryl m-cresol (VMC) Acylation->Crude_VMC Reduction Reduction Reaction Crude_VMC->Reduction Crude_AMC Crude this compound (AMC) Reduction->Crude_AMC H2_PdC H₂ / Pd-C Catalyst H2_PdC->Reduction Purification Fractional Distillation Crude_AMC->Purification Pure_AMC Pure this compound Purification->Pure_AMC

Caption: A high-level workflow for the synthesis of this compound.

G Troubleshooting Logic for Low Yield cluster_Acylation Acylation Troubleshooting cluster_Reduction Reduction Troubleshooting cluster_Purification Purification Troubleshooting Start Low Overall Yield Check_Acylation Analyze Acylation Step Yield Start->Check_Acylation Check_Reduction Analyze Reduction Step Yield Start->Check_Reduction Check_Purification Analyze Purification Losses Start->Check_Purification Catalyst_Quality Check Catalyst Quality (Fresh, Anhydrous) Check_Acylation->Catalyst_Quality Reaction_Conditions Optimize Reaction Conditions (Temp, Time) Check_Acylation->Reaction_Conditions Starting_Material_Purity Verify Starting Material Purity Check_Acylation->Starting_Material_Purity Catalyst_Activity Check Pd/C Catalyst Activity Check_Reduction->Catalyst_Activity H2_Pressure Verify Hydrogen Pressure Check_Reduction->H2_Pressure Intermediate_Purity Check for Catalyst Poisons in VMC Check_Reduction->Intermediate_Purity Distillation_Efficiency Optimize Fractional Distillation Parameters Check_Purification->Distillation_Efficiency Extraction_Losses Evaluate Extraction Procedure Check_Purification->Extraction_Losses Improved_Yield Improved Yield Catalyst_Quality->Improved_Yield Reaction_Conditions->Improved_Yield Starting_Material_Purity->Improved_Yield Catalyst_Activity->Improved_Yield H2_Pressure->Improved_Yield Intermediate_Purity->Improved_Yield Distillation_Efficiency->Improved_Yield Extraction_Losses->Improved_Yield

Caption: A logical diagram for troubleshooting low yields in the synthesis process.

References

Technical Support Center: Managing Discoloration of Amylmetacresol in Storage and Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and managing the discoloration of Amylmetacresol during storage and throughout the formulation process.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound discoloration?

A1: The discoloration of this compound, a substituted m-cresol, is primarily due to oxidative degradation. Phenolic compounds are susceptible to oxidation, which can be initiated or accelerated by factors such as exposure to light (photodegradation), elevated temperatures, and changes in pH. The oxidation process leads to the formation of highly colored degradation products, such as quinones and quinhydrone-type complexes, which can impart a yellow, brown, or reddish hue to the substance or formulation.[1][2]

Q2: How does exposure to light affect the stability and color of this compound?

A2: Exposure to light, particularly UV radiation, can significantly accelerate the degradation of this compound and other phenolic compounds, leading to discoloration. This process, known as photodegradation, can generate free radicals that initiate oxidation reactions.[3] It is crucial to store both the active pharmaceutical ingredient (API) and its formulations in light-protected containers to minimize this effect.

Q3: What role does pH play in the discoloration of this compound formulations?

A3: The pH of a formulation can influence the rate of this compound degradation and subsequent discoloration. While specific data on the optimal pH for this compound stability is limited in the provided search results, it is known that the stability of phenolic compounds can be pH-dependent. For instance, alkaline conditions can increase the susceptibility of some phenols to oxidation. It is recommended to evaluate the color stability of this compound formulations across a range of pH values relevant to the intended application.

Q4: Can excipients in my formulation contribute to the discoloration of this compound?

A4: Yes, certain excipients can interact with this compound and contribute to discoloration. Potential interactions include:

  • Reducing Sugars: Sugars with a free aldehyde or ketone group can potentially interact with this compound, although the Maillard reaction is more commonly associated with amines. The presence of impurities in sugar excipients could also play a role.

  • Oxidizing Agents: Excipients containing peroxide impurities or residual oxidizing agents from their manufacturing process can directly contribute to the oxidation of this compound.

  • Metal Ions: Trace metal ion impurities (e.g., iron, copper) in excipients can catalyze the oxidation of phenols.[2]

It is essential to conduct compatibility studies with all excipients to identify any potential interactions that may lead to discoloration.[4]

Q5: Are there any analytical techniques recommended for monitoring this compound stability and discoloration?

A5: Yes, several analytical techniques are suitable for this purpose:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the most common and reliable technique for separating and quantifying this compound and its degradation products.[5] A photodiode array (PDA) detector can be used to monitor for the appearance of new peaks that absorb in the visible region, which would indicate the formation of colored degradants.

  • UV-Visible Spectroscopy: This technique can be used to quantify the color of a solution by measuring its absorbance at specific wavelengths. It can be a simple and rapid method to assess the extent of discoloration.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying the chemical structures of the degradation products that are responsible for the discoloration.

Troubleshooting Guide

Issue Potential Causes Recommended Actions
Yellowing of this compound API during storage - Exposure to light- Exposure to air (oxygen)- Elevated storage temperature- Presence of impurities- Store in well-sealed, light-resistant containers.- Store in a cool, dry place.- Consider storage under an inert atmosphere (e.g., nitrogen).- Source high-purity this compound and check the certificate of analysis for impurity profiles.
Discoloration of a liquid formulation upon standing - Photodegradation- Oxidation catalyzed by dissolved oxygen or metal ions- Unfavorable pH- Interaction with excipients- Package the formulation in amber or opaque containers.- Consider the inclusion of an antioxidant (chelating agents like EDTA can also be effective against metal ion catalysis).- Conduct a pH-stability profile to determine the optimal pH for color stability.- Perform excipient compatibility studies to identify problematic ingredients.
Color change observed during tablet manufacturing - Heat generated during processing (e.g., drying, compression)- Interaction with excipients under processing conditions- Optimize processing parameters to minimize heat exposure.- Evaluate the compatibility of this compound with all excipients under stressed conditions (e.g., elevated temperature and humidity).
Inconsistent color between different batches of a formulation - Variability in the quality of raw materials (API and excipients)- Inconsistent processing conditions- Implement stringent quality control for all incoming raw materials, including testing for impurities that may catalyze oxidation.- Ensure that manufacturing processes are well-controlled and validated.

Experimental Protocols

Forced Degradation Study for this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions and to identify the degradation products responsible for discoloration.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

    • For each stress condition, dilute the stock solution with the respective stressor to a final concentration of 0.1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the this compound solution with 0.1 N HCl. Store at 60°C for 24 hours.

    • Base Hydrolysis: Mix the this compound solution with 0.1 N NaOH. Store at 60°C for 24 hours.

    • Oxidative Degradation: Mix the this compound solution with 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the this compound solution at 80°C for 48 hours, protected from light. Also, expose the solid this compound powder to the same conditions.

    • Photodegradation: Expose the this compound solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Maintain a control sample in the dark.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method with a PDA detector.

    • Monitor for the decrease in the peak area of this compound and the formation of new peaks.

    • Record the UV-Vis spectra of any new peaks to identify potential chromophores.

    • If significant degradation is observed, use LC-MS to identify the structure of the degradation products.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a forced degradation study to illustrate the type of information that should be generated. Actual results will vary depending on the specific experimental conditions.

Stress ConditionThis compound Remaining (%)Number of Degradation ProductsObservation of Discoloration
Control 99.80None
0.1 N HCl, 60°C, 24h 95.21Slight yellowing
0.1 N NaOH, 60°C, 24h 88.52Moderate brownish-yellow
3% H₂O₂, RT, 24h 75.33Significant reddish-brown
80°C, 48h 92.11Faint yellow
Photodegradation 85.62Noticeable yellowing

Visualizations

cluster_storage Storage cluster_formulation Formulation cluster_stressors Stressors cluster_degradation Degradation Pathway This compound This compound (API) Formulation This compound in Formulation This compound->Formulation Oxidation Oxidation Formulation->Oxidation Light Light (UV/Visible) Light->Oxidation Heat Heat Heat->Oxidation Oxygen Oxygen Oxygen->Oxidation pH Extreme pH pH->Oxidation Excipients Reactive Excipients/ Impurities Excipients->Oxidation DegradationProducts Degradation Products (e.g., Quinones) Oxidation->DegradationProducts Discoloration Discoloration DegradationProducts->Discoloration start Start: Discoloration Observed check_storage Review Storage Conditions (Light, Heat, Container) start->check_storage improper_storage Improper Storage? check_storage->improper_storage correct_storage Correct Storage & Re-evaluate improper_storage->correct_storage Yes check_formulation Evaluate Formulation Components improper_storage->check_formulation No end End: Color Stability Improved correct_storage->end excipient_issue Excipient Incompatibility? check_formulation->excipient_issue reformulate Reformulate with Alternative Excipients excipient_issue->reformulate Yes check_process Analyze Manufacturing Process excipient_issue->check_process No reformulate->end process_issue Process-Induced Degradation? check_process->process_issue optimize_process Optimize Process Parameters (e.g., reduce heat) process_issue->optimize_process Yes process_issue->end No optimize_process->end start Prepare this compound Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Sample at Predetermined Time Points stress->sampling analysis Analyze by Stability-Indicating HPLC-PDA sampling->analysis data_evaluation Evaluate Data: - % Degradation - Formation of New Peaks - Color Change analysis->data_evaluation identification Identify Degradation Products (LC-MS) data_evaluation->identification Significant Degradation end Establish Degradation Pathway data_evaluation->end No Significant Degradation identification->end

References

Forced degradation studies to identify Amylmetacresol degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Amylmetacresol.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of performing forced degradation studies on this compound?

Forced degradation studies are essential to identify the potential degradation products of this compound that may form under various stress conditions, such as exposure to acid, base, oxidation, heat, and light.[1][2][3] This information is crucial for developing and validating stability-indicating analytical methods, which can distinguish the active pharmaceutical ingredient (API) from its degradation products and impurities.[1] These studies also help in understanding the degradation pathways and the intrinsic stability of the molecule, which is vital for formulation development, determining storage conditions, and ensuring product quality and safety.[2][3]

Q2: What are the typical stress conditions applied in forced degradation studies of this compound?

According to the International Council on Harmonisation (ICH) guidelines, forced degradation studies for this compound should include exposure to the following stress conditions:

  • Acid Hydrolysis: Treatment with an acidic solution (e.g., 0.1 M to 1 M HCl) at room or elevated temperatures.

  • Base Hydrolysis: Treatment with a basic solution (e.g., 0.1 M to 1 M NaOH) at room or elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% to 30% H₂O₂).

  • Thermal Degradation: Heating the solid drug substance or a solution at elevated temperatures (e.g., 60°C to 80°C).

  • Photodegradation: Exposing the drug substance to light sources that emit both UV and visible light.

Q3: What analytical techniques are most suitable for analyzing this compound and its degradation products?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most commonly used technique for the analysis of this compound and its degradation products.[1] Gas Chromatography (GC) can also be employed, particularly for the identification of volatile impurities. For the structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are highly valuable.[4][5][6]

Troubleshooting Guides

HPLC Method Development and Analysis

Problem: Poor peak shape (tailing or fronting) for the this compound peak.

  • Possible Causes & Solutions:

    • Secondary Silanol Interactions: Residual silanols on the C18 column can interact with the phenolic group of this compound, causing peak tailing.

      • Solution: Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase in low concentrations. Adjusting the mobile phase pH to a lower value can also help by keeping the silanols protonated.

    • Column Overload: Injecting too high a concentration of the sample can lead to peak fronting.

      • Solution: Reduce the sample concentration or the injection volume.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.

      • Solution: Optimize the mobile phase pH. For phenolic compounds like this compound, a slightly acidic pH (e.g., pH 3-5) is often optimal.

Problem: Co-elution of degradation products with the main this compound peak.

  • Possible Causes & Solutions:

    • Insufficient Chromatographic Resolution: The current HPLC method may not be adequate to separate all degradation products from the parent drug.

      • Solution 1 (Gradient Optimization): If using a gradient method, adjust the gradient slope to improve separation. A shallower gradient can increase the resolution between closely eluting peaks.

      • Solution 2 (Mobile Phase Composition): Modify the organic modifier (e.g., switch from acetonitrile to methanol or use a combination) or change the pH of the aqueous phase.

      • Solution 3 (Column Chemistry): Try a different column with a different stationary phase chemistry (e.g., a phenyl-hexyl column) that may offer different selectivity for the degradation products.

Problem: Appearance of ghost peaks in the chromatogram.

  • Possible Causes & Solutions:

    • Carryover from Previous Injections: Residual sample from a previous run may be eluting in the current chromatogram.

      • Solution: Implement a robust needle wash program in the autosampler and inject a blank solvent after a high-concentration sample to check for carryover.

    • Contamination of the Mobile Phase or HPLC System: Impurities in the solvents or leaching from the system components can cause ghost peaks.

      • Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Regularly flush the HPLC system to remove any contaminants.

Experimental Protocols

General Protocol for Forced Degradation of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound. The specific concentrations and durations may need to be optimized based on the stability of the drug substance.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours. After the specified time, cool the solution and neutralize it with 1 M NaOH. Dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the mixture at 60°C for 24 hours. After the specified time, cool the solution and neutralize it with 1 M HCl. Dilute with the mobile phase for analysis.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours. Dilute with the mobile phase for analysis.

    • Thermal Degradation (Solid State): Keep a known amount of solid this compound in a hot air oven at 80°C for 48 hours. After exposure, dissolve the sample in a suitable solvent and dilute it to the desired concentration for analysis.

    • Photodegradation (Solid State): Expose solid this compound to a photostability chamber that provides both UV and visible light exposure for a specified duration (e.g., as per ICH Q1B guidelines). After exposure, dissolve the sample and prepare it for analysis.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Data Presentation

Table 1: Hypothetical Summary of Forced Degradation Results for this compound

Stress ConditionReagent/ConditionDurationTemperature% Degradation of this compoundNumber of Degradation Products
Acid Hydrolysis1 M HCl24 hours60°C15.2%2
Base Hydrolysis1 M NaOH24 hours60°C25.8%3
Oxidation30% H₂O₂24 hoursRoom Temp45.5%4
Thermal (Solid)-48 hours80°C8.1%1
Photolytic (Solid)UV/Vis Light7 daysRoom Temp5.5%1

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis Amylmetacresol_API This compound API Stock_Solution Prepare Stock Solution (1 mg/mL) Amylmetacresol_API->Stock_Solution Thermal Thermal Degradation (Solid, 80°C) Amylmetacresol_API->Thermal Photo Photodegradation (Solid, UV/Vis) Amylmetacresol_API->Photo Acid Acid Hydrolysis (1M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (1M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (30% H2O2, RT) Stock_Solution->Oxidation HPLC_Analysis Stability-Indicating HPLC-UV Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Evaluation Data Evaluation: - % Degradation - Identify Degradants HPLC_Analysis->Data_Evaluation LCMS_Analysis LC-MS for Structural Elucidation (if needed) Data_Evaluation->LCMS_Analysis Unknown Peaks

Caption: Workflow for forced degradation studies of this compound.

HPLC_Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_ghost_peaks Extraneous Peaks Start Abnormal Chromatogram Peak_Shape Poor Peak Shape? Start->Peak_Shape Tailing Tailing Peak_Shape->Tailing Yes Fronting Fronting Peak_Shape->Fronting Yes Resolution Co-elution of Peaks? Peak_Shape->Resolution No Check_Silanol Check for Silanol Interactions (Use BDS column, modify pH) Tailing->Check_Silanol Check_Overload Check for Column Overload (Dilute sample) Fronting->Check_Overload Optimize_Gradient Optimize Gradient Profile Resolution->Optimize_Gradient Yes Ghost_Peaks Ghost Peaks Present? Resolution->Ghost_Peaks No Change_Mobile_Phase Change Mobile Phase (Solvent/pH) Optimize_Gradient->Change_Mobile_Phase Change_Column Change Column Chemistry Change_Mobile_Phase->Change_Column Check_Carryover Check for Carryover (Inject blank) Ghost_Peaks->Check_Carryover Yes Check_Contamination Check for System/Solvent Contamination Check_Carryover->Check_Contamination If persists

Caption: Troubleshooting logic for this compound HPLC analysis.

References

Optimizing mobile phase composition for Amylmetacresol analysis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Amylmetacresol using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound analysis on a C18 column?

A common starting point for reversed-phase HPLC analysis of this compound on a C18 column is a mixture of a phosphate buffer and an organic solvent like acetonitrile or methanol.[1][2][3] A typical ratio is in the range of 50:50 (v/v) for the buffer and organic solvent.[2][3] The pH of the aqueous component is also a critical parameter and is often adjusted to acidic conditions, for example, around pH 4.0, to ensure good peak shape and retention.[2][3]

Q2: What is the typical detection wavelength for this compound in HPLC?

This compound is commonly detected using a UV detector. A wavelength of 220 nm has been successfully used for the analysis of this compound.[2][3]

Q3: How should I prepare my standards and samples for this compound analysis?

Standard and sample preparation is a crucial step for accurate quantification.[1] Stock solutions of this compound are typically prepared by dissolving a precise amount of the compound in a suitable solvent such as methanol or acetonitrile.[1] Working standards are then prepared by diluting the stock solution to concentrations that cover the expected range of the samples. For pharmaceutical dosage forms like lozenges, a number of units are typically weighed, crushed, and the active ingredient is extracted with a suitable diluent.[2][3] The resulting solution is then filtered before injection into the HPLC system.[2][3]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound

Q: My this compound peak is exhibiting significant tailing or fronting. What are the potential causes and how can I resolve this?

A: Poor peak shape, such as tailing (a drawn-out latter half of the peak) or fronting (a leading edge that is not sharp), can compromise the accuracy and precision of your analysis.[4]

Potential Causes and Solutions:

  • Secondary Interactions: Tailing can be caused by interactions between the analyte and the stationary phase.[4] For basic compounds, this can be due to interactions with residual silanol groups on the silica-based stationary phase.

    • Solution: Adjusting the mobile phase pH to a lower value can help to suppress the ionization of silanol groups, thereby reducing these secondary interactions.[5] The use of a buffer is important to maintain a stable pH.[6]

  • Mobile Phase Composition: An inappropriate mobile phase composition can lead to poor peak shape.[4][7]

    • Solution: Optimize the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer. A systematic approach, varying the percentage of the organic component, can help in achieving a more symmetrical peak.

  • Column Overload: Injecting too much sample onto the column can lead to peak fronting.[4][7]

    • Solution: Reduce the concentration of the sample or decrease the injection volume.[7]

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shapes for all analytes.[8]

    • Solution: Implement a proper column cleaning procedure. If the problem persists, the column may need to be replaced.[4]

Issue 2: Unstable or Drifting Retention Time for this compound

Q: The retention time for my this compound peak is shifting between injections. What could be causing this instability?

A: Retention time drift can make peak identification and quantification unreliable.[9] The cause can be either related to the HPLC system (physical) or the chromatography itself (chemical).[10]

Potential Causes and Solutions:

  • Inconsistent Mobile Phase Composition: Even small variations in the mobile phase composition can lead to significant shifts in retention time.[11]

    • Solution: Ensure the mobile phase is prepared accurately and consistently. It is recommended to prepare the mobile phase gravimetrically.[11] Thoroughly degas the mobile phase to prevent bubble formation in the pump.

  • Fluctuations in Column Temperature: Changes in the ambient temperature can affect the viscosity of the mobile phase and the interactions between the analyte and the stationary phase, leading to retention time shifts.[11]

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.

  • Changes in Mobile Phase pH: If the mobile phase contains a buffer, a change in its pH can affect the retention time of ionizable compounds.[11]

    • Solution: Ensure the buffer is prepared correctly and that its pH is stable. Use a buffer with a pKa close to the desired pH for optimal buffering capacity.[11]

  • System Leaks: A leak in the HPLC system can cause a drop in pressure and a change in the flow rate, leading to longer retention times.[9]

    • Solution: Regularly inspect the system for any signs of leaks, paying close attention to fittings and connections.

Data Presentation

Table 1: Effect of Mobile Phase Composition on this compound Retention Time and Peak Asymmetry

Mobile Phase Composition (Acetonitrile:Phosphate Buffer pH 4.0)Retention Time (min)Peak Asymmetry (Tailing Factor)
40:608.51.5
50:505.31.2
60:403.11.1

Note: This data is representative and intended for illustrative purposes. Actual results may vary depending on the specific column, HPLC system, and other experimental conditions.

Experimental Protocols

Protocol 1: Standard HPLC Method for this compound Analysis

  • Chromatographic System:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2][3]

    • Column Temperature: 30 °C.

  • Mobile Phase Preparation:

    • Aqueous Phase: Prepare a phosphate buffer and adjust the pH to 4.0 using phosphoric acid.[2][3]

    • Organic Phase: HPLC-grade acetonitrile.

    • Mobile Phase: Mix the aqueous and organic phases in a 50:50 (v/v) ratio.[2][3]

    • Degassing: Degas the mobile phase using a suitable method like sonication or vacuum filtration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[2][3]

    • Injection Volume: 20 µL.

    • Detection Wavelength: 220 nm.[2][3]

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.

    • Sample Preparation: For solid dosage forms, weigh and finely powder a representative number of units. Extract a portion of the powder equivalent to a target concentration of this compound with the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.[2][3]

Visualizations

TroubleshootingWorkflow start Start: this compound Analysis Issue issue_type Identify Issue Type start->issue_type peak_shape Poor Peak Shape (Tailing/Fronting) issue_type->peak_shape Peak Shape retention_time Retention Time Drift issue_type->retention_time Retention Time check_overload Check for Column Overload peak_shape->check_overload reduce_conc Reduce Sample Conc. or Injection Volume check_overload->reduce_conc Yes check_mobile_phase_ps Optimize Mobile Phase Composition check_overload->check_mobile_phase_ps No end Issue Resolved reduce_conc->end adjust_ratio_ph Adjust Organic:Aqueous Ratio or pH check_mobile_phase_ps->adjust_ratio_ph Sub-optimal check_column_ps Inspect Column Condition check_mobile_phase_ps->check_column_ps Optimal adjust_ratio_ph->end clean_replace_column_ps Clean or Replace Column check_column_ps->clean_replace_column_ps Contaminated/ Degraded check_column_ps->end Good clean_replace_column_ps->end check_mobile_phase_rt Verify Mobile Phase Preparation retention_time->check_mobile_phase_rt prepare_fresh Prepare Fresh & Degas Thoroughly check_mobile_phase_rt->prepare_fresh Inconsistent check_temp Check Column Temperature check_mobile_phase_rt->check_temp Consistent prepare_fresh->end use_oven Use Column Oven for Stable Temperature check_temp->use_oven Fluctuating check_leaks Inspect System for Leaks check_temp->check_leaks Stable use_oven->end tighten_fittings Tighten Fittings & Replace Tubing if Needed check_leaks->tighten_fittings Leak Found check_leaks->end No Leaks tighten_fittings->end

Caption: Troubleshooting workflow for HPLC analysis of this compound.

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Spectra of Amylmetacresol and 2,4-Dichlorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the antimicrobial properties of two commonly used antiseptic agents, Amylmetacresol (AMC) and 2,4-dichlorobenzyl alcohol (DCBA). These compounds are frequently formulated together in over-the-counter remedies for the symptomatic relief of sore throats and minor mouth infections. This document synthesizes available experimental data to objectively compare their performance and elucidate their antimicrobial spectra.

Executive Summary

This compound and 2,4-dichlorobenzyl alcohol are mild antiseptics that exhibit a broad spectrum of antimicrobial activity, including bactericidal and antiviral effects.[1][2] While much of the available research focuses on their synergistic action when used in combination, this guide also presents data on their individual antimicrobial profiles where available. The primary mechanism of their antiseptic action is believed to be the denaturation of microbial proteins.[3] Additionally, both compounds exhibit local anesthetic properties through the blockade of neuronal sodium channels.[2][3]

Antimicrobial Spectrum: A Head-to-Head Comparison

The combination of this compound and 2,4-dichlorobenzyl alcohol has demonstrated rapid bactericidal activity against a range of microorganisms implicated in oropharyngeal infections.[4][5] In vitro studies have shown a significant reduction in bacterial load within minutes of exposure.[4][5]

Bactericidal Activity of Combined this compound and 2,4-Dichlorobenzyl Alcohol

A key study evaluated the bactericidal efficacy of a lozenge containing 0.6 mg of this compound and 1.2 mg of 2,4-dichlorobenzyl alcohol dissolved in artificial saliva against seven bacterial species commonly associated with pharyngitis. The results, summarized in the table below, indicate a rapid and broad-spectrum bactericidal effect.[4][5]

Target MicroorganismGram StainInitial CFU/mL (Log10)Log10 Reduction at 1 minLog10 Reduction at 5 minLog10 Reduction at 10 min
Streptococcus pyogenesGram-positive6.7 ± 0.15.7 ± 0.15.7 ± 0.15.7 ± 0.1
Staphylococcus aureusGram-positive6.5 ± 0.10.5 ± 0.22.2 ± 0.13.5 ± 0.1
Streptococcus dysgalactiaeGram-positive7.3 ± 0.01.5 ± 0.26.3 ± 0.06.3 ± 0.0
Arcanobacterium haemolyticumGram-positive7.5 ± 0.06.5 ± 0.06.5 ± 0.06.5 ± 0.0
Fusobacterium necrophorumGram-negative6.3 ± 0.05.3 ± 0.05.3 ± 0.05.3 ± 0.0
Moraxella catarrhalisGram-negative7.2 ± 0.10.5 ± 0.15.0 ± 0.96.2 ± 0.1
Haemophilus influenzaeGram-negative7.1 ± 0.16.1 ± 0.16.0 ± 0.16.2 ± 0.1
Data sourced from Matthews et al., 2018.[4][5]
Individual Antimicrobial Activity

While comprehensive data for the individual antimicrobial spectra of both compounds are limited, some studies have investigated their effects separately.

2,4-Dichlorobenzyl Alcohol:

Research on the antimicrobial activity of 2,4-dichlorobenzyl alcohol against dental plaque microorganisms has provided Minimum Inhibitory Concentration (MIC) values for several species.[6][7]

Target MicroorganismMIC (µM)
Actinobacillus actinomycetemcomitans (reference strain)723
Porphyromonas gingivalis1,446
Treponema socranskii (two strains)1,446
Candida albicans1,446
Other Plaque Microorganisms2,892 - 5,784
Data sourced from Østergaard, 1994.[6][7]

This compound:

Specific MIC and MBC values for this compound against a broad range of bacteria are not extensively reported in the available literature. However, it is recognized as an antibacterial and antiviral agent.[2] One study noted synergistic antibacterial activity of this compound in combination with Berberine against Enterococcus faecalis, with an MIC of 0.00233% for this compound in the combination.[8]

Antiviral Spectrum

The combination of this compound and 2,4-dichlorobenzyl alcohol has demonstrated virucidal effects against several enveloped viruses in vitro.[9] A lozenge containing both compounds was found to be effective against Respiratory Syncytial Virus (RSV), Influenza A, and SARS-CoV.[1] However, it was not active against non-enveloped viruses such as adenovirus or rhinovirus.[1][9] Some studies suggest that the antiviral effect may be influenced by the specific formulation of the lozenge, including its excipients, rather than solely the active ingredients.[9]

Mechanism of Action

The primary antimicrobial mechanism of both this compound and 2,4-dichlorobenzyl alcohol is believed to be the denaturation of proteins, leading to the disruption of microbial cell integrity and function.[3][10] This non-specific mode of action contributes to their broad-spectrum activity.[4]

As alcohols, their biocidal activity is linked to their ability to coagulate and denature proteins and their solubility in lipids, which can disrupt the cell membrane.[10]

Detailed signaling pathways affected by these compounds within bacterial cells are not well-elucidated in the current body of research. The diagram below illustrates the generally accepted mechanism of action.

G cluster_membrane Bacterial Cell Membrane cluster_antiseptics Antiseptic Agents MembraneProteins Membrane Proteins CellLysis CellLysis MembraneProteins->CellLysis leads to LipidBilayer Lipid Bilayer LipidBilayer->CellLysis leads to AMC This compound AMC->MembraneProteins Denaturation AMC->LipidBilayer Disruption DCBA 2,4-Dichlorobenzyl Alcohol DCBA->MembraneProteins Denaturation DCBA->LipidBilayer Disruption

Caption: Proposed mechanism of antimicrobial action.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Bactericidal Activity Assay (Log Reduction)

This protocol is based on the methodology described by Matthews et al. (2018).[4]

  • Preparation of Test Sample: An this compound (0.6 mg) and 2,4-dichlorobenzyl alcohol (1.2 mg) lozenge is dissolved in 5 mL of artificial saliva medium at 44°C ± 1°C.

  • Inoculum Preparation: Bacterial cultures are grown overnight and adjusted to a population of approximately 10^8 colony-forming units (CFU)/mL in saline.

  • Exposure: 0.1 mL of the inoculum suspension is added to 4.9 mL of the dissolved lozenge solution and vortexed.

  • Time Points: Samples are taken at 1, 5, and 10-minute intervals.

  • Neutralization: 1 mL of the sample/inoculum mixture is transferred into 9 mL of a neutralizing diluent to stop the antiseptic action.

  • Enumeration: The neutralized samples are serially diluted, plated onto appropriate agar medium, and incubated for a minimum of 3 days.

  • Calculation: A positive control (inoculum in artificial saliva without the lozenge) is used to calculate the log reduction in CFU/mL upon exposure to the test sample.

G Start Bactericidal Activity Assay Prep_Sample Prepare Test Sample (Lozenge in Artificial Saliva) Start->Prep_Sample Prep_Inoculum Prepare Bacterial Inoculum (~10^8 CFU/mL) Start->Prep_Inoculum Exposure Inoculate Test Sample with Bacteria Prep_Sample->Exposure Prep_Inoculum->Exposure Timepoints Incubate for 1, 5, 10 min Exposure->Timepoints Neutralization Transfer to Neutralizing Diluent Timepoints->Neutralization Plating Serial Dilution and Plating Neutralization->Plating Incubation Incubate Plates (≥3 days) Plating->Incubation Enumeration Count Colonies (CFU) Incubation->Enumeration Calculation Calculate Log10 Reduction Enumeration->Calculation End End Calculation->End G AMC This compound Combined Combined Formulation (e.g., Lozenge) AMC->Combined DCBA 2,4-Dichlorobenzyl Alcohol DCBA->Combined Antibacterial Broad-Spectrum Antibacterial Activity Combined->Antibacterial Antiviral Antiviral Activity (Enveloped Viruses) Combined->Antiviral Anesthetic Local Anesthetic Effect (Symptomatic Relief) Combined->Anesthetic Efficacy Enhanced Therapeutic Efficacy Antibacterial->Efficacy Antiviral->Efficacy Anesthetic->Efficacy

References

Validating the efficacy of Amylmetacresol against specific oropharyngeal pathogens

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Efficacy of Amylmetacresol Against Key Oropharyngeal Pathogens

This compound (AMC) is an antiseptic agent widely used in over-the-counter lozenges for the symptomatic relief of sore throat. Its utility is attributed to its antimicrobial properties against a range of pathogens implicated in oropharyngeal infections. This guide provides a comparative analysis of AMC's efficacy, supported by experimental data, for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound, like other phenolic compounds, is understood to exert its antimicrobial effect primarily through the disruption of microbial cell integrity.[1] The proposed mechanism involves interaction with bacterial cell membranes, leading to protein denaturation and interference with lipid membrane function.[1] This action compromises the membrane's structural and functional integrity, ultimately resulting in cell lysis and death. This non-specific, physical mode of action is characteristic of many antiseptics.[2]

cluster_0 This compound (AMC) Action cluster_1 Cellular Consequence AMC This compound Membrane Bacterial Cell Membrane (Lipid Bilayer) AMC->Membrane Interacts with Lipids Protein Membrane Proteins AMC->Protein Denatures Proteins Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Protein->Disruption Lysis Cell Lysis & Death Disruption->Lysis

Caption: Proposed mechanism of this compound's antimicrobial action.

Part 1: Bactericidal Efficacy Against Pharyngitis-Associated Bacteria

In vitro studies demonstrate that AMC, typically in combination with 2,4-dichlorobenzyl alcohol (DCBA), exhibits rapid and broad-spectrum bactericidal activity against common bacterial pathogens responsible for pharyngitis.[2][3]

Experimental Data: Time-Kill Assay Results

A key method for evaluating the efficacy of an antiseptic is the time-kill assay, which measures the rate and extent of bacterial killing over time. The data below summarizes the bactericidal activity of a lozenge containing this compound (0.6 mg) and 2,4-dichlorobenzyl alcohol (1.2 mg) dissolved in artificial saliva against seven bacterial species associated with pharyngitis.[2][4]

PathogenGram StainTime (minutes)Log₁₀ Reduction in CFU/mL (Mean ± SD)
Streptococcus pyogenesPositive15.7 ± 0.1[2][4][5]
55.7 ± 0.1[5]
105.7 ± 0.1[5]
Staphylococcus aureusPositive10.5 ± 0.2[5]
52.2 ± 0.1[5]
103.5 ± 0.1[2][4][5]
Streptococcus dysgalactiaePositive11.5 ± 0.2[5]
56.3 ± 0.0[2][4][5]
106.3 ± 0.0[5]
Arcanobacterium haemolyticumPositive16.5 ± 0.0[2][4][5]
56.5 ± 0.0[5]
106.5 ± 0.0[5]
Haemophilus influenzaeNegative16.1 ± 0.1[2][4][5]
56.0 ± 0.1[5]
106.2 ± 0.1[5]
Moraxella catarrhalisNegative10.5 ± 0.1[5]
55.0 ± 0.9[2][4][5]
106.2 ± 0.1[5]
Fusobacterium necrophorumNegative16.5 ± 0.0[2][4]
55.3 ± 0.0[5]
105.3 ± 0.0[5]

A reduction of ≥3 log₁₀ CFU/mL signifies a 99.9% decrease in viable bacteria.[2][5]

Experimental Protocol: Bactericidal Time-Kill Assay

The following protocol outlines a typical methodology for assessing the bactericidal activity of an antiseptic lozenge.

  • Preparation of Test Substance: The AMC/DCBA lozenge is dissolved in a standardized solution, such as artificial saliva, to simulate conditions in the oral cavity.[2][4]

  • Bacterial Culture Preparation: Strains of the target oropharyngeal pathogens are cultured to a specific concentration (e.g., 10⁷-10⁸ Colony-Forming Units per milliliter, CFU/mL).

  • Exposure: The bacterial suspension is mixed with the prepared lozenge solution. A control sample using the artificial saliva vehicle without the active ingredients is run in parallel.

  • Time-Point Sampling: Aliquots of the mixture are removed at predetermined time intervals (e.g., 1, 5, and 10 minutes).[2][4]

  • Neutralization and Plating: The antiseptic action in the removed aliquots is immediately neutralized to prevent further killing. The samples are then serially diluted and plated on appropriate agar media.

  • Incubation and Enumeration: The plates are incubated under suitable conditions, after which the resulting colonies are counted to determine the number of viable bacteria (CFU/mL) remaining at each time point.

  • Calculation: The log₁₀ reduction in CFU/mL is calculated by comparing the CFU/mL of the treated samples to the initial inoculum count.

cluster_workflow Time-Kill Assay Workflow prep Step 1: Preparation Dissolve lozenge in artificial saliva. Prepare bacterial culture (e.g., 10⁸ CFU/mL). exposure Step 2: Exposure Mix bacterial culture with lozenge solution. Start timer. prep->exposure sampling Step 3: Sampling & Neutralization Remove aliquots at 1, 5, 10 mins. Add to neutralizer solution. exposure->sampling plating Step 4: Plating & Incubation Perform serial dilutions. Plate onto agar. Incubate for 24-48h. sampling->plating analysis Step 5: Analysis Count colonies (CFU/mL). Calculate Log₁₀ Reduction vs. control. plating->analysis

Caption: Generalized workflow for a bactericidal time-kill assay.

Part 2: Comparative Efficacy Against Candida albicans

While AMC/DCBA demonstrates strong antibacterial properties, its efficacy against fungal pathogens like Candida albicans, another common inhabitant of the oropharynx, requires separate evaluation. This section compares the reported activity of AMC/DCBA with Chlorhexidine Gluconate (CHG), a widely used broad-spectrum oral antiseptic.

Comparative Data Overview

Direct, side-by-side quantitative comparisons using identical methodologies are limited in the available literature. However, existing studies provide insights into the general efficacy of each agent against C. albicans.

Antiseptic AgentEfficacy Summary against Candida albicansCitation(s)
This compound (AMC) / DCBA One in vitro study reported that lozenges containing AMC/DCBA did not show rapid and marked activity against C. albicans within 40 minutes, unlike some other tested formulations.[6]
Chlorhexidine Gluconate (CHG) CHG is known to have a broad spectrum of activity, including against C. albicans.[7] It has been shown to have a direct killing effect on C. albicans grown both planktonically and in biofilms, and can disperse mature biofilms.[8] Its effectiveness can, however, be transient in clinical settings.[9]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]

  • Agent Preparation: The test antiseptic (e.g., AMC, CHG) is prepared and serially diluted in a 96-well microtiter plate using a suitable broth medium.

  • Inoculum Preparation: A standardized suspension of C. albicans is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension. Control wells (no antiseptic, no inoculum) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 24-48 hours).

  • Result Determination: The plate is visually inspected or read with a spectrophotometer to identify the lowest concentration of the antiseptic that completely inhibits the growth of C. albicans. This concentration is the MIC.

cluster_mic MIC Determination Workflow cluster_results Result Interpretation A Prepare Serial Dilutions of Antiseptic in Microtiter Plate B Add Standardized Fungal Inoculum (e.g., C. albicans) to each well A->B C Incubate Plate (e.g., 37°C for 24h) B->C D Observe Wells for Turbidity (Growth) C->D Turbid Turbid Well (Growth) D->Turbid Clear Clear Well (No Growth) D->Clear MIC MIC Value Clear->MIC Lowest concentration in clear well

Caption: Workflow for a broth microdilution MIC assay.

Conclusion

The available in vitro data robustly supports the efficacy of this compound, in combination with DCBA, as a rapid and broad-spectrum bactericidal agent against the primary bacterial pathogens associated with pharyngitis.[2][4][5][11] The time-kill assays show significant (≥99.9%) reduction of key bacteria like Streptococcus pyogenes within one minute of exposure.[2][4][5] In contrast, its activity against the fungal pathogen Candida albicans appears less pronounced when compared to antiseptics like Chlorhexidine Gluconate.[6][7][8]

For drug development professionals, these findings position AMC as a validated and effective component for antibacterial formulations targeting the oropharynx. However, for applications requiring potent, broad-spectrum antifungal activity, combination with or substitution by other agents such as CHG may be warranted. These in vitro evaluations provide a critical baseline for assessing antimicrobial efficacy, which should be further contextualized through clinical studies.

References

Synergistic Potential of Amylmetacresol in Antimicrobial Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amylmetacresol (AMC) is an antiseptic agent widely used in over-the-counter formulations for the treatment of minor mouth and throat infections. Its efficacy is often attributed to its combination with other antimicrobial agents, most notably 2,4-dichlorobenzyl alcohol (DCBA). This guide provides a comprehensive comparison of the antimicrobial performance of this compound in combination, supported by available experimental data. While the term "synergy" implies an interaction where the combined effect of two or more agents is greater than the sum of their individual effects, formal synergy studies, such as those determining the Fractional Inhibitory Concentration (FIC) index, for AMC combinations are not extensively available in peer-reviewed literature. This guide, therefore, focuses on the documented combined antimicrobial effects, presenting quantitative data and experimental methodologies to inform research and development.

Combined Antimicrobial Activity of this compound and 2,4-Dichlorobenzyl Alcohol

The most prevalent combination of this compound is with 2,4-dichlorobenzyl alcohol (DCBA). This combination is the active basis for many commercially available antiseptic lozenges. In vitro studies have demonstrated the broad-spectrum bactericidal activity of this combination against a range of pathogens implicated in pharyngitis.

Bactericidal Efficacy: Quantitative Data

A key study evaluated the bactericidal activity of a lozenge containing 0.6 mg of this compound and 1.2 mg of 2,4-dichlorobenzyl alcohol dissolved in artificial saliva. The data, presented in Table 1, showcases the rapid and significant reduction in bacterial colony-forming units (CFUs).

Table 1: Bactericidal Activity of this compound and 2,4-Dichlorobenzyl Alcohol Combination Against Pharyngeal Pathogens

Bacterial SpeciesInitial CFU/mL (approx.)Log₁₀ Reduction at 1 minute (± SD)Log₁₀ Reduction at 5 minutes (± SD)Log₁₀ Reduction at 10 minutes (± SD)
Streptococcus pyogenes10⁷5.7 (± 0.1)5.7 (± 0.1)5.7 (± 0.1)
Haemophilus influenzae10⁷6.1 (± 0.1)6.0 (± 0.1)6.2 (± 0.1)
Arcanobacterium haemolyticum10⁷6.5 (± 0.0)6.5 (± 0.0)6.5 (± 0.0)
Fusobacterium necrophorum10⁶6.5 (± 0.0)6.5 (± 0.0)6.5 (± 0.0)
Streptococcus dysgalactiae10⁷1.5 (± 0.2)6.3 (± 0.0)6.3 (± 0.0)
Moraxella catarrhalis10⁷0.5 (± 0.1)5.0 (± 0.9)6.2 (± 0.1)
Staphylococcus aureus10⁶0.5 (± 0.2)2.2 (± 0.1)3.5 (± 0.1)

Data sourced from Matthews et al. (2018).[1][2][3]

The results indicate that the AMC/DCBA combination achieves a rapid bactericidal effect, with a >3 log₁₀ reduction (equivalent to a 99.9% kill rate) against several key pathogens within one minute.[1][2][3]

Experimental Protocols

To facilitate the replication and further investigation of these findings, the detailed methodology for the key bactericidal assay is provided below.

In Vitro Bactericidal Activity Assay

This protocol is adapted from the methodology described by Matthews et al. (2018).[1][2][3]

  • Preparation of Test Substance: An antiseptic lozenge containing this compound (0.6 mg) and 2,4-dichlorobenzyl alcohol (1.2 mg) is dissolved in a defined volume of artificial saliva to simulate in-use conditions.

  • Bacterial Culture Preparation: Seven bacterial species associated with pharyngitis (Streptococcus pyogenes, Fusobacterium necrophorum, Streptococcus dysgalactiae subspecies equisimilis, Moraxella catarrhalis, Haemophilus influenzae, Arcanobacterium haemolyticum, and Staphylococcus aureus) are cultured to achieve a population of approximately 10⁷ colony-forming units (CFU)/mL.[1][2][3]

  • Exposure: A small volume of the bacterial suspension is added to the dissolved lozenge solution.

  • Time Points: Aliquots of the mixture are taken at specified time points (e.g., 1, 5, and 10 minutes).

  • Neutralization and Plating: The bactericidal action in the aliquots is stopped using a neutralizing agent. The samples are then serially diluted and plated on appropriate agar media.

  • Incubation and Colony Counting: The plates are incubated under suitable conditions, after which the number of viable bacteria (CFUs) is determined.

  • Calculation of Log Reduction: The log₁₀ reduction in CFUs is calculated by comparing the number of viable bacteria at each time point to the initial inoculum count.

Mechanism of Action and Potential for Synergy

The precise mechanism of the synergistic interaction between this compound and other agents is not fully elucidated in the available literature. However, the individual mechanisms of action suggest potential for complementary effects.

  • This compound (AMC): As a phenolic derivative, AMC is believed to exert its antimicrobial effect by disrupting bacterial cell membranes, leading to leakage of intracellular components and cell death.

  • 2,4-Dichlorobenzyl alcohol (DCBA): DCBA is also a broad-spectrum antiseptic, and its mechanism is likely related to the disruption of microbial cell structures and functions.

The combination of these two agents may result in a multi-targeted assault on microbial cells, potentially lowering the effective concentration needed for each component and reducing the likelihood of resistance development.

Visualizing Experimental and Logical Frameworks

To further clarify the experimental process and the proposed mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result Lozenge Dissolve AMC/DCBA Lozenge in Artificial Saliva Exposure Expose Bacteria to Lozenge Solution Lozenge->Exposure Bacteria Prepare Bacterial Cultures (~10^7 CFU/mL) Bacteria->Exposure Sampling Sample at 1, 5, 10 min Exposure->Sampling Neutralize Neutralize Antimicrobial Action Sampling->Neutralize Plate Plate Serial Dilutions Neutralize->Plate Incubate Incubate Plates Plate->Incubate Count Count CFUs Incubate->Count Calculate Calculate Log10 Reduction Count->Calculate

Figure 1: Experimental workflow for the in vitro bactericidal activity assay.

Mechanism_of_Action cluster_agents Antimicrobial Agents cluster_target Bacterial Cell cluster_effect Effect AMC This compound Disruption Membrane Disruption AMC->Disruption Targets DCBA 2,4-Dichlorobenzyl Alcohol DCBA->Disruption Targets Cell Bacterial Cell Membrane Cell Membrane Disruption->Membrane Death Cell Death Disruption->Death

Figure 2: Proposed combined mechanism of action for this compound and DCBA.

This compound in Combination with Other Antimicrobial Agents

Currently, there is a notable lack of publicly available research on the synergistic effects of this compound with other classes of antimicrobial agents, such as antibiotics. The existing data is predominantly focused on its combination with DCBA. This represents a significant knowledge gap and an area ripe for future investigation. Exploring combinations of AMC with antibiotics could reveal potential for:

  • Potentiating the effects of existing antibiotics.

  • Broadening the spectrum of activity.

  • Reducing the required dosages of antibiotics, thereby minimizing side effects and the risk of resistance.

Conclusion and Future Directions

The combination of this compound and 2,4-dichlorobenzyl alcohol demonstrates a potent and rapid bactericidal effect against a variety of pathogens responsible for pharyngitis. While this suggests a highly effective antimicrobial formulation, the formal synergistic nature of this interaction requires further validation through dedicated studies employing methodologies such as checkerboard assays to determine FIC indices.

For drug development professionals and researchers, the key takeaways are:

  • The AMC/DCBA combination provides a broad spectrum of bactericidal activity.

  • There is a clear opportunity to investigate the synergistic potential of this compound with other antimicrobial agents, including various classes of antibiotics. Such research could lead to the development of novel and more effective treatments for a range of microbial infections.

Future research should focus on quantitative synergy testing to elucidate the nature of the interaction between AMC and its combination partners and to explore new therapeutic combinations.

References

In Vivo Validation of Amylmetacresol's Dual Action: A Comparative Guide to its Antiseptic and Anesthetic-Like Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of Amylmetacresol (AMC), a compound known for its antiseptic and local anesthetic-like properties. The following sections present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of AMC's efficacy relative to other common alternatives.

Anesthetic-Like Effects of this compound

This compound exhibits anesthetic-like properties by blocking voltage-gated sodium channels in neuronal membranes, a mechanism shared with established local anesthetics.[1] This action inhibits the transmission of pain signals. Clinical studies have quantified the analgesic effects of AMC, often in combination with 2,4-dichlorobenzyl alcohol (DCBA), in lozenge formulations for the treatment of acute sore throat.

Comparative Efficacy in Pain Relief

A randomized, placebo-controlled clinical trial involving 310 patients with acute sore throat demonstrated that lozenges containing AMC (0.6 mg) and DCBA (1.2 mg) provided a statistically significant reduction in throat soreness compared to a non-medicated placebo.[1] The onset of pain relief was observed as early as 5 minutes after administration and persisted for up to 2 hours.[1]

Another multicentre, randomized, double-blind, single-dose study with 190 patients compared an AMC/DCBA lozenge containing lidocaine with a hexylresorcinol lozenge and a placebo for acute sore throat.[2] While the hexylresorcinol lozenge showed superiority over the placebo for the primary endpoint at 2 hours, the AMC/DCBA with lidocaine lozenge also demonstrated significant superiority over the placebo in secondary endpoints at various time points.[2] The onset of a numbing sensation for the AMC/DCBA with lidocaine lozenge was reported from 1 minute post-dose, with the peak effect at 15 minutes.[2]

Table 1: In Vivo Anesthetic-Like Effects of this compound Lozenges in Acute Sore Throat

Study ParameterThis compound/DCBA LozengePlacebo LozengeComparator: Hexylresorcinol LozengeComparator: AMC/DCBA + Lidocaine Lozenge
Reduction in Throat Soreness Significant reduction from 5 mins to 2 hours (p<0.0001 vs placebo)[1]-Superior to placebo at 2 hours[2]Superior to placebo at various time points[2]
Sore Throat Relief Significantly greater than placebo at all timepoints (p<0.0001)[1]-Significant relief[2]Significant relief[2]
Difficulty Swallowing Significantly eased compared to placebo (p<0.0001)[1]-Significant improvement[2]Significant improvement[2]
Onset of Numbness Not reportedNot reported5 minutes[2]1 minute[2]
Time to Peak Numbness Not reportedNot reported10 minutes[2]15 minutes[2]
Experimental Protocol: Randomized Controlled Trial for Anesthetic Efficacy

The following protocol is a summary of the methodology used in a clinical trial to assess the analgesic properties of AMC/DCBA lozenges.[1]

  • Study Design: A multicentre, randomized, double-blind, parallel-group, placebo-controlled study.

  • Participants: 310 adult patients (18-75 years) with a primary diagnosis of acute sore throat (≤ 4 days duration) due to an upper respiratory tract infection. Key inclusion criteria included a baseline sore throat score of ≥6 on the Throat Soreness Scale (TSS) and a Tonsillopharyngitis Assessment (TPA) score of ≥5.[1]

  • Intervention: Patients were randomly assigned to receive either AMC/DCBA lozenges (0.6 mg AMC/1.2 mg DCBA) or non-medicated placebo lozenges of identical appearance.

  • Data Collection:

    • Baseline assessments of throat soreness, difficulty swallowing, and other symptoms were recorded.

    • After the first dose, patients completed assessments at multiple time points from 5 minutes to 120 minutes.

    • Subsequent lozenges were taken as needed, with further assessments at the end of day 1, 24 hours after the first dose, and at the end of days 2 and 3.

  • Outcome Measures:

    • Primary: Severity of throat soreness and sore throat relief ratings.

    • Secondary: Difficulty in swallowing and functional impairment scores.

  • Statistical Analysis: Efficacy was assessed by comparing the outcomes between the active and placebo groups using appropriate statistical tests.

G cluster_protocol Experimental Workflow: Anesthetic Efficacy Trial start Patient Recruitment (Acute Sore Throat, n=310) screening Screening (Inclusion/Exclusion Criteria) start->screening randomization Randomization screening->randomization groupA Group A: This compound/DCBA Lozenge (n=155) randomization->groupA Active groupB Group B: Placebo Lozenge (n=155) randomization->groupB Placebo dosing Single Dose Administration groupA->dosing groupB->dosing assessments Pain & Symptom Assessments (5, 10, 15, 20, 30, 45, 60, 75, 90, 120 mins) dosing->assessments follow_up Follow-up Assessments (End of Day 1, 24h, Day 2, Day 3) assessments->follow_up analysis Statistical Analysis (Comparison of Outcomes) follow_up->analysis

Caption: Workflow of a randomized controlled trial for anesthetic efficacy.

Antiseptic Effects of this compound

This compound is a well-established antiseptic agent with a broad spectrum of activity against bacteria and some viruses associated with mouth and throat infections.[3] While in vivo studies specifically isolating the antiseptic effect of AMC are limited, in vitro studies provide robust quantitative data on its bactericidal efficacy.

Comparative Efficacy as an Antiseptic

An in vitro study exposed seven bacterial species associated with pharyngitis to a dissolved AMC/DCBA lozenge in artificial saliva.[3] The results demonstrated rapid and significant bactericidal activity. For comparison, in vivo studies on other common oral antiseptics, such as Chlorhexidine (CHX), Essential Oils (EOs), and Cetylpyridinium Chloride (CPC), are presented. It is important to note the methodological differences between in vitro and in vivo assessments.

Table 2: Comparative Antiseptic Efficacy

OrganismThis compound/DCBA (In Vitro Log10 Reduction in CFU/mL)[3]Chlorhexidine 0.2% (In Vivo % Bacterial Viability)[4][5]Essential Oils (In Vivo % Bacterial Viability)[4][5]Cetylpyridinium Chloride (In Vivo Plaque Index Reduction)[6]
Streptococcus pyogenes5.7 ± 0.1 (at 1 min)Not specifically reportedNot specifically reportedNot specifically reported
Staphylococcus aureus3.5 ± 0.1 (at 10 mins)Not specifically reportedNot specifically reportedNot specifically reported
Haemophilus influenzae6.1 ± 0.1 (at 1 min)Not specifically reportedNot specifically reportedNot specifically reported
Oral Biofilm Not applicable5.08 ± 5.79 (mouthwash)1.16 ± 1.00 (mouthwash)Significant reduction
Experimental Protocol: In Vitro Bactericidal Activity

The following is a summary of the in vitro protocol used to assess the bactericidal action of AMC/DCBA lozenges.[3]

  • Test Substance: AMC (0.6 mg) and DCBA (1.2 mg) lozenges dissolved in artificial saliva.

  • Test Organisms: Seven bacterial species implicated in pharyngitis, including Streptococcus pyogenes, Staphylococcus aureus, and Haemophilus influenzae.

  • Methodology:

    • Bacterial cultures were prepared to a specific concentration.

    • The bacterial suspensions were exposed to the dissolved lozenge solution.

    • At specified time points (e.g., 1, 5, and 10 minutes), samples were taken, and the bactericidal activity was neutralized.

    • The number of viable bacteria (Colony Forming Units, CFU/mL) was determined by plating on appropriate agar media and incubation.

  • Outcome Measure: Log10 reduction in CFU/mL compared to the initial inoculum.

G cluster_protocol Experimental Workflow: In Vitro Bactericidal Assay start Prepare Bacterial Cultures (7 Pharyngitis-associated species) expose Expose Bacteria to Solution start->expose dissolve Dissolve AMC/DCBA Lozenge in Artificial Saliva dissolve->expose sampling Sample at Time Points (1, 5, 10 mins) expose->sampling neutralize Neutralize Antiseptic Activity sampling->neutralize plate Plate on Agar Media neutralize->plate incubate Incubate and Count Colonies plate->incubate analysis Calculate Log10 Reduction in CFU/mL incubate->analysis

Caption: Workflow of an in vitro bactericidal activity assay.

Signaling Pathway of Anesthetic-Like Action

The anesthetic-like effect of this compound is attributed to its ability to block voltage-gated sodium channels in nerve cell membranes. This mechanism is fundamental to the action of many local anesthetics. By binding to a site within the channel pore, AMC obstructs the influx of sodium ions that is necessary for the depolarization phase of an action potential. This inhibition of action potential generation and propagation prevents the transmission of pain signals from the periphery to the central nervous system.

G cluster_pathway Signaling Pathway of this compound's Anesthetic-Like Action cluster_intervention Intervention pain_stimulus Pain Stimulus nerve_ending Nociceptive Nerve Ending pain_stimulus->nerve_ending na_channel Voltage-Gated Na+ Channel Pore nerve_ending->na_channel:p Activates depolarization Depolarization (Na+ Influx) na_channel:c->depolarization Allows action_potential Action Potential Propagation depolarization->action_potential brain Pain Perception in Brain action_potential->brain This compound This compound This compound->na_channel:c Blocks

Caption: this compound blocks sodium channels to inhibit pain signals.

References

A Comparative Guide to Analytical Methods for Amylmetacresol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Amylmetacresol (AMC), a common antiseptic agent in pharmaceutical formulations. The following sections detail the performance of various analytical techniques, supported by experimental data, to aid in the selection of the most suitable method for your research and quality control needs.

This compound, or 5-methyl-2-pentylphenol, is a key active ingredient in many lozenges and oral solutions for the treatment of minor infections of the mouth and throat.[1][2] Its efficacy is dependent on the precise amount present in the final product, necessitating robust and validated analytical methods for its quantification.[3][4] The most commonly employed techniques for AMC analysis are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and Ultraviolet (UV) Spectrophotometry.[1][5] Gas Chromatography (GC) is also a viable, though less frequently reported, method for the analysis of phenolic compounds like AMC.[6][7]

Comparative Performance of Analytical Methods

The selection of an analytical method is often a trade-off between various performance parameters such as sensitivity, specificity, accuracy, and speed. The following tables summarize the quantitative performance of RP-HPLC, and UV Spectrophotometry for the quantification of this compound, based on published validation data.

Table 1: Performance Characteristics of RP-HPLC Methods for this compound Quantification

ParameterMethod 1 (Simultaneous with Dextromethorphan)[1][2]Method 2 (General AMC method)[3][4]
Linearity Range (µg/mL) 0.3 - 0.9Not explicitly stated, but linearity demonstrated
Correlation Coefficient (r²) 0.999> 0.99
Accuracy (% Recovery) 99.80 - 101.3698 - 102
Precision (% RSD) 0.55< 2
Limit of Detection (LOD) (µg/mL) 0.86Not specified
Limit of Quantification (LOQ) (µg/mL) 0.15Not specified

Table 2: Performance Characteristics of UV Spectrophotometry for this compound Quantification

ParameterMethod 1 (Simultaneous with other compounds)[8]
Linearity Range (µg/mL) Dependent on the specific method and analyte
Correlation Coefficient (r²) Typically > 0.99
Accuracy (% Recovery) Generally within 98-102%
Precision (% RSD) Typically < 2%
Limit of Detection (LOD) (µg/mL) Method dependent
Limit of Quantification (LOQ) (µg/mL) Method dependent

Note: Detailed performance data for UV spectrophotometric methods specifically for this compound were not available in the provided search results. The values presented are typical for validated UV spectrophotometric methods for pharmaceutical analysis.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are the experimental protocols for the key techniques discussed.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a highly specific and sensitive method for the quantification of this compound, particularly in complex matrices like pharmaceutical formulations.[3]

Experimental Workflow for RP-HPLC Analysis

prep Sample Preparation hplc HPLC System prep->hplc Inject sample separation Chromatographic Separation hplc->separation detection Detection separation->detection quantification Quantification detection->quantification Peak area integration

Caption: Workflow for this compound quantification by RP-HPLC.

Methodology:

  • Instrumentation: A standard RP-HPLC system equipped with a binary gradient pump, a PDA detector, and an autosampler is typically used.[1]

  • Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed for the separation.[1][3]

  • Mobile Phase: A mixture of a buffer (e.g., mixed phosphate buffer) and an organic solvent like acetonitrile is used. The ratio can be optimized, for instance, a 50:50 (v/v) mixture of buffer and acetonitrile.[1]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Detection Wavelength: Detection is generally carried out at the UV absorbance maximum of Amylmetacacresol, which is around 220 nm.[1]

  • Sample Preparation: For solid dosage forms like lozenges, a number of units are weighed, crushed, and a powder equivalent to a specific amount of the active ingredient is dissolved in a suitable diluent (e.g., a mixture of HPLC grade water and acetonitrile). The solution is then filtered before injection.[1]

  • Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness.[3][9]

UV-Visible Spectrophotometry

UV-Visible Spectrophotometry is a simpler and more rapid technique compared to HPLC, but it can be less specific, especially in the presence of interfering substances.[5]

Experimental Workflow for UV Spectrophotometric Analysis

prep Sample and Standard Preparation uv_vis UV-Vis Spectrophotometer prep->uv_vis Place in cuvette measurement Absorbance Measurement uv_vis->measurement Scan wavelength range calculation Concentration Calculation measurement->calculation Apply Beer-Lambert Law

Caption: Workflow for this compound quantification by UV Spectrophotometry.

Methodology:

  • Instrumentation: A double-beam UV-Visible spectrophotometer with a pair of matched quartz cuvettes is required.[8]

  • Solvent: A suitable solvent in which this compound is soluble and that does not interfere with its absorbance is chosen. Methanol is a common choice.[5]

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) for this compound is determined by scanning a standard solution over a suitable UV range (e.g., 200-400 nm).

  • Sample Preparation: A known quantity of the sample (e.g., crushed lozenges) is dissolved in the chosen solvent, filtered, and diluted to a concentration that falls within the linear range of the calibration curve.

  • Calibration: A calibration curve is prepared by measuring the absorbance of a series of standard solutions of this compound of known concentrations.

  • Quantification: The absorbance of the sample solution is measured at the λmax, and the concentration is determined from the calibration curve.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For a phenolic compound like this compound, GC can offer high resolution and sensitivity.[6]

Experimental Workflow for GC Analysis

prep Sample Preparation and Derivatization (optional) gc Gas Chromatograph prep->gc Inject into inlet separation Chromatographic Separation gc->separation detection Detection (e.g., FID) separation->detection quantification Quantification detection->quantification Peak area integration

Caption: Workflow for this compound quantification by Gas Chromatography.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a capillary column and a suitable detector, such as a Flame Ionization Detector (FID), is used.[10]

  • Chromatographic Column: A capillary column with a stationary phase suitable for the analysis of phenols, such as a 5% phenyl-95% methylpolysiloxane column, is a good choice.[7]

  • Carrier Gas: An inert gas like helium or nitrogen is used as the carrier gas.

  • Temperature Program: A suitable temperature program for the oven is developed to ensure good separation of this compound from other components in the sample.

  • Sample Preparation: The sample is extracted with a suitable solvent. Derivatization may be necessary to improve the volatility and chromatographic behavior of this compound.[6]

  • Injection: A small volume of the prepared sample is injected into the GC inlet.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to that of a known standard.

Cross-Validation Considerations

While direct comparative studies for this compound are not extensively published, a cross-validation of analytical methods is essential to ensure the consistency and reliability of results.[11] This involves analyzing the same set of samples using two or more different validated methods and comparing the outcomes.[11] For instance, the results from an established RP-HPLC method can be compared with those from a newly developed UV spectrophotometric method. The goal is to demonstrate that the different methods provide comparable data.[11]

Logical Relationship for Method Cross-Validation

cluster_methods Analytical Methods cluster_validation Validation cluster_cross_validation Cross-Validation MethodA Method A (e.g., RP-HPLC) ValidationA Individual Validation of Method A MethodA->ValidationA MethodB Method B (e.g., UV-Vis) ValidationB Individual Validation of Method B MethodB->ValidationB SampleAnalysis Analysis of Same Samples ValidationA->SampleAnalysis ValidationB->SampleAnalysis DataComparison Comparison of Results SampleAnalysis->DataComparison Comparability Demonstration of Comparability DataComparison->Comparability

References

In Vitro Efficacy of Amylmetacresol-Containing Lozenges in Reducing Viral Load: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro efficacy of amylmetacresol (AMC)-containing lozenges in reducing viral load against common respiratory viruses. The performance of AMC, often in combination with 2,4-dichlorobenzyl alcohol (DCBA), is compared with other commercially available antiseptic lozenges and antiviral agents. The data presented is collated from various in vitro studies to provide a comprehensive overview for research and development purposes.

Comparative Efficacy of Antiseptic Lozenges Against Respiratory Viruses

The following table summarizes the in vitro virucidal activity of various lozenge formulations against a range of respiratory viruses. The data highlights the log reduction in viral titer or the percentage of viral inactivation observed under specific experimental conditions.

Active Ingredient(s)VirusIncubation TimeViral Load ReductionReference
This compound (AMC) & 2,4-Dichlorobenzyl Alcohol (DCBA) Influenza A virus2 minutes>3.5 log10 TCID50[1][2]
Respiratory Syncytial Virus (RSV)2 minutes>3.5 log10 TCID50[1][2]
Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV)2 minutes>3.5 log10 TCID50[1][2]
Parainfluenza virus type 31 minuteSignificant reduction vs. placebo[3][4]
Cytomegalovirus (CMV)1 minuteSignificant reduction vs. placebo[3][4]
Human Rhinovirus 1a (HRV1a)Not specifiedModerately active[5][6]
Human Coronavirus OC43 (hCoV OC43)Not specifiedActive (specific formulation)[5][6]
Coxsackievirus A10Not specifiedActive (specific formulation)[5][6]
Hexylresorcinol Parainfluenza virus type 31 minuteSignificant reduction vs. placebo[3][4]
Influenza A, RSV, CMV, Parainfluenza-3Not specified1-log10 to 3.5-log10 reduction[7][8]
Cetylpyridinium Chloride (CPC) Coronavirus10 minutes≥99.8% efficacy[9]
Influenza A virus5 minutes98.52% - ≥99.99% efficacy[9]
Chlorhexidine & Lidocaine Respiratory Syncytial Virus (RSV)< 1 minute99.9% inactivation (3 log10 reduction)[10]
SARS-CoV-25 minutes (lozenge)99% inactivation (2 log10 reduction)[10]
SARS-CoV-2< 1 minute (spray)99.9% inactivation (3 log10 reduction)[10]
Iota-Carrageenan Influenza A virus10 minutes85% reduction[5][11]
Human Coronavirus OC43 (hCoV OC43)10 minutes91% reduction[5][11]
Human Rhinovirus (multiple strains)Not specifiedPotent inhibitor[11]
Chlorhexidine H1N1 Influenza virus5 minutes2 log (99%) destruction[12]

Experimental Protocols

The in vitro studies cited in this guide predominantly utilized suspension tests to evaluate the virucidal efficacy of the lozenge formulations. A generalized experimental workflow is described below.

General Virucidal Suspension Test Protocol:

  • Preparation of Lozenge Solution: The lozenge is dissolved in a defined volume of a solvent, often artificial saliva, to simulate in vivo conditions.

  • Virus Suspension: A known titer of the test virus is prepared in a suitable medium.

  • Incubation: The lozenge solution is mixed with the virus suspension and incubated for a specific contact time (e.g., 1, 5, or 10 minutes) at a controlled temperature.

  • Neutralization: The action of the active ingredient is stopped by dilution or the addition of a specific neutralizer. This step is crucial to prevent further inactivation of the virus during subsequent processing and to mitigate cytotoxicity to the host cells.

  • Viral Titer Determination: The remaining infectious virus is quantified using standard virological assays, such as the Tissue Culture Infectious Dose 50 (TCID50) assay or a plaque assay.

  • Calculation of Viral Reduction: The reduction in viral titer is calculated by comparing the titer of the virus exposed to the active lozenge with the titer of the virus exposed to a placebo or control solution. The results are typically expressed as a log10 reduction.

Specific Methodologies:

  • DIN EN 14476:2019–10 Suspension Test: This European standard was utilized in the study evaluating Cetylpyridinium Chloride (CPC) lozenges. It involves testing under both "clean" and "dirty" conditions (the latter simulating the presence of organic material) to assess efficacy in a more realistic scenario.[9]

  • TCID50 Assay: This was a commonly used method to determine the viral titer. It involves serially diluting the virus suspension and inoculating it onto a susceptible cell line. The endpoint is the dilution at which 50% of the cell cultures show a cytopathic effect (CPE).

Visualizations

The following diagram illustrates a typical experimental workflow for assessing the in vitro virucidal efficacy of a lozenge.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Lozenge Test Lozenge Dissolution Lozenge Solution Lozenge->Dissolution Solvent Artificial Saliva Solvent->Dissolution Virus Virus Stock (Known Titer) Mix Mix & Incubate Virus->Mix Dissolution->Mix Neutralization Neutralization Mix->Neutralization Specified Contact Time Assay Viral Titer Assay (e.g., TCID50) Neutralization->Assay Calculation Calculate Log Reduction Assay->Calculation

Caption: Generalized workflow for in vitro virucidal efficacy testing of lozenges.

This compound and 2,4-dichlorobenzyl alcohol are phenolic and alcoholic compounds, respectively. Their proposed mechanism of antiviral action against enveloped viruses involves the disruption of the viral lipid membrane and denaturation of surface proteins.

G cluster_virus Enveloped Virus cluster_actives Active Ingredients cluster_effect Virucidal Effect LipidEnvelope Lipid Envelope SurfaceProteins Surface Glycoproteins MembraneDisruption Lipid Membrane Disruption ViralCore Viral Core (Nucleic Acid) ProteinDenaturation Protein Denaturation AMC This compound AMC->MembraneDisruption DCBA 2,4-Dichlorobenzyl Alcohol DCBA->MembraneDisruption DCBA->ProteinDenaturation Inactivation Viral Inactivation MembraneDisruption->Inactivation ProteinDenaturation->Inactivation

Caption: Proposed mechanism of virucidal action of AMC/DCBA against enveloped viruses.

Discussion

The in vitro data consistently demonstrates that lozenges containing this compound and 2,4-dichlorobenzyl alcohol exhibit virucidal activity against a range of enveloped respiratory viruses, including influenza A, RSV, and coronaviruses.[1][3][13] The peak virucidal effects are often observed within the first few minutes of exposure, which is consistent with the typical dissolution time of a lozenge in the oral cavity.[3][4] The proposed mechanism of action involves the disruption of the viral lipid membrane and denaturation of proteins.[14]

Comparatively, other antiseptic lozenges containing active ingredients such as hexylresorcinol, cetylpyridinium chloride, and chlorhexidine also show significant in vitro virucidal effects against various respiratory viruses.[3][9][10] Carrageenan-containing lozenges have been shown to be highly effective by binding to and inactivating virus particles.[5][11]

It is important to note that the antiviral efficacy of AMC/DCBA lozenges can be influenced by the specific formulation, as some studies suggest that excipients may also contribute to the overall antiviral effect.[5][6] Furthermore, the activity of AMC/DCBA appears to be more pronounced against enveloped viruses compared to non-enveloped viruses like rhinoviruses.[1]

While these in vitro findings are promising and suggest a potential for local antiviral effects in the oropharynx, further clinical studies are required to establish the in vivo efficacy of these lozenges in reducing viral load and transmission in patients with respiratory tract infections. The use of such antiseptic lozenges could be a valuable non-antibiotic approach for the management of viral pharyngitis.[3][4]

References

Navigating the Evidence: A Comparative Guide to Amylmetacresol Research for Sore Throat

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Amylmetacresol's performance with alternative treatments for acute sore throat, supported by a critical review of experimental data and methodologies. The reproducibility and robustness of research findings are paramount in advancing therapeutic strategies, and this document aims to offer a clear, data-driven perspective on the existing evidence.

This compound (AMC), often in combination with 2,4-dichlorobenzyl alcohol (DCBA), is a widely used over-the-counter antiseptic for the relief of sore throat.[1][2] Its efficacy is attributed to both its antiseptic properties and a local anesthetic-like mechanism of action.[3] This guide delves into the clinical and in-vitro evidence supporting AMC's use, comparing it with other common topical agents, namely hexylresorcinol and carrageenan. By presenting data in a structured format and detailing the experimental protocols, we aim to facilitate a comprehensive understanding of the current research landscape and highlight areas for future investigation.

Comparative Efficacy in Acute Sore Throat

Clinical trials have consistently demonstrated that lozenges containing AMC/DCBA provide a modest but statistically significant benefit in pain relief for acute sore throat compared to non-medicated placebos.[2] The primary outcome in these studies is often the reduction in pain intensity, typically measured on a numerical rating scale.

Treatment GroupComparatorKey Efficacy EndpointResultStudy Reference
This compound (0.6mg) / DCBA (1.2mg)Non-medicated placeboChange from baseline in severity of throat soreness at 2 hoursStatistically significant reduction in pain intensity (p < 0.0001)--INVALID-LINK--[2]
This compound (0.6mg) / DCBA (1.2mg) + Lidocaine (10mg)PlaceboChange from baseline in severity of throat soreness at 2 hoursNot statistically significant for the primary endpoint, but superior for secondary endpoints at various time points.--INVALID-LINK--[1][4]
Hexylresorcinol (2.4mg)PlaceboChange from baseline in severity of throat soreness at 2 hoursStatistically significant superiority over placebo for primary and secondary efficacy variables.--INVALID-LINK--[1][4]
Iota-Carrageenan Nasal & Throat SpraySaline Placebo SprayPrevention of COVID-19 infection (PCR or seroconversion)N/A (Prophylaxis study)--INVALID-LINK--[5]

In-Vitro Antimicrobial Activity: A Comparative Look

The antiseptic properties of this compound, both alone and in combination with DCBA, have been evaluated against a range of bacteria and viruses implicated in upper respiratory tract infections. These in-vitro studies provide a mechanistic basis for its clinical efficacy.

Bactericidal Activity
Active Ingredient(s)Bacterial SpeciesTime to >3 log10 Reduction (99.9% kill)Study Reference
This compound/DCBAStreptococcus pyogenes1 minute--INVALID-LINK--[6]
Haemophilus influenzae1 minute--INVALID-LINK--[6]
Staphylococcus aureus10 minutes--INVALID-LINK--[6]
HexylresorcinolStreptococcus pyogenes5 minutes--INVALID-LINK--[7]
Haemophilus influenzae1 minute--INVALID-LINK--[7]
Staphylococcus aureus1 minute--INVALID-LINK--[7]
Virucidal Activity
Active Ingredient(s)VirusKey FindingStudy Reference
This compound/DCBAParainfluenza virus type 3, CytomegalovirusSignificant reduction in viral titre compared to placebo within 1 minute.--INVALID-LINK--[8][9]
Influenza A, RSV, SARS-CoVInactivation of enveloped viruses.--INVALID-LINK--
HexylresorcinolParainfluenza virus type 3Significant reduction in viral titre compared to placebo within 1 minute.--INVALID-LINK--[8][9]
Iota-CarrageenanHuman Rhinovirus, Influenza A, Human CoronavirusHighly active against all tested viruses.--INVALID-LINK--[10]

Experimental Protocols

To ensure the reproducibility and allow for critical evaluation of the cited research, this section details the methodologies employed in key clinical and in-vitro studies.

Clinical Trial Methodology: AMC/DCBA vs. Hexylresorcinol vs. Placebo

A multicentre, randomised, double-blind, parallel-group, placebo-controlled study was conducted to assess the analgesic efficacy of a single lozenge dose.[1][4]

  • Participants: 190 adult patients with acute sore throat due to upper respiratory tract infection.

  • Intervention:

    • Group 1: this compound (0.6mg) / DCBA (1.2mg) + Lidocaine (10mg) lozenge

    • Group 2: Hexylresorcinol (2.4mg) lozenge

    • Group 3: Non-medicated placebo lozenge

  • Primary Endpoint: Change from baseline in the severity of throat soreness at 2 hours post-dose, measured on a 100 mm Visual Analogue Scale (VAS).

  • Randomization and Blinding: Patients were randomly assigned to one of the three treatment groups. Both patients and investigators were blinded to the treatment allocation.

  • Statistical Analysis: Efficacy was assessed by comparing the change in throat soreness scores between the active treatment groups and the placebo group.

In-Vitro Bactericidal Assay Protocol

The bactericidal activity of AMC/DCBA and hexylresorcinol lozenges was determined using a suspension-based time-kill assay.[6][7]

  • Bacterial Strains: Clinically relevant oropharyngeal pathogens such as Streptococcus pyogenes, Staphylococcus aureus, and Haemophilus influenzae were used.

  • Test Substance Preparation: Lozenges were dissolved in artificial saliva to simulate in-use conditions.

  • Assay Procedure:

    • A standardized inoculum of the test bacterium was added to the dissolved lozenge solution.

    • At specified time points (e.g., 1, 5, 10 minutes), aliquots were taken and the bactericidal action was stopped by a neutralizer.

    • Serial dilutions were plated on appropriate agar media.

    • Following incubation, colony-forming units (CFUs) were counted to determine the log10 reduction in viable bacteria compared to a control.

In-Vitro Virucidal Assay Protocol

The virucidal efficacy was assessed using a suspension test method.[8][9]

  • Viruses and Host Cells: Respiratory viruses (e.g., Parainfluenza virus, Cytomegalovirus) and their corresponding host cell lines were used.

  • Test Substance Preparation: Similar to the bactericidal assay, lozenges were dissolved in a suitable medium.

  • Assay Procedure:

    • A known titre of the virus was incubated with the dissolved lozenge solution for a defined contact time (e.g., 1 minute).

    • The mixture was then neutralized and serially diluted.

    • The dilutions were added to host cell monolayers to determine the remaining infectious virus titre using a TCID50 (50% Tissue Culture Infective Dose) assay.

    • The reduction in viral titre was calculated relative to a placebo control.

Mechanism of Action: Signaling Pathways and Molecular Interactions

The analgesic effect of this compound is, in part, attributed to its ability to block voltage-gated sodium channels in a manner similar to local anesthetics.[3] This action is thought to occur at the neuronal level, reducing the transmission of pain signals.

Amylmetacresol_Mechanism_of_Action cluster_neuron Sensory Neuron Pain_Stimulus Pain Stimulus Na_Channel_Resting Voltage-Gated Na+ Channel (Resting State) Pain_Stimulus->Na_Channel_Resting Activates Na_Channel_Open Voltage-Gated Na+ Channel (Open State) Na_Channel_Resting->Na_Channel_Open Opens upon Depolarization Na_Channel_Inactive Voltage-Gated Na+ Channel (Inactive State) Na_Channel_Open->Na_Channel_Inactive Inactivates Na_Influx Na+ Influx Na_Channel_Open->Na_Influx Na_Channel_Inactive->Na_Channel_Resting Repolarization Depolarization Membrane Depolarization Action_Potential Action Potential (Pain Signal) Depolarization->Action_Potential Initiates Na_Influx->Depolarization Further Depolarization Brain Brain (Pain Perception) Action_Potential->Brain Signal to Brain This compound This compound This compound->Na_Channel_Open This compound->Na_Channel_Inactive Blockade Channel Blockade

This compound's blockade of voltage-gated sodium channels.

The virucidal mechanism of AMC is less well-defined but is thought to involve the disruption of the viral envelope, leading to the denaturation of external proteins and preventing viral entry into host cells.[3]

Amylmetacresol_Virucidal_Action This compound This compound Enveloped_Virus Enveloped Virus (e.g., Influenza, RSV) This compound->Enveloped_Virus Viral_Envelope Viral Envelope Disruption Enveloped_Virus->Viral_Envelope Interacts with Host_Cell Host Cell Enveloped_Virus->Host_Cell Normal Infection Pathway Protein_Denaturation Denaturation of Surface Proteins Viral_Envelope->Protein_Denaturation No_Host_Cell_Binding Inhibition of Host Cell Receptor Binding Protein_Denaturation->No_Host_Cell_Binding Infection_Blocked Viral Infection Blocked No_Host_Cell_Binding->Infection_Blocked

Proposed virucidal mechanism of this compound.

Experimental Workflow for Evaluating Antimicrobial Efficacy

The assessment of the antimicrobial properties of a topical agent like this compound follows a structured workflow, from initial in-vitro screening to clinical validation.

Experimental_Workflow cluster_phase1 cluster_phase2 cluster_phase3 Phase1 Phase 1: In-Vitro Screening MIC_MBC Minimum Inhibitory/Bactericidal Concentration (MIC/MBC) Assays Phase1->MIC_MBC Phase2 Phase 2: Pre-clinical Evaluation Toxicity Cytotoxicity Assays on Relevant Cell Lines Phase2->Toxicity Phase3 Phase 3: Clinical Trials Phase_I_Safety Phase I: Safety and Tolerability in Humans Phase3->Phase_I_Safety Time_Kill Time-Kill Kinetic Assays MIC_MBC->Time_Kill Virucidal_Assay Virucidal Suspension Assays Time_Kill->Virucidal_Assay Virucidal_Assay->Phase2 Animal_Models Animal Models of Infection (if applicable) Toxicity->Animal_Models Animal_Models->Phase3 Phase_II_Efficacy Phase II: Dose-Ranging and Preliminary Efficacy Phase_I_Safety->Phase_II_Efficacy Phase_III_Validation Phase III: Large-Scale, Randomized, Placebo-Controlled Trials Phase_II_Efficacy->Phase_III_Validation

A generalized workflow for antimicrobial drug evaluation.

Concluding Remarks on Reproducibility and Robustness

The research findings on this compound, particularly when combined with DCBA, demonstrate a consistent, albeit modest, clinical benefit for the symptomatic relief of acute sore throat. The in-vitro studies provide a plausible mechanism for this effect through both antiseptic and local anesthetic-like actions. The methodologies of the key clinical trials are generally robust, employing randomized, double-blind, and placebo-controlled designs, which are the gold standard for minimizing bias.

The in-vitro bactericidal and virucidal data also show a degree of consistency across different studies, with rapid action against relevant pathogens. However, it is important to note that in-vitro conditions do not fully replicate the complex environment of the oropharynx.

For future research, a head-to-head comparison of different formulations of AMC lozenges, as well as direct comparisons with a wider range of active comparators beyond hexylresorcinol, would provide a more complete picture of its relative efficacy. Furthermore, more detailed investigations into the molecular interactions of AMC with viral and bacterial targets could lead to the development of more potent antiseptic agents. The robustness of the existing data provides a solid foundation for such future endeavors.

References

A Meta-Analysis of Amylmetacresol for Symptomatic Relief of Acute Sore Throat

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Acute pharyngitis, commonly known as a sore throat, is a prevalent condition, predominantly of viral origin, characterized by pain, inflammation, and difficulty swallowing. While typically self-limiting, the demand for effective symptomatic relief has driven the widespread use of over-the-counter (OTC) remedies. Among these, lozenges containing amylmetacresol (AMC), often in combination with 2,4-dichlorobenzyl alcohol (DCBA), are frequently utilized. This guide provides a meta-analytical perspective on the clinical efficacy of AMC for sore throat, comparing its performance against placebo and other active treatments, supported by experimental data and detailed methodologies.

Comparative Efficacy of this compound and Alternatives

A systematic review and meta-analysis of randomized controlled trials (RCTs) has demonstrated that lozenges containing AMC/DCBA provide a statistically significant, albeit modest, benefit in pain relief for acute sore throat compared to non-medicated placebo lozenges.[1][2] The primary outcome in these studies is often the reduction in pain intensity, typically measured on a visual analogue scale (VAS) or similar rating scales, at two hours post-intervention. The meta-analysis by Weckmann et al. (2017) found a standardized mean difference in pain intensity of -0.60 in favor of AMC/DCBA lozenges over placebo.[1][2]

Individual clinical trials further elucidate the efficacy profile of AMC/DCBA. A notable RCT by McNally et al. (2010) involving 310 patients reported that AMC/DCBA lozenges provided a rapid onset of pain relief, with a significant reduction in throat soreness observed as early as 5 minutes after the first dose, and this effect persisted for up to 2 hours.[3][4] This study also demonstrated significant improvements in difficulty swallowing and functional impairment scores compared to placebo.[3][4] Furthermore, a higher percentage of patients in the AMC/DCBA group were symptom-free by day 3 of treatment compared to the placebo group.[3]

When compared to other active treatments, the therapeutic landscape is more nuanced. Lozenges containing the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen (8.75 mg) have shown greater reductions in sore throat pain, difficulty swallowing, and the sensation of a swollen throat over a 24-hour period compared to placebo.[5][6] Local anesthetics, such as lidocaine (8 mg) in a lozenge formulation, have also been found to be superior to placebo for all investigated efficacy parameters, including a significant reduction in pain intensity over a 2-hour period.[7][8] Another active ingredient, hexylresorcinol, has demonstrated both analgesic and antiseptic properties, providing rapid and effective sore throat relief.[9][10]

The following tables summarize the quantitative data from key clinical trials, offering a comparative overview of the efficacy of this compound and its alternatives.

Table 1: Efficacy of this compound/DCBA vs. Placebo
Efficacy EndpointThis compound/DCBA LozengesPlacebo Lozengesp-valueSource
Change from Baseline in Severity of Throat Soreness at 2 hours -1.21 (LS Mean Difference)-< 0.0001McNally et al., 2010[3]
Standardized Mean Difference in Pain Intensity (Meta-analysis) -0.60 (95% CI: -0.75 to -0.45)-< 0.001Weckmann et al., 2017[1][2]
Patients Symptom-Free at Day 3 35%10%< 0.0001McNally et al., 2010[3]
Table 2: Comparative Efficacy of Various Active Lozenges vs. Placebo
Active IngredientKey Efficacy FindingComparatorSource
This compound/DCBA + Lidocaine Superior to placebo for secondary endpoints at various time points.PlaceboMcNally et al., 2012[9][10][11]
Hexylresorcinol Demonstrated superiority over placebo for primary and secondary efficacy variables.PlaceboMcNally et al., 2012[9][10][11]
Flurbiprofen 8.75 mg 47% greater reduction in sore throat pain over 24 hours.PlaceboSchachtel et al., 2016[6]
Lidocaine 8 mg Significant treatment difference in AUC of pain intensity from baseline over 2 hours (p < 0.001).PlaceboWonnemann et al., 2007[7][8]

Experimental Protocols

The clinical evaluation of sore throat lozenges typically follows a randomized, double-blind, placebo-controlled design. The methodologies outlined below are representative of the key experiments cited in this guide.

Protocol: Randomized Controlled Trial of AMC/DCBA Lozenges
  • Objective: To assess the analgesic efficacy and safety of AMC/DCBA lozenges compared to a non-medicated placebo for the treatment of acute sore throat.

  • Study Design: A multicenter, randomized, double-blind, parallel-group, placebo-controlled study.

  • Participant Population: Adult patients (typically 18-75 years old) with a recent onset of acute sore throat (e.g., within the last 4 days) due to an upper respiratory tract infection. Key inclusion criteria often include a baseline score of moderate to severe pain on a validated scale (e.g., ≥ 6 on a 10-point throat soreness scale).

  • Intervention: Patients are randomized to receive either AMC (0.6 mg)/DCBA (1.2 mg) lozenges or identical-appearing non-medicated placebo lozenges.[3] Patients are typically instructed to take one lozenge as needed, up to a specified maximum daily dose.

  • Primary Efficacy Endpoint: The change from baseline in the severity of throat soreness at 2 hours after the first dose, measured using a visual analogue scale (VAS) or a similar validated pain intensity scale.[3]

  • Secondary Efficacy Endpoints:

    • Sore throat relief scores.

    • Difficulty in swallowing scores.

    • Onset of analgesia.

    • Duration of effect.

    • Patient and investigator global ratings of efficacy.

  • Safety and Tolerability: Assessed by monitoring and recording all adverse events (AEs), with their severity and relationship to the study medication evaluated.

  • Statistical Analysis: Efficacy endpoints are typically analyzed using an analysis of covariance (ANCOVA) model, with baseline scores as a covariate.

Mechanism of Action and Experimental Workflow

This compound's therapeutic effect is believed to be multi-modal, encompassing antiseptic, antiviral, and local anesthetic properties. The diagrams below illustrate its proposed mechanism of action and the typical workflow of a clinical trial designed to evaluate its efficacy.

Proposed Mechanism of Action of this compound cluster_0 Antiseptic/Antiviral Action cluster_1 Local Anesthetic Action cluster_2 Clinical Outcome This compound This compound BacterialViralMembrane BacterialViralMembrane This compound->BacterialViralMembrane Disruption of lipid membrane SodiumChannels SodiumChannels This compound->SodiumChannels Blocks voltage-gated Na+ channels CellLysis CellLysis BacterialViralMembrane->CellLysis Increased permeability PathogenInactivation PathogenInactivation CellLysis->PathogenInactivation Leads to SymptomRelief SymptomRelief PathogenInactivation->SymptomRelief NerveImpulse NerveImpulse SodiumChannels->NerveImpulse Inhibits propagation PainSignalReduction PainSignalReduction NerveImpulse->PainSignalReduction Results in PainSignalReduction->SymptomRelief Clinical Trial Workflow for Sore Throat Lozenges cluster_0 Screening & Enrollment cluster_1 Randomization & Intervention cluster_2 Data Collection & Follow-up cluster_3 Analysis & Reporting PatientScreening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent PatientScreening->InformedConsent BaselineAssessment Baseline Assessment (Pain Scores, etc.) InformedConsent->BaselineAssessment Randomization Randomization (Double-Blind) BaselineAssessment->Randomization Intervention Intervention (Active Lozenge vs. Placebo/Comparator) Randomization->Intervention EfficacyAssessments Efficacy Assessments (e.g., at 2 hours, 24 hours, Day 3) Intervention->EfficacyAssessments SafetyMonitoring Safety Monitoring (Adverse Events) EfficacyAssessments->SafetyMonitoring DataAnalysis Statistical Data Analysis SafetyMonitoring->DataAnalysis ResultsReporting Reporting of Results DataAnalysis->ResultsReporting

References

Safety Operating Guide

Safeguarding Your Laboratory and Environment: Proper Disposal of Amylmetacresol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and minimizing environmental impact. Amylmetacresol, a common antiseptic, requires careful consideration for its disposal due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical handling.

This compound Hazard Profile

This compound is classified with specific hazards that dictate its handling and disposal methods. Understanding these is the first step in safe management.

Hazard ClassificationDescription
Acute Oral ToxicityHarmful if swallowed.[1][2][3][4]
Skin Corrosion/IrritationCauses severe skin burns and eye damage.[2][3]
Aquatic Hazard (Acute)Very toxic to aquatic life.[2]
Aquatic Hazard (Chronic)Very toxic to aquatic life with long-lasting effects.[2][3]

Experimental Protocols for Disposal

The primary protocol for the disposal of this compound is to treat it as hazardous waste.[2] Discharge into the environment must be strictly avoided.[1] The following steps outline the recommended procedure for laboratory settings.

Step 1: Waste Identification and Segregation

  • Identify all waste streams containing this compound. This includes pure this compound, contaminated labware (e.g., gloves, pipettes, containers), and solutions.

  • Segregate this compound waste from other laboratory waste to prevent accidental mixing and reactions.

Step 2: Containment

  • Collect all this compound waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with this compound.

  • The label should clearly state "Hazardous Waste" and "this compound."

Step 3: Neutralization (if applicable and safe)

  • For spills or small quantities of this compound solutions, a neutralizing agent may be used. However, this should only be performed by trained personnel with appropriate personal protective equipment (PPE) and in a well-ventilated area. The specific neutralizing agent will depend on the formulation of the this compound solution.

Step 4: Final Disposal

  • Dispose of the contained this compound waste through an approved hazardous waste disposal service.[4] Adhere to all local, regional, and national regulations for hazardous waste disposal.[2]

  • Do not pour this compound down the drain or dispose of it in the regular trash.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

AmylmetacresolDisposal cluster_0 This compound Waste Management start Waste Generation (this compound) identify Identify as Hazardous Waste start->identify segregate Segregate from Non-Hazardous Waste identify->segregate contain Collect in Labeled, Sealed Container segregate->contain spill Spill or Residue? contain->spill neutralize Neutralize if Safe and Permissible spill->neutralize Yes store Store Securely for Pickup spill->store No collect_residue Collect Residue in Hazardous Container neutralize->collect_residue collect_residue->store disposal Dispose via Approved Hazardous Waste Vendor store->disposal document Document Waste for Manifest disposal->document

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound before handling.

References

Essential Safety and Operational Guide for Handling Amylmetacresol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling Amylmetacresol, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans. Our goal is to be your preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to ensure personal safety and prevent exposure. The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Eye/Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields.[1]
Skin Protection Protective GlovesChemical-resistant, impervious gloves. Always inspect gloves prior to use.[1]
Protective ClothingImpervious clothing to avoid skin contact.[2]
Respiratory Protection RespiratorA suitable respirator should be used if ventilation is inadequate or for spill response.

Quantitative Data Summary

The following table provides a summary of key quantitative data for this compound. It is important to note that no occupational exposure limit values have been established for this substance.[1][3]

PropertyValueReference
LD50 (Oral, Rat) 1500 mg/kg[4]
Melting Point 24 °C (75 °F)[4]
Boiling Point 137-139 °C (279-282 °F) at 50 mmHg[4]
Occupational Exposure Limits Not Established[1][3]

Operational Plan: Safe Handling Procedures

Adherence to proper handling procedures is critical to minimize risks associated with this compound.

Engineering Controls:

  • Work in a well-ventilated area.[1]

  • Ensure easy access to a safety shower and eye wash station.[3]

General Handling:

  • Avoid contact with eyes, skin, and clothing.[1]

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[5]

  • Wash hands thoroughly after handling.[5]

  • Do not eat, drink, or smoke when using this product.[5]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and potential harm.

Waste this compound:

  • Dispose of as hazardous waste in accordance with local, regional, and national regulations.[5]

  • Do not allow the chemical to enter drains, water courses, or the soil.[2]

Contaminated Packaging:

  • Empty containers should be triple rinsed (or equivalent).

  • Offer rinsed containers for recycling or reconditioning if possible.

  • If recycling is not an option, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.

For general guidance on the disposal of unused medicines, it is recommended to utilize local medication take-back programs if available.[6] If no such program exists, the substance can be mixed with an unpalatable material like coffee grounds or kitty litter, sealed in a plastic bag, and placed in the household trash.[6][7]

Experimental Protocols

In Vitro Bactericidal Activity Assay

This protocol outlines a method to assess the bactericidal activity of this compound against oropharyngeal organisms.[8]

  • Preparation of Inoculum: Prepare inoculum cultures for each bacterial species to achieve an approximate population of 10 colony-forming units (CFU)/mL in saline.[8]

  • Test Sample Preparation: Dissolve a lozenge containing this compound in artificial saliva to create the test sample.[8]

  • Inoculation: Inoculate 4.9 mL of the test sample with 0.1 mL of the inoculum suspension and vortex thoroughly.[8]

  • Incubation and Sampling: At specified time points (e.g., 1, 5, and 10 minutes), take aliquots of the inoculated test solution.[8]

  • Quantification: Perform serial dilutions and plate on appropriate agar to determine the number of viable bacteria.

  • Analysis: Calculate the log reduction in CFUs compared to a control to determine the bactericidal activity.[8]

In Vitro Virucidal Assay

This protocol provides a method to evaluate the virucidal effects of this compound against respiratory viruses.

  • Cell and Virus Culture: Culture appropriate host cells (e.g., Vero cells for Human Coronavirus) and propagate the target virus.[7]

  • Test Solution Preparation: Prepare a solution of this compound at the desired concentration.

  • Incubation: Incubate the virus with the this compound solution for a defined period (e.g., 1 minute).[3]

  • Infection of Host Cells: Infect the cultured host cells with the treated virus.

  • Observation: Monitor the cells for cytopathic effects (CPE) or use a quantitative assay (e.g., TCID50 assay) to determine the viral titer.

  • Analysis: Compare the reduction in viral titer to a placebo control to determine the virucidal effect.[3]

Visualizations

The following diagrams illustrate the mechanism of action of this compound.

cluster_antiseptic Antiseptic Mechanism of Action This compound This compound Bacteria Bacteria This compound->Bacteria Disrupts Cell Membrane Virus Virus (Enveloped) This compound->Virus Denatures Surface Proteins CellDeath Cell Lysis / Inactivation Bacteria->CellDeath Virus->CellDeath cluster_sodium_channel Voltage-Gated Sodium Channel Blockade This compound This compound SodiumChannel Voltage-Gated Sodium Channel This compound->SodiumChannel Blocks ActionPotential Action Potential Propagation SodiumChannel->ActionPotential Inhibits NerveImpulse Nerve Impulse Transmission (Pain Signal) ActionPotential->NerveImpulse Prevents

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amylmetacresol
Reactant of Route 2
Reactant of Route 2
Amylmetacresol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。